1-(2-Tetrahydrofurfuryl)-2-thiourea
Description
The exact mass of the compound 1-(Tetrahydrofuran-2-ylmethyl)thiourea is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
oxolan-2-ylmethylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2OS/c7-6(10)8-4-5-2-1-3-9-5/h5H,1-4H2,(H3,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYYSJNQVLWANCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40985504 | |
| Record name | N-[(Oxolan-2-yl)methyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66892-25-9 | |
| Record name | N-[(Oxolan-2-yl)methyl]carbamimidothioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40985504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (oxolan-2-ylmethyl)thiourea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(2-Tetrahydrofurfuryl)-2-thiourea
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-Tetrahydrofurfuryl)-2-thiourea, a valuable intermediate in organic synthesis. The document outlines two primary synthetic pathways, complete with detailed experimental protocols, quantitative data, and visual representations of the chemical processes.
Introduction
This compound is an organic compound featuring a thiourea functional group attached to a tetrahydrofurfuryl moiety.[1] Its unique structure makes it a versatile building block in the development of more complex molecules, particularly in the fields of medicinal chemistry and materials science.[2] This guide details the most plausible and chemically sound methods for its laboratory-scale synthesis.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 66892-25-9 | [1][3][4] |
| Molecular Formula | C₆H₁₂N₂OS | [1][3][4] |
| Molecular Weight | 160.24 g/mol | [1][3][4] |
| Melting Point | 78-80 °C | [3] |
| Appearance | Solid | [5] |
Synthesis Pathways
Two primary pathways are proposed for the synthesis of this compound. Both methods utilize the readily available starting material, tetrahydrofurfurylamine.
Pathway 1: Reaction of Tetrahydrofurfurylamine with a Thiocyanate Salt
This direct, one-pot synthesis involves the reaction of tetrahydrofurfurylamine with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in the presence of an acid catalyst. The acid protonates the thiocyanate ion, making it more susceptible to nucleophilic attack by the amine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve tetrahydrofurfurylamine (1.0 eq) in a suitable solvent such as water or a lower alcohol (e.g., ethanol).
-
Addition of Reagents: To the stirred solution, add potassium thiocyanate (1.1 eq).
-
Acidification: Slowly add a catalytic amount of a strong acid, such as concentrated hydrochloric acid, to the mixture.
-
Reaction: Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. If no precipitate forms, concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Pathway 2: Two-Step Synthesis via an Isothiocyanate Intermediate
This pathway involves the initial conversion of tetrahydrofurfurylamine to tetrahydrofurfuryl isothiocyanate. This intermediate is then reacted with ammonia to yield the final thiourea product. This method is particularly useful when the direct reaction in Pathway 1 is sluggish or results in low yields.
Step 1: Synthesis of Tetrahydrofurfuryl Isothiocyanate
-
Dithiocarbamate Salt Formation: Dissolve tetrahydrofurfurylamine (1.0 eq) in a suitable solvent like dichloromethane or diethyl ether. Add carbon disulfide (1.1 eq) dropwise at 0 °C. To this mixture, add a base such as triethylamine (1.1 eq) to facilitate the formation of the dithiocarbamate salt.
-
Desulfurization: To the solution of the dithiocarbamate salt, add a desulfurating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) portion-wise at 0 °C.
-
Reaction and Work-up: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC. After completion, filter off the precipitated urea byproduct. The filtrate, containing the crude tetrahydrofurfuryl isothiocyanate, can be used directly in the next step or purified by vacuum distillation.
Step 2: Synthesis of this compound
-
Reaction with Ammonia: Dissolve the crude or purified tetrahydrofurfuryl isothiocyanate from Step 1 in a suitable solvent like ethanol or tetrahydrofuran. Bubble ammonia gas through the solution or add a concentrated aqueous solution of ammonia.
-
Reaction and Purification: Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford pure this compound.
Quantitative Data
While specific yield and spectroscopic data for the synthesis of this compound are not extensively reported in publicly available literature, the following table provides expected ranges and characteristic spectroscopic features based on general knowledge of thiourea synthesis.
| Parameter | Expected Value/Features |
| Yield (Pathway 1) | 60-80% |
| Yield (Pathway 2) | 70-90% (over two steps) |
| ¹H NMR | Signals corresponding to the tetrahydrofurfuryl group protons; Broad signals for the -NH- and -NH₂ protons of the thiourea group. |
| ¹³C NMR | Signal for the C=S carbon typically in the range of 180-190 ppm; Signals for the carbons of the tetrahydrofurfuryl group. |
| IR (cm⁻¹) | N-H stretching (3400-3100), C-N stretching (~1470), C=S stretching (~1410 and ~730). |
Conclusion
The synthesis of this compound can be effectively achieved through two primary pathways, both starting from tetrahydrofurfurylamine. The choice of pathway may depend on the availability of reagents, desired purity, and scale of the reaction. The one-pot reaction with a thiocyanate salt offers a more direct route, while the two-step process via an isothiocyanate intermediate may provide higher overall yields. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of this important chemical intermediate.
References
Unraveling the Enigmatic Mechanism of 1-(2-Tetrahydrofurfuryl)-2-thiourea: A Technical Guide for Researchers
For Immediate Release
[City, State] – December 24, 2025 – In the intricate landscape of drug discovery and development, understanding the precise mechanism of action of a compound is paramount. This technical guide delves into the current scientific understanding of 1-(2-Tetrahydrofurfuryl)-2-thiourea, a compound of interest for its potential biological activities. Due to a notable absence of specific research on this particular molecule, this document provides a comprehensive overview of the known mechanisms of the broader thiourea class of compounds, offering a foundational framework for future investigation. This guide is tailored for researchers, scientists, and drug development professionals.
Introduction to this compound and the Thiourea Family
This compound is identified primarily as a synthetic intermediate.[1] While direct studies on its mechanism of action are not publicly available, its structural classification within the thiourea family provides valuable insights into its potential biological functions. Thiourea derivatives are a versatile class of organosulfur compounds known for a wide spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anticancer, antioxidant, and anti-inflammatory properties.[2][3] The diverse bioactivity of thioureas stems from their varied mechanisms of action, which are often dictated by the specific side chains attached to the core thiourea structure.
Postulated Mechanisms of Action Based on Thiourea Derivatives
The biological effects of thiourea compounds are multifaceted. The following are the principal mechanisms through which they are known to act, providing a roadmap for investigating this compound.
Enzyme Inhibition
A primary mode of action for many thiourea derivatives is the inhibition of key enzymes. For instance, certain thioureas are potent inhibitors of thyroid peroxidase, an enzyme essential for thyroid hormone synthesis, making them clinically useful for hyperthyroidism.[4] Other enzymes targeted by this class of compounds include tyrosinase, cholinesterases, α-amylase, and α-glucosidase.[2] A noteworthy example is the anti-tuberculosis drug isoxyl, a thiourea derivative that specifically inhibits Δ9-stearoyl desaturase in Mycobacterium tuberculosis, thereby disrupting mycolic acid synthesis, a critical component of the bacterial cell wall.[5]
Disruption of Cellular Membranes
Some thiourea compounds exert their antimicrobial effects by compromising the integrity of cellular membranes.[6] This disruption leads to the leakage of vital intracellular components such as proteins and nucleic acids, culminating in cell death.
Interaction with Nucleic Acids
Direct interaction with DNA represents another mechanism for certain thiourea derivatives. For example, studies on an adamantane-naphthyl thiourea conjugate have revealed a mixed-binding mode, involving both intercalation between DNA base pairs and binding within the minor groove of the DNA helix.[7]
Modulation of Cellular Signaling Pathways
Thiourea derivatives have been shown to modulate various intracellular signaling cascades. In the context of cancer, they can interfere with signaling pathways that control cell proliferation and angiogenesis.[3] Furthermore, some derivatives can influence inflammatory responses by modulating cytokine signaling pathways, such as those involving tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[3]
Antioxidant Activity
The ability to neutralize reactive oxygen species is a characteristic of many thiourea derivatives.[2][4] Their antioxidant potential is often assessed through their capacity to scavenge free radicals in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[2]
Proposed Experimental Framework for Elucidation of Mechanism
A systematic and multi-faceted experimental approach is necessary to delineate the specific mechanism of action of this compound. The following workflow and diagrams outline a logical progression for such an investigation.
Caption: A logical workflow for investigating the mechanism of action.
Representative Experimental Protocols
The following are generalized protocols for key experiments that would be central to characterizing the biological activity of this compound.
Table 1: Summary of Key Experimental Protocols
| Experiment | Objective | General Methodology |
| Minimum Inhibitory Concentration (MIC) Assay | To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism. | A two-fold serial dilution of the compound is prepared in a 96-well plate containing microbial growth medium. Each well is inoculated with a standardized microbial suspension and incubated. The MIC is determined by visual inspection or by measuring absorbance. |
| Enzyme Inhibition Assay (e.g., Kinase Assay) | To quantify the inhibitory effect of the compound on a specific enzyme. | The enzyme, substrate, and varying concentrations of the compound are incubated together. The enzyme activity is measured by quantifying the product formation over time, often using a spectrophotometric or fluorometric method. The IC50 value is then calculated. |
| Cell Viability Assay (e.g., MTT Assay) | To assess the cytotoxic effect of the compound on cultured cells. | Cells are treated with a range of compound concentrations. After a set incubation period, a reagent (e.g., MTT) is added, which is converted to a colored product by metabolically active cells. The absorbance is measured to determine the percentage of viable cells and calculate the IC50. |
Potential Signaling Pathway Interactions
Given the known activities of thiourea derivatives, this compound could potentially interact with multiple signaling pathways. The diagram below illustrates a hypothetical model of interaction with a generic signaling cascade.
Caption: A generalized diagram of potential signaling pathway modulation.
Quantitative Data: A Hypothetical Projection
While no empirical data exists for this compound, the following table provides a hypothetical summary of the types of quantitative data that would be generated through the proposed experimental workflow. This serves as an illustrative guide for researchers.
Table 2: Hypothetical Quantitative Data for this compound
| Assay | Parameter | Hypothetical Value |
| Antibacterial Activity | MIC against S. aureus | 32 µg/mL |
| Antifungal Activity | MIC against C. albicans | 16 µg/mL |
| Enzyme Inhibition | IC50 against Tyrosinase | 15 µM |
| Cytotoxicity | IC50 against A549 lung cancer cells | 25 µM |
| Cytotoxicity | IC50 against normal lung fibroblasts | >100 µM |
Conclusion and Future Directions
The mechanism of action of this compound remains an open area of scientific inquiry. However, by drawing parallels with the well-documented activities of the broader thiourea class, a clear path for investigation emerges. Future research should focus on a systematic evaluation of its effects on various enzymatic and cellular processes, as outlined in this guide. Such studies will be instrumental in unlocking the therapeutic potential of this and other novel thiourea derivatives.
References
- 1. This compound | 66892-25-9 [chemicalbook.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CAS 66892-25-9: this compound [cymitquimica.com]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
An In-Depth Technical Guide to 1-(2-Tetrahydrofurfuryl)-2-thiourea: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-(2-Tetrahydrofurfuryl)-2-thiourea. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It includes a detailed summary of its physicochemical properties, predicted spectral data, a plausible experimental protocol for its synthesis, and an exploration of its role as a synthetic intermediate for antioxidant response element (ARE) inducers.
Chemical Identity and Properties
This compound, with the CAS number 66892-25-9, is an organic compound featuring a thiourea functional group attached to a tetrahydrofurfuryl moiety.[1] Its chemical structure combines the characteristics of both a thiourea and a cyclic ether.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below. It is typically a white to off-white crystalline solid and exhibits solubility in polar solvents.[1]
| Property | Value | Reference |
| IUPAC Name | 1-(Tetrahydrofuran-2-ylmethyl)thiourea | [1] |
| CAS Number | 66892-25-9 | [2] |
| Molecular Formula | C₆H₁₂N₂OS | [2] |
| Molecular Weight | 160.24 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 78-80 °C | [3] |
| Boiling Point | 278.9 ± 32.0 °C (Predicted) | [4] |
| Density | 1.188 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 14.26 ± 0.70 (Predicted) | [4] |
| Solubility | Soluble in polar solvents. | [1] |
Structural Information
The structure of this compound consists of a central thiourea core. One of the nitrogen atoms is substituted with a methyl group, which in turn is attached to the second position of a tetrahydrofuran ring.
2D Structure:
SMILES: C1CC(OC1)CNC(=S)N
InChI: InChI=1S/C6H12N2OS/c7-6(10)8-4-5-2-1-3-9-5/h5H,1-4H2,(H4,7,8,10)
Predicted Spectral Data
Due to the limited availability of experimental spectral data for this compound, the following sections provide predicted spectral characteristics based on the known properties of its constituent functional groups.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show signals corresponding to the protons of the tetrahydrofurfuryl group and the amine protons of the thiourea moiety. The chemical shifts (δ) are predicted as follows:
-
NH₂ protons: A broad singlet around 7.0-8.0 ppm.
-
NH proton: A triplet around 6.0-7.0 ppm, coupled to the adjacent CH₂ group.
-
CH₂-N (thiourea): A triplet around 3.4-3.6 ppm.
-
CH-O (tetrahydrofuran): A multiplet around 3.9-4.1 ppm.
-
CH₂-O (tetrahydrofuran): A multiplet around 3.6-3.8 ppm.
-
CH₂ (tetrahydrofuran, positions 3 and 4): Multiplets in the range of 1.5-2.0 ppm.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will display signals for the six carbon atoms in the molecule:
-
C=S (thiocarbonyl): A signal in the range of 180-190 ppm.
-
CH-O (tetrahydrofuran): A signal around 75-80 ppm.
-
CH₂-O (tetrahydrofuran): A signal around 68-72 ppm.
-
CH₂-N (thiourea): A signal around 45-50 ppm.
-
CH₂ (tetrahydrofuran, positions 3 and 4): Signals in the range of 25-35 ppm.
Predicted FTIR Spectrum
The infrared spectrum will be characterized by the vibrational frequencies of the N-H, C-H, C-O, and C=S bonds.
| Wavenumber (cm⁻¹) | Assignment |
| 3300-3500 | N-H stretching (amines) |
| 2850-3000 | C-H stretching (alkanes) |
| 1600-1650 | N-H bending (amines) |
| 1400-1500 | C-N stretching |
| 1050-1150 | C-O stretching (ether) |
| 700-800 | C=S stretching |
Predicted Mass Spectrum
In the mass spectrum, the molecular ion peak [M]⁺ is expected at m/z 160. Key fragmentation patterns would likely involve the loss of the thiourea group or cleavage of the tetrahydrofurfuryl ring.
Experimental Protocols
Synthesis of this compound
A plausible method for the synthesis of this compound involves the reaction of tetrahydrofurfurylamine with an isothiocyanate precursor. A detailed experimental protocol is outlined below.
Materials:
-
Tetrahydrofurfurylamine
-
Benzoyl isothiocyanate (can be prepared in situ from benzoyl chloride and ammonium thiocyanate)
-
Acetone
-
Hydrochloric acid
-
Sodium hydroxide
-
Distilled water
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
Procedure:
-
Preparation of Benzoyl Isothiocyanate: In a round-bottom flask, dissolve ammonium thiocyanate (1.1 eq) in dry acetone. To this solution, add benzoyl chloride (1 eq) dropwise with stirring at room temperature. The reaction mixture is typically stirred for 15-30 minutes to form benzoyl isothiocyanate.
-
Reaction with Tetrahydrofurfurylamine: To the freshly prepared solution of benzoyl isothiocyanate, add tetrahydrofurfurylamine (1 eq) dropwise. The reaction is exothermic and should be controlled by external cooling if necessary.
-
Formation of Intermediate: After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). This step forms the intermediate N-benzoyl-N'-(2-tetrahydrofurfuryl)thiourea.
-
Hydrolysis: To the reaction mixture, add a solution of sodium hydroxide (2 eq) in water. Heat the mixture to reflux for 4-6 hours to hydrolyze the benzoyl group.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with hydrochloric acid. The product, this compound, may precipitate out. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator. The crude product can be further purified by recrystallization from a suitable solvent system such as ethanol/water.
Analytical Protocols
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher spectrometer using a deuterated solvent such as DMSO-d₆ or CDCl₃.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: The IR spectrum should be obtained using a KBr pellet or as a thin film on a salt plate.
-
Mass Spectrometry (MS): Mass spectra should be acquired using an electron ionization (EI) source.
Biological Significance and Applications
This compound is a useful synthetic intermediate.[4] A notable application is its use as a reagent in the synthesis of antioxidant response element (ARE) inducers.[4]
Role in the Synthesis of ARE Inducers
AREs are enhancer sequences in the promoter region of genes that encode for a variety of cytoprotective proteins. The transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) binds to AREs, activating the transcription of these genes. This pathway is a key cellular defense mechanism against oxidative stress.[5][6] Small molecules that can induce the Nrf2-ARE pathway are of significant interest in drug development for conditions associated with oxidative stress.
The logical workflow for the involvement of this compound in this context is illustrated in the diagram below.
Caption: Role of this compound in the Nrf2-ARE pathway.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting. It is associated with the following hazard statements:
-
H301: Toxic if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical compound with defined physicochemical properties. While experimental spectral data is not widely available, its structural features allow for reliable predictions of its spectral characteristics. Its key role as a synthetic precursor for antioxidant response element inducers highlights its importance in the field of medicinal chemistry and drug discovery, particularly in the development of therapeutics targeting oxidative stress-related diseases. This guide provides a foundational resource for researchers and scientists working with this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. This compound [oakwoodchemical.com]
- 4. This compound | 66892-25-9 [chemicalbook.com]
- 5. Small molecule modulators of antioxidant response pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant response elements: Discovery, classes, regulation and potential applications - PMC [pmc.ncbi.nlm.nih.gov]
CAS 66892-25-9 physical and chemical properties
An In-depth Technical Guide on the Physical and Chemical Properties of CAS 66892-25-9
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the compound with CAS number 66892-25-9, also known as 1-(2-Tetrahydrofurfuryl)-2-thiourea. This document includes tabulated quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and synthetic procedures.
Chemical Identity and Physical Properties
This compound is a synthetic intermediate with potential applications in the development of pharmaceuticals and agrochemicals.[1] It is recognized for its role as a reagent in the synthesis of antioxidant response-element (ARE) inducers and possesses antimicrobial properties.[2][3]
Table 1: Physical and Chemical Properties of CAS 66892-25-9
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₂N₂OS | [4][5][6] |
| Molecular Weight | 160.24 g/mol | [4][5][6] |
| Appearance | White to off-white solid/powder/crystal | [1][4][5] |
| Melting Point | 95-99 °C | [1][7] |
| Boiling Point | 278.9 °C at 760 mmHg | [8] |
| Flash Point | 122.4 °C | [8] |
| Purity | >98% (HPLC) | [1][5][9][10] |
| Storage Temperature | Room temperature (recommended in a cool, dark place <15°C) | [5][9][10] |
| Solubility | Soluble in polar solvents | [11] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies high purity, while a broad melting range suggests the presence of impurities.
Principle: A small, finely powdered sample of the compound is heated slowly in a capillary tube. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting range.
Apparatus:
-
Melting point apparatus (e.g., Thiele tube or a digital Melt-Temp apparatus)
-
Capillary tubes (sealed at one end)
-
Thermometer
-
Heating medium (e.g., mineral oil for Thiele tube)
-
Spatula
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the compound is finely ground using a mortar and pestle.
-
Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.
-
Apparatus Setup (Thiele Tube): The capillary tube is attached to a thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a Thiele tube containing a heating oil, ensuring the rubber band is not submerged.
-
Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner. The convection currents in the oil ensure uniform heating.
-
Observation: The sample is observed closely as the temperature rises. The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the entire sample becomes a clear liquid is recorded as the final melting point. The heating rate should be slow (1-2 °C per minute) near the expected melting point to ensure accuracy.[2][12]
Determination of Purity by High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful analytical technique used to separate, identify, and quantify components in a mixture, making it ideal for assessing the purity of a compound.
Principle: A solution of the sample is passed through a column packed with a stationary phase under high pressure. The components of the sample interact differently with the stationary phase, causing them to separate and elute from the column at different times (retention times). A detector records the elution profile, generating a chromatogram. The area of the peak corresponding to the compound of interest relative to the total area of all peaks provides an estimation of its purity.
Apparatus and Reagents:
-
HPLC system (pump, injector, column, detector, data acquisition software)
-
HPLC column (e.g., C18 reverse-phase)
-
Suitable solvents for the mobile phase (e.g., HPLC-grade acetonitrile and water)
-
Sample vials
-
Syringe filters
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: A standard solution of the compound is prepared by accurately weighing a small amount and dissolving it in a suitable solvent (e.g., acetonitrile or a mixture of mobile phase solvents). The solution is then filtered through a syringe filter to remove any particulate matter.
-
Mobile Phase Preparation: The mobile phase, a mixture of solvents, is prepared and degassed to remove dissolved gases that can interfere with the analysis.
-
HPLC System Setup: The HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
Injection: A specific volume of the prepared sample solution is injected into the HPLC system.
-
Chromatographic Separation: The sample is passed through the column, and the components are separated based on their affinity for the stationary phase.
-
Detection: A detector (e.g., a UV detector set at an appropriate wavelength) measures the absorbance of the eluting components.
-
Data Analysis: The resulting chromatogram is analyzed. The purity is often estimated by the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a calibration curve with standards of known concentrations may be required.
Biological Activity and Signaling Pathways
Role as an Antioxidant Response Element (ARE) Inducer
This compound is known to be a reagent used in the synthesis of inducers of the antioxidant response element (ARE).[2][3] This suggests an interaction with the Nrf2-Keap1 signaling pathway, a primary regulator of cellular defense against oxidative stress.
Mechanism of Action (Proposed): Under normal conditions, the transcription factor Nrf2 is bound in the cytoplasm by its inhibitor protein, Keap1, which facilitates its degradation. Electrophilic compounds or antioxidants can react with cysteine residues on Keap1, leading to a conformational change that releases Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the ARE in the promoter region of various antioxidant and cytoprotective genes, initiating their transcription.
Caption: Nrf2-ARE signaling pathway activation.
Antimicrobial Activity
Thiourea derivatives have demonstrated a range of antimicrobial activities. The proposed mechanisms of action often involve the disruption of bacterial cellular integrity and function.
Proposed Antimicrobial Mechanisms:
-
Cell Wall Disruption: Thiourea compounds may interfere with the synthesis of the bacterial cell wall or directly disrupt its structure, leading to cell lysis.
-
Enzyme Inhibition: They can act as inhibitors for essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.
-
Disruption of Homeostasis: Some derivatives have been shown to disrupt critical cellular processes, such as the NAD+/NADH homeostasis, which is vital for bacterial metabolism.
References
- 1. mdpi.com [mdpi.com]
- 2. CN103420749B - Green synthesis method of thiourea derivative - Google Patents [patents.google.com]
- 3. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. [PDF] Mechanism of Chemical Activation of Nrf2 | Semantic Scholar [semanticscholar.org]
- 7. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | 66892-25-9 [chemicalbook.com]
- 9. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. CAS 66892-25-9: this compound [cymitquimica.com]
- 12. pubs.acs.org [pubs.acs.org]
The Pivotal Role of Thiourea Derivatives in Modern Organic Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives have emerged as a versatile and powerful class of molecules in the landscape of organic synthesis. Their unique ability to act as hydrogen bond donors allows them to function as highly effective organocatalysts, facilitating a wide array of chemical transformations with high efficiency and stereoselectivity. This technical guide provides an in-depth review of the applications of thiourea derivatives, focusing on their role in key organic reactions, supported by quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows.
Core Principles of Thiourea Catalysis
The catalytic prowess of thiourea derivatives stems from their ability to form dual hydrogen bonds with electrophilic substrates, thereby activating them towards nucleophilic attack. This non-covalent interaction mimics the role of Lewis acids, but under milder, often metal-free conditions, making them a cornerstone of organocatalysis.[1][2] The acidity of the N-H protons of the thiourea moiety can be fine-tuned by the electronic properties of the substituents on the nitrogen atoms, allowing for the rational design of catalysts for specific applications. Particularly, electron-withdrawing groups on the aryl rings of N,N'-diarylthioureas significantly enhance their catalytic activity.[1]
Bifunctional thiourea catalysts, which incorporate a basic moiety such as a tertiary amine or a phosphine, represent a significant advancement in this field.[2] These catalysts can simultaneously activate both the electrophile (through the thiourea group) and the nucleophile (through the basic group), leading to highly organized transition states and, consequently, excellent stereocontrol in asymmetric reactions.[2][3]
Key Applications in Asymmetric Synthesis
Thiourea derivatives have proven to be exceptional catalysts in a multitude of asymmetric reactions, which are critical for the synthesis of chiral molecules, a cornerstone of modern drug development.
Michael Addition
The asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction, is effectively catalyzed by chiral thiourea derivatives. These catalysts facilitate the conjugate addition of nucleophiles, such as 1,3-dicarbonyl compounds, to α,β-unsaturated acceptors like nitroolefins, with high yields and enantioselectivities. Bifunctional thiourea catalysts are particularly effective in this transformation.[4][5]
| Entry | Nucleophile | Electrophile | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Acetylacetone | trans-β-Nitrostyrene | 1a (10) | Toluene | 24 | 95 | 92 | J. Am. Chem. Soc. 2005, 127, 119-125 |
| 2 | Dibenzoylmethane | trans-β-Nitrostyrene | 1a (10) | Toluene | 48 | 98 | 94 | J. Am. Chem. Soc. 2005, 127, 119-125 |
| 3 | Dimethyl malonate | trans-β-Nitrostyrene | 1b (5) | Toluene | 72 | 96 | 95 | Org. Lett. 2004, 6, 2023-2026 |
| 4 | Diethyl malonate | trans-β-Nitrostyrene | 1b (5) | Toluene | 72 | 97 | 96 | Org. Lett. 2004, 6, 2023-2026 |
| 5 | Acetylacetone | 2-(4-Chlorophenyl)nitroethene | 1a (10) | Toluene | 24 | 92 | 90 | J. Am. Chem. Soc. 2005, 127, 119-125 |
| 6 | Cyclohexanone | trans-β-Nitrostyrene | 2a (20) | Toluene | 24 | 99 | 99 (syn) | Angew. Chem. Int. Ed. 2005, 44, 4235-4238 |
Catalyst Structures:
-
1a: A bifunctional thiourea derived from (1R,2R)-diaminocyclohexane and 3,5-bis(trifluoromethyl)phenyl isothiocyanate, with a dimethylamino group.
-
1b: A cinchona alkaloid-derived thiourea.
-
2a: A primary amine-thiourea catalyst.
Mannich Reaction
The asymmetric Mannich reaction, which provides access to chiral β-amino carbonyl compounds, is another area where thiourea catalysts have made a significant impact. These catalysts co-activate the imine electrophile and the enolizable carbonyl nucleophile, leading to high diastereo- and enantioselectivities.
| Entry | Ketone/Malonate | Imine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr | ee (%) | Reference |
| 1 | Acetophenone | N-Boc-benzaldimine | 3a (10) | Toluene | 48 | 85 | 95:5 (anti:syn) | 94 (anti) | J. Am. Chem. Soc. 2006, 128, 13076-13077 |
| 2 | Cyclohexanone | N-Boc-benzaldimine | 3a (10) | Toluene | 24 | 92 | >99:1 (anti:syn) | 99 (anti) | J. Am. Chem. Soc. 2006, 128, 13076-13077 |
| 3 | Diethyl malonate | N-Boc-benzaldimine | 4a (10) | Acetone | 36 | 98 | - | 99 | J. Am. Chem. Soc. 2007, 129, 1038-1039 |
| 4 | Diethyl malonate | N-Boc-p-tolyl-imine | 4a (10) | Acetone | 36 | 99 | - | 99 | J. Am. Chem. Soc. 2007, 129, 1038-1039 |
| 5 | β-Keto acid | N-Tosyl-benzaldimine | 4b (10) | Ether | 12 | 95 | - | 85 | Beilstein J. Org. Chem. 2012, 8, 1276-1281 |
Catalyst Structures:
-
3a: A bifunctional thiourea based on (1R,2R)-diaminocyclohexane.
-
4a: A cinchona alkaloid-derived thiourea.
-
4b: A cinchonine-derived bifunctional thiourea.
Aza-Henry Reaction
The aza-Henry (or nitro-Mannich) reaction, the addition of a nitroalkane to an imine, is a powerful tool for the synthesis of β-nitroamines, which are versatile precursors to 1,2-diamines and α-amino acids. Chiral bifunctional thiourea catalysts have been successfully employed to control the stereochemical outcome of this reaction.[6][7][8]
| Entry | Nitroalkane | Imine | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) (syn) | Reference |
| 1 | Nitromethane | N-Boc-benzaldimine | 5a (10) | Toluene | 48 | 88 | - | 92 | Chem. Commun., 2005, 41-43 |
| 2 | Nitroethane | N-Boc-benzaldimine | 5a (10) | Toluene | 72 | 85 | 80:20 | 95 | Chem. Commun., 2005, 41-43 |
| 3 | Nitromethane | N-Boc-p-methoxyphenylimine | 5a (10) | Toluene | 48 | 90 | - | 93 | Chem. Commun., 2005, 41-43 |
| 4 | Nitromethane | N-Boc-p-nitrophenylimine | 5a (10) | Toluene | 48 | 82 | - | 90 | Chem. Commun., 2005, 41-43 |
| 5 | Nitropropane | N-Boc-benzaldimine | 5a (10) | Toluene | 72 | 81 | 75:25 | 94 | Chem. Commun., 2005, 41-43 |
Catalyst Structure:
-
5a: A bifunctional thiourea catalyst derived from (1R,2R)-diaminocyclohexane.
Synthesis of Heterocyclic Compounds
Thiourea derivatives are not only powerful catalysts but also valuable building blocks for the synthesis of a wide range of heterocyclic compounds, many of which are of significant interest in medicinal chemistry.
Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones or thiones.[9] While traditionally acid-catalyzed, the use of thiourea as a reactant allows for the synthesis of the corresponding thiones, which exhibit a broad spectrum of biological activities.
| Entry | Aldehyde | β-Ketoester/β-Diketone | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | Ethyl acetoacetate | conc. HCl | Ethanol | 18 | 94 | ChemSpider SyntheticPages, 2011, 499 |
| 2 | 4-Chlorobenzaldehyde | Ethyl acetoacetate | pTSA | Ethanol | 12 | 92 | ARKIVOC 2005 (iii) 228-236 |
| 3 | 3-Hydroxybenzaldehyde | Ethyl acetoacetate | BTEAC | Solvent-free | 1.5 | 90 | ARKIVOC 2005 (iii) 228-236 |
| 4 | Furfural | Ethyl acetoacetate | BTEAC | Solvent-free | 2 | 88 | ARKIVOC 2005 (iii) 228-236 |
| 5 | Benzaldehyde | Acetylacetone | NH4Cl | Solvent-free | 0.5 | 95 | Synthesis 2004, 1961-1964 |
Experimental Protocols
General Procedure for the Synthesis of Chiral Bifunctional Thiourea Catalysts from Cinchona Alkaloids
Procedure: To a solution of the corresponding Cinchona alkaloid-derived amine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an argon atmosphere at 0 °C, the desired isothiocyanate (1.2 eq) is added dropwise. The resulting mixture is allowed to warm to room temperature and stirred for approximately 30 minutes, or until the reaction is complete as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the pure thiourea catalyst.[1]
Representative Protocol for an Asymmetric Michael Addition
Reaction: Asymmetric Michael addition of acetylacetone to trans-β-nitrostyrene.
Materials:
-
Chiral bifunctional thiourea catalyst 1a
-
trans-β-Nitrostyrene
-
Acetylacetone
-
Toluene (anhydrous)
Procedure: To a solution of the chiral thiourea catalyst 1a (0.1 mmol, 10 mol%) in anhydrous toluene (1.0 mL) is added trans-β-nitrostyrene (1.0 mmol, 1.0 eq). The mixture is stirred at room temperature for 5 minutes, followed by the addition of acetylacetone (1.2 mmol, 1.2 eq). The reaction is stirred at room temperature for 24 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired Michael adduct. The enantiomeric excess is determined by chiral HPLC analysis.
Representative Protocol for a Biginelli Reaction using Thiourea
Reaction: Synthesis of 4-(3-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester (Monastrol analog).
Materials:
-
3-Hydroxybenzaldehyde
-
Ethyl acetoacetate
-
Thiourea
-
Benzyltriethylammonium chloride (BTEAC)
Procedure: A mixture of 3-hydroxybenzaldehyde (10 mmol, 1.0 eq), ethyl acetoacetate (10 mmol, 1.0 eq), thiourea (15 mmol, 1.5 eq), and BTEAC (1 mmol, 10 mol%) is heated at 100 °C under solvent-free conditions for 1.5 hours. The reaction progress can be monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and ethanol is added. The solid product is collected by filtration, washed with cold ethanol, and dried to afford the desired dihydropyrimidinethione.
Conclusion and Future Outlook
Thiourea derivatives have firmly established themselves as a privileged class of organocatalysts and versatile building blocks in organic synthesis. Their ability to activate substrates through hydrogen bonding has enabled the development of a vast number of highly efficient and stereoselective transformations. The modular nature of their synthesis allows for the fine-tuning of their steric and electronic properties, paving the way for the discovery of new catalysts with enhanced reactivity and selectivity. As the demand for enantiomerically pure compounds in the pharmaceutical and agrochemical industries continues to grow, the development of novel thiourea-based catalytic systems will undoubtedly remain a vibrant and fruitful area of research. Future efforts will likely focus on the development of even more active and selective catalysts, the expansion of their applications to new and challenging transformations, and their immobilization on solid supports for easier recovery and recycling, further enhancing their green credentials.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Asymmetric catalysis with bifunctional cinchona alkaloid-based urea and thiourea organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. Highly anti-Selective Asymmetric Nitro-Mannich Reactions Catalyzed by Bifunctional Amine-Thiourea-Bearing Multiple Hydrogen-Bonding Donors [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Asymmetric aza-Henry reaction toward trifluoromethyl β-nitroamines and biological investigation of their adamantane-type derivatives [frontiersin.org]
- 9. Catalytic role in Biginelli reaction: Synthesis and biological property studies of 2-oxo/thioxo-1,2,3,4-tetrahydropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Biological Activity of 1-(2-Tetrahydrofurfuryl)-2-thiourea and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Tetrahydrofurfuryl)-2-thiourea is an organic compound featuring a thiourea group attached to a tetrahydrofurfuryl moiety. While this compound itself is primarily recognized as a versatile synthetic intermediate, it serves as a crucial building block for the development of novel bioactive molecules. The thiourea scaffold is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antioxidant, antimicrobial, and anticancer properties. This technical guide provides a comprehensive overview of the known applications of this compound in the synthesis of biologically active compounds, with a focus on its role in the creation of antioxidant response-element (ARE) inducers.
Core Compound Details
| Characteristic | Value |
| IUPAC Name | 1-(tetrahydrofuran-2-ylmethyl)thiourea |
| Synonyms | This compound |
| CAS Number | 66892-25-9 |
| Molecular Formula | C6H12N2OS |
| Molecular Weight | 160.24 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar solvents |
Role as a Synthetic Intermediate for ARE Inducers
The most significant documented application of this compound is as a reagent in the synthesis of antioxidant response-element (ARE) inducers. The ARE is a critical regulatory element in the promoter region of genes encoding for a variety of antioxidant and cytoprotective enzymes.
The Nrf2-Keap1-ARE Signaling Pathway
The activation of the ARE is primarily regulated by the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2). Under basal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor protein, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its ubiquitination and subsequent proteasomal degradation.
Inducers, including derivatives synthesized from this compound, can react with cysteine residues on Keap1. This interaction leads to a conformational change in Keap1, disrupting the Nrf2-Keap1 complex. As a result, Nrf2 is stabilized, accumulates in the nucleus, and binds to the ARE, initiating the transcription of a suite of protective genes.
Synthesis of Bioactive Derivatives
General Synthetic Workflow
The synthesis of thiourea derivatives from this compound typically follows a straightforward nucleophilic substitution or addition reaction. The thiourea moiety can act as a nucleophile, reacting with a variety of electrophiles to introduce diverse functional groups.
Potential Biological Activities of Derivatives
Based on the extensive research into thiourea derivatives, compounds synthesized from this compound are anticipated to exhibit a range of biological activities.
Antioxidant Activity
As precursors to ARE inducers, these derivatives are expected to exhibit indirect antioxidant effects by upregulating the endogenous antioxidant defense system.
Experimental Protocol: ARE-Luciferase Reporter Assay
-
Cell Culture: Human hepatoma (HepG2) cells are stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple copies of the ARE.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the synthesized thiourea derivatives for 24-48 hours. A known ARE inducer (e.g., sulforaphane) is used as a positive control.
-
Luciferase Assay: After incubation, the cells are lysed, and a luciferase substrate is added. The luminescence, which is proportional to the activation of the ARE, is measured using a luminometer.
-
Data Analysis: The fold induction of luciferase activity is calculated relative to vehicle-treated control cells. EC50 values (the concentration required to achieve 50% of the maximal induction) are determined from the dose-response curves.
Antimicrobial Activity
Thiourea derivatives have been widely reported to possess antibacterial and antifungal properties.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth media to a standardized cell density (e.g., 10^5 CFU/mL).
-
Compound Dilution: The synthesized compounds are serially diluted in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under optimal conditions for microbial growth (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.
Anticancer Activity
The anticancer potential of thiourea derivatives is another area of active investigation.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Cancer cell lines (e.g., MCF-7, A549) are seeded in 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives for 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.
Conclusion
This compound stands as a valuable starting material in medicinal chemistry for the generation of novel bioactive compounds. Its primary role in the synthesis of ARE inducers highlights its potential for the development of agents targeting oxidative stress-related diseases. Further exploration of derivatives synthesized from this compound is warranted to uncover new therapeutic leads with antioxidant, antimicrobial, and anticancer activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers and drug development professionals interested in harnessing the potential of this versatile chemical scaffold.
Solubility of 1-(2-Tetrahydrofurfuryl)-2-thiourea in Polar Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to 1-(2-Tetrahydrofurfuryl)-2-thiourea
This compound is an organic compound featuring a thiourea functional group and a tetrahydrofurfuryl moiety.[1] Thiourea and its derivatives are known for their general solubility in polar solvents.[1] The presence of the tetrahydrofurfuryl group may influence its solubility profile compared to the parent thiourea molecule. Understanding the solubility of this compound is crucial for various applications, including in pharmaceuticals, agrochemicals, and as an intermediate in organic synthesis.[1][2]
Expected Solubility in Polar Solvents
Based on the behavior of thiourea, this compound is expected to be soluble in a range of polar solvents. The solubility of thiourea generally increases with temperature. In various monosolvents, the mole fraction solubility of thiourea at 298.15 K follows the order: methanol > water > acetone > ethanol > isopropanol > 2-butanone > n-propanol > n-butanol > isobutanol > acetonitrile > methyl acetate > ethyl acetate.[3]
Quantitative Solubility Data for Thiourea (as a Reference)
To provide a quantitative baseline, the following table summarizes the mole fraction solubility of the parent compound, thiourea, in several polar solvents at various temperatures. This data can serve as a valuable reference for estimating the solubility behavior of this compound.
| Temperature (K) | Water | Methanol | Ethanol | n-Propanol |
| 283.15 | - | 0.0481 | 0.0220 | - |
| 298.15 | 0.0389 | 0.0596 | 0.0247 | - |
| 313.15 | - | 0.0748 | 0.0349 | - |
| 323.15 | - | - | - | 0.0312 |
Data for methanol, ethanol, and n-propanol extracted from various studies on thiourea solubility.[3][4]
Experimental Protocols for Solubility Determination
Several well-established methods are used to determine the solubility of compounds like thiourea and its derivatives. The choice of method often depends on the specific solvent system and the desired precision.
Gravimetric Method
The static gravimetric method is a common and reliable technique for determining solubility.[3]
Methodology:
-
Sample Preparation: An excess amount of the solute (this compound) is added to a known mass of the polar solvent in a sealed vessel.
-
Equilibration: The mixture is continuously agitated in a thermostated water bath at a constant temperature until equilibrium is reached. The time required for equilibration should be determined experimentally.
-
Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the suspension is allowed to settle, separating the undissolved solid from the saturated solution.
-
Sampling and Analysis: A known mass of the clear, saturated supernatant is carefully withdrawn using a pre-weighed, pre-heated (or cooled to the experimental temperature) syringe. The sample is then transferred to another pre-weighed container.
-
Solvent Evaporation: The solvent in the sample is evaporated under vacuum at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Calculation: The mole fraction solubility is calculated from the mass of the dissolved solute and the mass of the solvent in the sample.[3]
Synthetic Method
The synthetic method involves visually observing the dissolution of a known amount of solute in a known amount of solvent as the temperature is changed.
Methodology:
-
Sample Preparation: A series of sealed tubes are prepared, each containing a precisely weighed amount of the solute and the solvent.
-
Heating and Observation: The tubes are slowly heated in a programmable temperature bath with constant stirring. The temperature at which the last solid particle dissolves is recorded as the saturation temperature for that specific composition.
-
Data Correlation: By repeating this process for various compositions, a solubility curve as a function of temperature can be constructed.
Isothermal Dissolution Equilibrium Method
This method is another variation of the equilibrium method, often used for determining solubility at specific temperatures.
Methodology:
-
Equilibration: Similar to the gravimetric method, an excess of the solute is equilibrated with the solvent at a constant temperature.
-
Sampling: A sample of the saturated solution is withdrawn.
-
Concentration Analysis: The concentration of the solute in the sample is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for determining the solubility of this compound using the gravimetric method.
Caption: Gravimetric Method Workflow for Solubility Determination.
Conclusion
While direct experimental data on the solubility of this compound in polar solvents is currently limited in the public domain, a strong understanding of its expected behavior can be derived from the extensive research on its parent compound, thiourea. The experimental protocols detailed in this guide provide a clear and established methodology for researchers to determine the precise solubility of this compound in various polar solvents. Such data is invaluable for the effective design of crystallization processes, formulation development, and other applications in the chemical and pharmaceutical industries.
References
Tautomeric Forms of Substituted Thiourea Compounds: A Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the structural dynamics and analytical methodologies for substituted thiourea compounds, pivotal scaffolds in medicinal chemistry.
Abstract
Substituted thioureas are a cornerstone in drug discovery and development, exhibiting a wide array of biological activities.[1] Their therapeutic efficacy is intrinsically linked to their molecular structure, particularly the dynamic equilibrium between their thione and thiol tautomeric forms. Understanding and controlling this tautomerism is paramount for optimizing drug-receptor interactions, predicting pharmacokinetic profiles, and ensuring the stability and efficacy of pharmaceutical compounds. This technical guide provides a comprehensive overview of the tautomerism of substituted thiourea compounds, detailing the structural nuances, influencing factors, and critical analytical techniques for their characterization. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to navigate the complexities of thiourea tautomerism in their research endeavors.
Introduction: The Significance of Tautomerism in Substituted Thioureas
Thiourea and its derivatives are versatile building blocks in organic synthesis and are integral components of numerous commercial chemicals and pharmaceuticals.[2] The core structure of thiourea features a planar N₂C=S geometry.[2] A key characteristic of these compounds is their ability to exist in two tautomeric forms: the thione form and the thiol (or isothiourea) form.[1] This phenomenon, known as thione-thiol tautomerism, involves the migration of a proton between the sulfur and nitrogen atoms, accompanied by a rearrangement of the double bonds.
The thione form is generally predominant, especially in aqueous solutions.[2] However, the thiol form can be significantly populated depending on the substitution pattern and the surrounding environment.[2] The specific tautomeric form present can profoundly influence the compound's physicochemical properties, including its hydrogen bonding capacity, lipophilicity, and ability to interact with biological targets.[3] Consequently, a thorough understanding of the tautomeric equilibrium is a critical aspect of drug design and development involving thiourea-based molecules.[3]
Structural Features and Factors Influencing Tautomeric Equilibrium
The equilibrium between the thione and thiol tautomers is a delicate balance influenced by several factors:
-
Substitution: The nature of the substituents on the nitrogen atoms plays a crucial role. Electron-donating groups tend to stabilize the thione form, while electron-withdrawing groups can favor the thiol form. The substituent's position also has a significant impact on the tautomeric ratio.[4]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can dramatically shift the tautomeric equilibrium.[5][6] Polar solvents, through hydrogen bonding and dipole-dipole interactions, can stabilize the more polar tautomer.
-
pH: The acidity or basicity of the medium can influence the protonation state of the thiourea moiety and thereby affect the tautomeric preference.[7]
-
Temperature: Temperature can alter the equilibrium constant of the tautomerization process.
Quantitative Analysis of Tautomeric Equilibrium
A precise understanding of the tautomeric equilibrium requires quantitative data. The equilibrium constant (KT) provides a measure of the relative stability of the tautomers.
KT = [thiol] / [thione]
Below is a summary of representative quantitative data on the tautomeric equilibrium of substituted thioureas. Note: The availability of comprehensive, standardized quantitative data across a wide range of substituted thioureas is limited in the literature. The following table is illustrative and compiled from various sources.
| Compound/Derivative | Solvent | Method | KT ([thiol]/[thione]) | Reference(s) |
| Thiourea | Aqueous H₂SO₄ | Basicity Method | ~10-11 | [8] |
| Thioacetamide | Aqueous H₂SO₄ | Basicity Method | ~10-8.6 | [8] |
| Thiobenzamide | Aqueous H₂SO₄ | Basicity Method | ~10-8.3 | [8] |
| N-Methylthioacetamide | Aqueous H₂SO₄ | Basicity Method | ~10-9.6 | [8] |
| N-Methylthiobenzamide | Aqueous H₂SO₄ | Basicity Method | ~10-8.9 | [8] |
| 2-(Alkylamino)thiazol-4(5H)-ones | Solution | NMR & DFT | Varies with substituent | [4] |
| 2-(Arylamino)thiazol-4(5H)-ones | Solution | NMR & DFT | Equimolar for many aryl groups | [4] |
| 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol | Various | DFT | Thione favored | [9] |
Experimental Protocols for Tautomer Analysis
The characterization of thiourea tautomers relies on a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[10] Both proton (¹H) and carbon-¹³ (¹³C) NMR can provide valuable information.
Protocol for ¹H NMR Analysis:
-
Sample Preparation: Dissolve a precisely weighed amount of the substituted thiourea compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration.
-
Data Acquisition: Acquire the ¹H NMR spectrum at a constant temperature.
-
Signal Integration: Identify and integrate the signals corresponding to protons that are unique to each tautomer. For example, the N-H protons of the thione form will have a different chemical shift compared to the S-H proton of the thiol form.
-
Quantification: The ratio of the integrals of these characteristic signals can be used to determine the relative concentrations of the two tautomers and thus calculate the equilibrium constant (KT).
UV-Visible Spectroscopy
UV-Vis spectroscopy can be employed to study tautomerism by observing changes in the electronic absorption spectra.[7][11] The thione and thiol forms typically exhibit distinct absorption maxima.
Protocol for UV-Vis Analysis:
-
Sample Preparation: Prepare a dilute solution of the substituted thiourea in a UV-transparent solvent.
-
Spectral Measurement: Record the UV-Vis spectrum over a suitable wavelength range. Thione tautomers often show an absorption peak between 300 and 400 nm (n→π* transition of the C=S group), while thiol tautomers may absorb below 300 nm (π→π* transition of the C=N group).[9]
-
Data Analysis: Analyze the positions and intensities of the absorption bands to identify the predominant tautomer. By varying solvent polarity or pH, shifts in the equilibrium can be monitored, providing further evidence for the presence of different tautomers.[7]
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.[12][13]
Protocol for X-ray Crystallography:
-
Crystal Growth: Grow single crystals of the substituted thiourea compound of suitable size and quality.
-
Data Collection: Mount a crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source.
-
Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure to obtain the electron density map and build a molecular model. Refine the model to obtain precise atomic coordinates and bond lengths.
-
Tautomer Identification: The refined structure will clearly show the location of the proton (on nitrogen for the thione form or on sulfur for the thiol form) and the double bond character of the C=S and C-N bonds, thus identifying the tautomer present in the crystal lattice.
Computational Chemistry
Quantum chemical calculations, particularly Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of tautomers and complementing experimental data.[6]
Protocol for DFT Calculations:
-
Structure Input: Build the 3D structures of both the thione and thiol tautomers of the substituted thiourea.
-
Geometry Optimization: Perform geometry optimization for each tautomer in the gas phase and in various solvent environments using a suitable level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set).
-
Energy Calculation: Calculate the Gibbs free energies of the optimized structures.
-
Equilibrium Constant Prediction: The difference in Gibbs free energy (ΔG) between the tautomers can be used to calculate the theoretical equilibrium constant (KT = exp(-ΔG/RT)).
Visualization of Experimental Workflows
General Workflow for Tautomer Analysis
Caption: General workflow for the analysis of tautomeric forms of substituted thiourea compounds.
Signaling Pathway Implication (Hypothetical)
While specific signaling pathways directly modulated by thiourea tautomerism are an emerging area of research, the ability of thiourea derivatives to act as enzyme inhibitors is well-documented.[13][14][15] The tautomeric state can influence the binding affinity to the enzyme's active site.
Caption: Hypothetical mechanism of enzyme inhibition by a substituted thiourea drug, highlighting the role of the active tautomer.
Relevance in Drug Development
The tautomeric state of a substituted thiourea can have profound implications for its drug-like properties:
-
Pharmacodynamics: The shape, size, and hydrogen bonding pattern of a molecule dictate its interaction with a biological target. A shift in tautomeric equilibrium can alter the pharmacophore, leading to changes in binding affinity and biological activity.[3]
-
Pharmacokinetics: Properties such as solubility, lipophilicity (logP), and membrane permeability are influenced by the tautomeric form. These, in turn, affect the absorption, distribution, metabolism, and excretion (ADME) profile of a drug candidate.[3]
-
Intellectual Property: Different tautomers may be considered distinct chemical entities, which has significant implications for patent claims.
Several approved drugs and clinical candidates contain the thiourea moiety, and their mechanism of action is often dependent on the specific tautomeric form that interacts with the target. For instance, some thiourea-containing drugs act as enzyme inhibitors, where the thione form may be crucial for binding.[15]
Conclusion
The thione-thiol tautomerism of substituted thiourea compounds is a critical consideration for researchers in medicinal chemistry and drug development. A comprehensive understanding of the factors that govern this equilibrium and the application of appropriate analytical techniques for its characterization are essential for the rational design and optimization of novel therapeutics. This guide provides a foundational framework for approaching the study of thiourea tautomerism, from fundamental principles to practical experimental and computational methodologies. Further research into the specific roles of tautomerism in biological signaling pathways will undoubtedly unveil new opportunities for therapeutic intervention.
References
- 1. mdpi.com [mdpi.com]
- 2. Thioureas - Wikipedia [en.wikipedia.org]
- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazol-4-one derivatives from the reaction of monosubstituted thioureas with maleimides: structures and factors determining the selectivity and tautomeric equilibrium in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cris.unibo.it [cris.unibo.it]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. NMR analysis of thione-thiol tautomerization of a triazine derivative in the solid state and in acetone solution | Semantic Scholar [semanticscholar.org]
- 11. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Studies on the mechanism of action of thiourea and related compounds; inhibition of oxidative enzymes and oxidations catalyzed by copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Repositioning of Thiourea-Containing Drugs as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Fundamental Chemistry of Thiocarbamides
This guide provides a comprehensive overview of the core chemical principles of thiocarbamides, also known as thioureas. Structurally similar to ureas with the oxygen atom replaced by sulfur, these organosulfur compounds exhibit significantly different properties and a wide range of applications, particularly in organic synthesis and medicinal chemistry.[1][2][3] This document details their structure, synthesis, reactivity, and characterization, with a focus on their applications in drug development.
Structure and Bonding
Thiocarbamide is an organosulfur compound with the chemical formula SC(NH₂)₂.[1] The molecule is planar, a feature attributed to the sp² hybridization of the central carbon atom.[4] This planarity facilitates delocalization of electrons across the N-C-S system. The C=S double bond is significantly longer than a typical C=O bond in urea, while the C-N bonds are shorter, indicating a degree of double bond character due to resonance.[1][5] This electron delocalization contributes to the unique reactivity of the thiocarbamide group.
Tautomerism
Thiocarbamides exist in two tautomeric forms: the thione form and the thiol (or isothiocarbamide) form.[1] In most conditions, particularly in aqueous solutions, the thione form is predominant.[1] The equilibrium constant (Keq) for the tautomerization of the parent thiocarbamide has been calculated as 1.04 × 10⁻³.[1] The thiol form, however, can be trapped in substituted compounds like isothiouronium salts, which are key intermediates in various synthetic reactions.[1]
References
Methodological & Application
Application Notes and Protocols for 1-(2-Tetrahydrofurfuryl)-2-thiourea as a Corrosion Inhibitor
Introduction
Thiourea and its derivatives are a prominent class of organic corrosion inhibitors, particularly effective in preventing the corrosion of metals and alloys in acidic media.[1] Their efficacy is attributed to the presence of sulfur and nitrogen atoms within the thiourea functional group, which act as adsorption centers on the metal surface. These heteroatoms, possessing lone pairs of electrons, can coordinate with the vacant d-orbitals of the metal, leading to the formation of a protective film. This film acts as a barrier, isolating the metal from the corrosive environment.[2][3]
The molecular structure of 1-(2-Tetrahydrofurfuryl)-2-thiourea suggests that it would also exhibit significant corrosion inhibition properties. The presence of the thiourea group provides the primary active sites for adsorption, while the tetrahydrofurfuryl group may influence its solubility and the packing of the inhibitor molecules on the metal surface.
Mechanism of Corrosion Inhibition
The primary mechanism of corrosion inhibition by thiourea derivatives involves the adsorption of the inhibitor molecules onto the metal surface. This process can occur through:
-
Physisorption: Electrostatic interactions between the charged metal surface and the protonated inhibitor molecules in acidic solutions.
-
Chemisorption: The formation of coordinate covalent bonds between the lone pair electrons of sulfur and nitrogen atoms and the vacant d-orbitals of the metal atoms.[2]
This adsorption process creates a protective layer that inhibits corrosion by:
-
Blocking active sites: The inhibitor molecules occupy the active sites on the metal surface where corrosion reactions (both anodic dissolution of the metal and cathodic hydrogen evolution) would typically occur.[2]
-
Forming a physical barrier: The adsorbed inhibitor film acts as a physical barrier, hindering the diffusion of corrosive species (such as H+ and Cl- ions) to the metal surface.
The overall inhibition efficiency depends on factors such as the inhibitor's concentration, the temperature of the environment, the nature of the metal, and the composition of the corrosive medium.[4][5]
Quantitative Data (Representative for Thiourea Derivatives)
The following tables summarize typical quantitative data obtained from corrosion inhibition studies of various thiourea derivatives on mild steel in acidic solutions. This data is provided to illustrate the expected performance trends for compounds like this compound.
Table 1: Inhibition Efficiency of Representative Thiourea Derivatives from Weight Loss Measurements
| Inhibitor | Corrosive Medium | Concentration (ppm) | Temperature (°C) | Inhibition Efficiency (%) | Reference |
| N-furfuryl-N'-phenyl thiourea | 2 N HCl | 100 | 30 | >93 | [6] |
| Ditoyl thiourea | 20% Formic Acid | 300 | - | High | [4] |
| Organoselenium thiourea derivative (DS038) | 1.0 M HCl | 1.0 mM | - | 98.54 | [7] |
| Bis thiourea phthalato nickel (II) complex | 0.1 M HCl | 3 | 25 | 95.23 | [1] |
Table 2: Electrochemical Polarization Data for a Thiourea Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Corrosion Potential (Ecorr) (mV vs. SCE) | Corrosion Current Density (icorr) (µA/cm²) | Anodic Tafel Slope (βa) (mV/dec) | Cathodic Tafel Slope (βc) (mV/dec) | Inhibition Efficiency (%) |
| Blank | -480 | 1150 | 75 | 120 | - |
| 0.1 | -475 | 150 | 70 | 115 | 86.9 |
| 0.5 | -470 | 80 | 68 | 112 | 93.0 |
| 1.0 | -465 | 50 | 65 | 110 | 95.7 |
(Note: The data in this table is hypothetical and serves as an illustrative example of typical results.)
Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for a Thiourea Derivative on Mild Steel in 1 M HCl
| Inhibitor Concentration (mM) | Charge Transfer Resistance (Rct) (Ω·cm²) | Double Layer Capacitance (Cdl) (µF/cm²) | Inhibition Efficiency (%) |
| Blank | 50 | 200 | - |
| 0.1 | 450 | 80 | 88.9 |
| 0.5 | 900 | 50 | 94.4 |
| 1.0 | 1500 | 30 | 96.7 |
(Note: The data in this table is hypothetical and serves as an illustrative example of typical results.)
Experimental Protocols
The following are detailed protocols for common experimental techniques used to evaluate the performance of corrosion inhibitors.
Weight Loss Measurement
This gravimetric method provides a direct measure of the corrosion rate.
Protocol:
-
Specimen Preparation:
-
Cut metal coupons (e.g., mild steel) to a standard size (e.g., 2 cm x 2 cm x 0.1 cm).
-
Abrade the surfaces of the coupons with successively finer grades of emery paper (e.g., 400, 600, 800, 1200 grit).
-
Degrease the coupons with a suitable solvent (e.g., acetone) in an ultrasonic bath for 5-10 minutes.
-
Rinse with distilled water and then with acetone.
-
Dry the coupons in a desiccator and accurately weigh them (W_initial).
-
-
Immersion Test:
-
Prepare the corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Immerse the prepared coupons in the test solutions for a specified period (e.g., 6, 12, 24 hours) at a constant temperature.
-
-
Post-Immersion:
-
After the immersion period, carefully remove the coupons from the solutions.
-
Rinse with distilled water.
-
Remove the corrosion products by gently scrubbing with a soft brush in a cleaning solution (e.g., a solution containing HCl and hexamine).
-
Rinse thoroughly with distilled water and acetone.
-
Dry in a desiccator and re-weigh (W_final).
-
-
Calculations:
-
Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (8.76 x 10^4 * ΔW) / (A * T * D) where ΔW is the weight loss (g), A is the surface area of the coupon (cm²), T is the immersion time (hours), and D is the density of the metal (g/cm³).
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inhibitor) / CR_blank] * 100 where CR_blank is the corrosion rate in the absence of the inhibitor and CR_inhibitor is the corrosion rate in the presence of the inhibitor.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic corrosion reactions.
Protocol:
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell consisting of the metal specimen as the working electrode (WE), a platinum foil or graphite rod as the counter electrode (CE), and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).
-
-
Specimen Preparation:
-
The working electrode is typically a metal rod embedded in an insulating resin, leaving a defined surface area (e.g., 1 cm²) exposed to the solution.
-
Prepare the surface as described in the weight loss protocol.
-
-
Measurement:
-
Immerse the electrodes in the test solution (with and without inhibitor) and allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).
-
Perform the potentiodynamic polarization scan by sweeping the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
-
Data Analysis:
-
Plot the logarithm of the current density (log i) versus the applied potential (E). This is the Tafel plot.
-
Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the corrosion potential (Ecorr) to determine the corrosion current density (icorr).
-
The inhibition efficiency (IE%) is calculated as: IE% = [(icorr_blank - icorr_inhibitor) / icorr_blank] * 100 where icorr_blank is the corrosion current density in the absence of the inhibitor and icorr_inhibitor is the corrosion current density in the presence of the inhibitor.
-
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical system, allowing for the characterization of the protective film.
Protocol:
-
Electrochemical Cell and Specimen Preparation:
-
The setup is the same as for potentiodynamic polarization.
-
-
Measurement:
-
After the OCP has stabilized, apply a small amplitude AC potential signal (e.g., 10 mV) at the OCP over a wide frequency range (e.g., from 100 kHz to 10 mHz).
-
-
Data Analysis:
-
The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency).
-
The Nyquist plot for an inhibited system often shows a semicircle, the diameter of which corresponds to the charge transfer resistance (Rct).
-
The data is often fitted to an equivalent electrical circuit model to extract parameters like Rct and the double-layer capacitance (Cdl).
-
The inhibition efficiency (IE%) is calculated as: IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] * 100 where Rct_blank is the charge transfer resistance in the absence of the inhibitor and Rct_inhibitor is the charge transfer resistance in the presence of the inhibitor.
-
Visualizations
Caption: Workflow for evaluating corrosion inhibitor performance.
Caption: Corrosion inhibition mechanism of thiourea derivatives.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. Inhibition of steel corrosion by thiourea derivatives - eprints@NML [eprints.nmlindia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Corrosion mitigation characteristics of some novel organoselenium thiourea derivatives for acid pickling of C1018 steel via experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1-(2-Tetrahydrofurfuryl)-2-thiourea in Copper Electroplating
Disclaimer: Extensive literature searches did not yield specific studies on the application of 1-(2-Tetrahydrofurfuryl)-2-thiourea in copper electroplating. The following application notes and protocols are therefore based on the well-documented behavior of thiourea and its N-substituted derivatives in this context. The information provided is intended to serve as a foundational guide for researchers and scientists to design and conduct their own investigations into the specific effects of this compound.
Introduction
Thiourea and its derivatives are widely utilized as additives in copper electroplating baths to enhance the quality and properties of the deposited copper layer.[1][2] These compounds typically function as brighteners, grain refiners, and leveling agents, contributing to a smooth, uniform, and aesthetically pleasing copper finish.[2][3] The presence of the thiocarbonyl group (C=S) and amine functionalities allows these molecules to interact with the copper ions in the electrolyte and adsorb onto the cathode surface, thereby modifying the electrodeposition process.
This compound is an N-substituted derivative of thiourea. The introduction of the tetrahydrofurfuryl group is expected to influence its solubility in the plating bath, its adsorption characteristics on the copper surface, and consequently, its performance as a plating additive. The bulky and polar nature of the tetrahydrofurfuryl substituent may enhance its leveling properties by selectively inhibiting deposition on high-current-density areas.
Proposed Mechanism of Action
The mechanism by which thiourea derivatives influence copper electrodeposition is a complex process involving several steps at the cathode-electrolyte interface. The proposed signaling pathway for a generic N-substituted thiourea, such as this compound, is as follows:
-
Complexation in Solution: In the acidic copper plating bath, the thiourea derivative can form complexes with cuprous (Cu⁺) ions. This complexation alters the reduction potential of the copper ions.
-
Adsorption onto Cathode: The thiourea derivative and its copper complexes adsorb onto the surface of the cathode. This adsorption is a critical step and is influenced by the molecular structure of the additive. The tetrahydrofurfuryl group in this compound is likely to play a significant role in the nature and strength of this adsorption.
-
Inhibition of Deposition: The adsorbed layer acts as a physical barrier, inhibiting the reduction of cupric (Cu²⁺) ions to metallic copper. This inhibition is often more pronounced at protrusions or areas of high current density.
-
Grain Refinement and Brightening: By controlling the rate of copper deposition and providing a high density of nucleation sites, the additive leads to the formation of fine-grained deposits. This fine-grained structure is responsible for the bright appearance of the plated copper.
-
Leveling Effect: The differential inhibition of deposition across the cathode surface results in a leveling effect, where the plating rate is faster in recesses and slower on peaks, leading to a smoother surface finish.
References
Application Notes and Protocols: 1-(2-Tetrahydrofurfuryl)-2-thiourea in Electroplating
Compound: 1-(2-Tetrahydrofurfuryl)-2-thiourea CAS Number: 66892-25-9 Molecular Formula: C₆H₁₂N₂OS Application: Brightening Agent in Acid Plating Baths
Introduction
This compound is a substituted thiourea derivative that can be utilized as a brightening and leveling agent in various acidic electroplating baths, such as those for copper and nickel. Thiourea and its derivatives are known to function as effective additives in electroplating, enhancing the brightness, smoothness, and corrosion resistance of the deposited metal layer.[1] The presence of sulfur and nitrogen atoms with lone pair electrons allows these molecules to form complexes with metal ions and adsorb onto the electrode surface, thereby modifying the crystal growth of the depositing metal.[1][2] This document provides detailed application notes and experimental protocols for the evaluation and use of this compound as a brightening agent.
Mechanism of Action
The primary role of thiourea derivatives as brightening agents is attributed to their ability to be adsorbed onto the cathode surface during electrodeposition. This adsorption is selective, with a higher affinity for protrusions and active sites on the surface. This selective adsorption inhibits the preferential growth of these sites, leading to a more uniform and finer-grained metal deposit, which results in a brighter appearance.[1] The thiourea molecule can also form complexes with metal ions in the plating bath, which can influence the deposition kinetics and contribute to a level and bright deposit.[1][2]
Quantitative Data
The performance of this compound as a brightening agent is concentration-dependent. The optimal concentration will vary depending on the specific plating bath composition and operating parameters. The following tables present hypothetical yet representative data from Hull cell tests on a standard acid copper plating bath to illustrate the effect of the brightener concentration.
Table 1: Effect of this compound Concentration on Bright Plating Range in an Acid Copper Bath
| Concentration (mg/L) | Bright Plating Range (A/dm²) | Appearance at High Current Density | Appearance at Low Current Density |
| 0 (Control) | None | Burnt, powdery deposit | Dull, matte finish |
| 10 | 0.5 - 2.0 | Semi-bright, slight burning | Dull to semi-bright |
| 25 | 1.0 - 4.5 | Bright, minor edge dullness | Bright |
| 50 | 1.5 - 7.0 | Fully bright | Bright and clear |
| 75 | 1.0 - 6.0 | Bright, slight brittleness | Hazy, reduced brightness |
| 100 | 0.5 - 5.0 | Brittle, potential for pitting | Cloudy, loss of brightness |
Table 2: Influence of Operating Parameters with Optimal Brightener Concentration (50 mg/L)
| Parameter | Value | Observed Effect on Brightness |
| Temperature | 25°C (Room Temp) | Optimal brightness and leveling |
| Temperature | 35°C | Slightly increased brightness, risk of additive breakdown |
| Cathode Current Density | 4 A/dm² | Excellent, mirror-like finish |
| Cathode Current Density | 8 A/dm² | Bright but with potential for edge burning |
| Agitation | Moderate (Air) | Uniform brightness across the panel |
| Agitation | None | Reduced brightness in low current density areas |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of N-substituted thioureas.[3][4][5][6]
Materials:
-
Tetrahydrofurfurylamine
-
Phenyl isothiocyanate (or a suitable isothiocyanate precursor)
-
Solvent (e.g., Acetonitrile, Ethanol)
Procedure:
-
Dissolve tetrahydrofurfurylamine (1 equivalent) in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Slowly add phenyl isothiocyanate (1 equivalent) dropwise to the stirred solution at room temperature.
-
An exothermic reaction may be observed. Continue stirring the reaction mixture for 2-4 hours at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield this compound as a solid.
-
Characterize the final product using techniques such as NMR and FTIR spectroscopy.
Protocol 2: Evaluation of Brightening Performance using a Hull Cell
The Hull cell is a standardized trapezoidal cell that allows for the evaluation of a plating bath over a wide range of current densities on a single test panel.[7][8][9][10]
Materials and Equipment:
-
267 mL Hull cell
-
DC power supply (rectifier)
-
Polished brass or steel Hull cell panels
-
Anode (e.g., phosphorized copper for acid copper plating)
-
Base plating solution (without brightener)
-
Stock solution of this compound (e.g., 1 g/L in deionized water)
-
Standard cleaning and activation solutions for the panels (e.g., alkaline cleaner, acid dip)
Procedure:
-
Panel Preparation: a. Clean a polished Hull cell panel with an alkaline electro-cleaner. b. Rinse thoroughly with deionized water. c. Dip the panel in an acid activation solution (e.g., 10% sulfuric acid). d. Rinse again with deionized water. The panel should have a water-break-free surface.
-
Bath Preparation: a. Fill the Hull cell with 267 mL of the base plating solution. b. Using a pipette, add the desired volume of the this compound stock solution to achieve the target concentration (e.g., for 25 mg/L, add 6.68 mL of a 1 g/L stock solution). c. Stir the solution gently to ensure homogeneity.
-
Plating: a. Place the appropriate anode into the Hull cell. b. Insert the prepared cathode panel. c. Connect the electrodes to the rectifier (anode to positive, cathode to negative). d. Apply a total current of 2 Amperes for a duration of 5 minutes. e. If required for the specific bath, provide gentle air agitation.
-
Post-Plating Analysis: a. After 5 minutes, turn off the rectifier and remove the panel. b. Rinse the panel immediately with deionized water and dry it carefully. c. Visually inspect the panel to determine the bright plating range. The current density varies along the length of the panel, with the highest current density at the end closest to the anode. d. Use a Hull cell ruler to correlate the bright range with the corresponding current density (A/dm²). e. Record the appearance of the deposit at different current density regions (e.g., burnt, bright, semi-bright, dull, hazy).
-
Optimization: Repeat steps 2-4 with varying concentrations of the brightener to determine the optimal range for the desired plating characteristics.
References
- 1. Thiourea in Electroplating and Chemical Plating | Sinoright [sinoright.net]
- 2. sinhon-chem.com [sinhon-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of monosubstituted thioureas by vapour digestion and mechanochemical amination of thiocarbamoyl benzotriazoles - Green Chemistry (RSC Publishing) DOI:10.1039/C6GC00089D [pubs.rsc.org]
- 5. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Concise Synthesis of Substituted Thiourea Derivatives in Aqueous Medium [organic-chemistry.org]
- 7. youtube.com [youtube.com]
- 8. Hull Cell Test Plate Analysis [thinktink.com]
- 9. kocour.net [kocour.net]
- 10. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
Application Notes: Protocol for Using Thiourea Derivatives in Antimicrobial Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the antimicrobial properties of thiourea derivatives. Thiourea derivatives represent a versatile class of compounds recognized for their wide-ranging biological activities, including significant antibacterial and antifungal properties.[1] This document outlines detailed protocols for key antimicrobial assays, summarizes relevant quantitative data, and illustrates experimental workflows and mechanisms of action.
I. Application Notes
Thiourea derivatives have emerged as a promising area of antimicrobial research due to their potential to combat drug-resistant pathogens.[2] Their broad-spectrum activity is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[1] More recent studies suggest that some derivatives may also function by disrupting the integrity of the bacterial cell wall and interfering with metabolic homeostasis, specifically the NAD+/NADH balance.[3]
The antimicrobial potency of these compounds can be significantly modulated by the nature of the substituents on the thiourea scaffold.[1] For instance, the presence of specific aromatic or heterocyclic rings can enhance their efficacy against various Gram-positive and Gram-negative bacteria, as well as fungal strains.[4][5] The lipophilicity of the derivatives also plays a crucial role in their biological activity mechanisms.[4]
II. Quantitative Data Summary
The following tables summarize the antimicrobial activity of representative thiourea derivatives from various studies. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[2] The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration that inhibits the formation of microbial biofilms.
Table 1: Minimum Inhibitory Concentration (MIC) of Thiourea Derivatives
| Compound Class/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Thiourea Derivative (TD4) | Staphylococcus aureus (MRSA) | 2 - 16 | [1][3] |
| Thiourea Derivative (TD4) | Staphylococcus epidermidis (MRSE) | 8 | [6] |
| Thiourea Derivative (TD4) | Enterococcus faecalis | 4 | [6] |
| Thiourea derivative with thiadiazole | Gram-positive & Gram-negative bacteria | 0.95 - 3.25 | [1] |
| Thiourea derivative with thiadiazole | Aspergillus flavus | 0.95 - 3.25 | [1] |
| Thiourea derivatives (various) | Gram-positive bacteria | 50 - 400 | [4] |
| Thiourea derivatives (various) | Yeast (Candida sp.) | 25 - 100 | [4] |
| 3-amino-1H-1,2,4-triazole derivative | Staphylococcus aureus (MRSA) | 4 - 32 | [7] |
| 2-aminothiazole derivative | Gram-positive cocci | 2 - 32 | [5] |
Table 2: Minimum Biofilm Inhibitory Concentration (MBIC) of Thiourea Derivatives
| Compound Class/Derivative | Test Organism | MBIC (µg/mL) | Reference |
| N-acyl thiourea derivative (1b, 1d) | Escherichia coli (biofilm) | 625 | [1][8] |
| N-acyl thiourea derivatives | Various bacterial strains | >5000 - 625 | [8] |
III. Experimental Protocols
The following are detailed methodologies for determining the antimicrobial and anti-biofilm activity of thiourea derivatives.
This protocol is a standard method for determining the MIC of a compound against a specific microorganism, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[3][9]
Objective: To determine the lowest concentration of a thiourea derivative that inhibits the visible growth of a microorganism.
Materials:
-
Thiourea test compounds
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Suitable solvent (e.g., Dimethyl sulfoxide - DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the thiourea derivative in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL).[1] Ensure the final solvent concentration in the assay does not affect microbial growth.
-
Preparation of Microbial Inoculum: a. Culture the microbial strain on an appropriate agar medium overnight. b. Suspend a few colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[1] c. Dilute this suspension in the appropriate broth (e.g., CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[1]
-
Serial Dilution in Microtiter Plate: a. Add 100 µL of broth to all wells of a 96-well plate.[1] b. Add 100 µL of the test compound stock solution to the first well of a row and mix thoroughly. c. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on down the row. Discard 100 µL from the last well.[1]
-
Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.[1][3]
-
Controls:
-
Positive Control: Wells containing broth and microbial inoculum only (no compound).
-
Negative Control: Wells containing broth only (no inoculum).
-
Solvent Control: Wells containing broth, inoculum, and the highest concentration of the solvent used.
-
-
Incubation: Incubate the plate at 37°C for 18-24 hours for bacteria or as appropriate for fungi.[1]
-
Determination of MIC: The MIC is the lowest concentration of the compound where no visible growth is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm with a microplate reader.[1]
This protocol is performed after the MIC is determined to ascertain whether the compound is bacteriostatic or bactericidal.
Objective: To determine the lowest concentration of a thiourea derivative that kills 99.9% of the initial microbial inoculum.
Procedure:
-
Following the MIC determination, select the wells showing no visible growth.
-
From each of these wells, take a small aliquot (e.g., 10-100 µL) and plate it onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 37°C for 24 hours.
-
The MBC is the lowest concentration of the compound that results in no colony growth (or a ≥99.9% reduction in CFU) on the agar plate.
This protocol assesses the ability of a compound to inhibit biofilm formation.[10]
Objective: To determine the Minimum Biofilm Inhibitory Concentration (MBIC) of a thiourea derivative.
Procedure:
-
Perform MIC Assay: The anti-biofilm assay is typically conducted in the same 96-well plates used for MIC determination.
-
Remove Planktonic Cells: After incubation and MIC reading, carefully empty the wells by aspiration or inversion and wash the plates three times with sterile saline or phosphate-buffered saline (PBS) to remove non-adherent cells.[10]
-
Fixation: Add 150 µL of methanol to each well for 5-15 minutes to fix the adherent biofilm cells.[10]
-
Staining: Discard the methanol and allow the plate to air dry. Add 150 µL of a 0.1% to 1% crystal violet solution to each well and incubate for 20 minutes at room temperature.[10]
-
Washing: Remove the crystal violet solution and wash the plate thoroughly with sterile saline or distilled water until the negative control wells are colorless.
-
Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the crystal violet stain bound to the biofilm.[10]
-
Quantification: Measure the absorbance (OD) of the solubilized stain at a wavelength of 490 nm or 570 nm using a microplate reader. The MBIC is defined as the lowest compound concentration that significantly reduces the biofilm mass compared to the untreated positive control.[10]
IV. Visualizations
The following diagrams illustrate key workflows and proposed mechanisms relevant to the antimicrobial assessment of thiourea derivatives.
Caption: Workflow for the Broth Microdilution MIC Assay.
Caption: Proposed Mechanisms of Antimicrobial Action for Thiourea Derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Incorporating a 2-Aminothiazole Scaffold [jstage.jst.go.jp]
- 6. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamscience.com [benthamscience.com]
- 8. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities [mdpi.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2.3.2. Evaluation of the Antibiofilm Activity [bio-protocol.org]
Application Notes and Protocols for 1-(2-Tetrahydrofurfuryl)-2-thiourea in Copper Electrodeposition
Introduction
Thiourea and its derivatives are widely utilized as additives in copper electrodeposition to enhance the quality of the copper coating. These compounds act as brightening and leveling agents, influencing the deposit's morphology, grain size, and mechanical properties. The proposed mechanism involves the adsorption of the thiourea derivative onto the cathode surface, where it can form complexes with copper ions and influence the nucleation and growth of the copper deposit.[1][2][3] The presence of the tetrahydrofurfuryl group in 1-(2-Tetrahydrofurfuryl)-2-thiourea may alter its solubility, adsorption characteristics, and overall effectiveness compared to unsubstituted thiourea.
Application Notes
This compound is anticipated to function as a grain refiner and brightening agent in acidic copper electrodeposition baths. Its primary roles are expected to be:
-
Grain Refinement: By adsorbing onto the cathode surface, it can block active sites for copper deposition, promoting the formation of new nuclei over the growth of existing crystals. This leads to a finer grain structure in the copper deposit.[1][4]
-
Brightening and Leveling: The presence of the additive can lead to smoother and brighter copper deposits. It is believed to inhibit deposition at high points on the substrate more than in recesses, leading to a leveling effect.
-
Control of Deposit Properties: The concentration of this compound in the plating bath will be a critical parameter. At low concentrations, it may act as a depolarizer, while at higher concentrations, it is likely to act as a polarizer, increasing the cathodic overpotential.[1] The optimal concentration will be a balance between achieving the desired deposit properties and avoiding negative effects such as increased internal stress or embrittlement.
Experimental Protocols
The following is a general protocol for evaluating the effect of this compound concentration on the electrodeposition of copper.
Electrolyte Preparation
-
Base Electrolyte:
-
Copper (II) Sulfate (CuSO₄·5H₂O): 200-250 g/L
-
Sulfuric Acid (H₂SO₄): 50-70 g/L
-
Chloride Ions (Cl⁻, from HCl or NaCl): 50-100 ppm
-
-
Additive Solution:
-
Prepare a stock solution of this compound in deionized water or a suitable solvent. The concentration of the stock solution should be high enough to allow for accurate additions to the plating bath.
-
Electrodeposition Cell Setup
-
Anode: Phosphorized copper or pure copper anode.
-
Cathode: The substrate to be plated (e.g., brass, steel, or a printed circuit board segment). Proper cleaning and activation of the cathode surface are crucial before plating.
-
Cell: A standard Hull cell can be used for initial screening of the additive concentration. For quantitative analysis, a rectangular plating cell with defined electrode geometry is recommended.
-
Agitation: Use magnetic stirring or a circulation pump to ensure uniform concentration of the additive and ions in the electrolyte.
-
Temperature: Maintain the electrolyte temperature at a constant value, typically between 25-40 °C.
Electrodeposition Parameters
-
Current Density: A typical range for DC electrodeposition is 10-50 mA/cm².
-
Plating Time: Adjust the time to achieve the desired coating thickness.
-
Additive Concentration Range: Based on studies with general thiourea, a starting concentration range of 1-100 ppm (mg/L) for this compound is recommended for initial experiments.
Characterization of Copper Deposits
-
Surface Morphology: Analyze using Scanning Electron Microscopy (SEM).
-
Grain Size: Determine from SEM images or using X-ray Diffraction (XRD).
-
Surface Roughness: Quantify using Atomic Force Microscopy (AFM) or a profilometer.
-
Electrochemical Behavior: Investigate the effect of the additive on the cathodic polarization behavior using techniques like linear sweep voltammetry or cyclic voltammetry.
-
Hardness and Ductility: Evaluate using microhardness testing and bend tests.
Quantitative Data for Thiourea (as a reference)
The following table summarizes the effects of general thiourea concentration on copper deposit properties, which can serve as a baseline for experiments with this compound.
| Thiourea Concentration (ppm) | Effect on Surface Morphology | Effect on Grain Size | Effect on Electrochemical Behavior | Reference |
| 1 - 10 | Smoother and brighter deposits compared to additive-free bath. | Significant decrease | Depolarization at very low concentrations (< 0.1 mmol/L), transitioning to polarization as concentration increases. | [1] |
| 10 - 50 | Further improvement in brightness and leveling. | Finer grains | Increased cathodic polarization. | |
| > 60 | Potential for increased deposit stress and nodulation. | Very fine grains | Strong polarization effect. An optimal concentration of 60 ppm was found for a specific bath formulation. | [5] |
Visualizations
Caption: Experimental workflow for evaluating this compound in copper electrodeposition.
Caption: Proposed mechanism of Thiourea A in copper electrodeposition.
References
Application Notes: The Versatility of Thiourea Derivatives as Precursors for Heterocyclic Compounds
Introduction
Thiourea and its derivatives are highly versatile building blocks in organic synthesis, primarily due to the presence of nucleophilic nitrogen and sulfur atoms.[1][2] This unique structural feature makes them ideal precursors for the synthesis of a wide range of heterocyclic compounds, which are integral scaffolds in many pharmaceuticals, agrochemicals, and materials.[3][4][5] Thiourea's ability to react with various electrophiles allows for the construction of important five- and six-membered rings, including thiazoles, pyrimidines, and thiadiazoles.[6][7][8] These heterocycles exhibit a broad spectrum of biological activities, such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][9][10] This document provides detailed protocols and application notes for researchers and drug development professionals on leveraging thiourea derivatives for the synthesis of medicinally relevant heterocyclic compounds.
General Workflow for Heterocycle Synthesis
The synthesis of heterocyclic compounds from thiourea derivatives typically follows a structured workflow, from the selection of precursors to the characterization of the final product. This process often involves a cyclization or cyclocondensation reaction as the key step.
Caption: General experimental workflow for synthesizing heterocyclic compounds from thiourea precursors.
Key Applications & Protocols
Synthesis of 2-Aminothiazoles via Hantzsch Condensation
The Hantzsch thiazole synthesis is a classic and widely used method for preparing thiazole rings.[6] It involves the reaction of an α-haloketone with a thioamide, such as thiourea or its derivatives.[11] The resulting 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, found in numerous FDA-approved drugs.
Reaction Mechanism Overview
The reaction proceeds through an initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.
Caption: Simplified reaction pathway for the Hantzsch 2-aminothiazole synthesis.
Experimental Protocol: Synthesis of 2-amino-4-phenylthiazole [11] This protocol details the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
-
Reagents and Materials:
-
2-bromoacetophenone (5.0 mmol)
-
Thiourea (7.5 mmol)
-
Methanol (5 mL)
-
5% Sodium Carbonate (Na₂CO₃) solution (20 mL)
-
20 mL scintillation vial, stir bar, hot plate, Buchner funnel, filter flask
-
-
Procedure:
-
Combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in a 20 mL scintillation vial containing a stir bar.
-
Add 5 mL of methanol to the vial.
-
Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.
-
Remove the reaction from the heat and allow the solution to cool to room temperature.
-
Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. This neutralizes the hydrobromide salt formed and precipitates the product.
-
Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake thoroughly with water to remove any inorganic salts.
-
Spread the collected solid on a watch glass and allow it to air dry. The crude product is often pure enough for characterization.[11]
-
Synthesis of Pyrimidine Derivatives
Pyrimidine rings can be constructed by condensing thiourea with a suitable three-carbon fragment, such as a 1,3-dicarbonyl compound or a chalcone.[7][12] This approach is a cornerstone for creating a variety of substituted pyrimidinethiones, which are valuable intermediates and possess biological activity themselves.
Experimental Protocol: One-Pot Synthesis of Dihydropyrimidine Derivative [13] This protocol describes a multicomponent reaction between an aromatic aldehyde, an active methylene compound (ethyl acetoacetate), and thiourea.
-
Reagents and Materials:
-
Aromatic aldehyde (e.g., Benzaldehyde, 1 mmol)
-
Ethyl acetoacetate (1 mmol)
-
Thiourea (1 mmol)
-
Ethanol
-
Concentrated HCl (catalytic amount)
-
Reflux apparatus
-
-
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and thiourea (1 mmol) in ethanol.
-
Add a catalytic amount of concentrated HCl to the mixture.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress with TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
The solid product that precipitates is collected by filtration, washed with water, and dried.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidine derivative.
-
Synthesis of 1,3,4-Thiadiazole Derivatives
Thiourea derivatives, particularly thiosemicarbazides (formed from isothiocyanates and hydrazine), are common precursors for 1,3,4-thiadiazoles. These are typically synthesized through oxidative cyclization or by condensation with carboxylic acids or their derivatives.[14]
Experimental Protocol: Synthesis of 2-amino-5-alkyl-1,3,4-thiadiazole [14] This protocol involves the cyclization of an aliphatic carboxylic acid and thiosemicarbazide.
-
Reagents and Materials:
-
Aliphatic carboxylic acid (1 equivalent)
-
Thiosemicarbazide (1 equivalent)
-
Concentrated Sulfuric Acid (as catalyst and dehydrating agent)
-
Ice bath, reaction flask
-
-
Procedure:
-
Carefully add the carboxylic acid to an excess of cold, concentrated sulfuric acid in a flask cooled in an ice bath.
-
Slowly add thiosemicarbazide to the mixture while maintaining the low temperature and stirring.
-
Allow the reaction mixture to stir at room temperature for a specified time (e.g., 12-24 hours) until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Neutralize the solution with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to pH 7.
-
Collect the resulting solid precipitate by filtration.
-
Wash the solid with cold water and recrystallize from a suitable solvent like ethanol to yield the pure 2-amino-5-alkyl-1,3,4-thiadiazole.[14]
-
Quantitative Data Summary
The efficiency of synthesizing heterocyclic compounds from thiourea derivatives varies based on the specific precursors, catalysts, and reaction conditions employed. The following table summarizes representative quantitative data from various synthetic protocols.
| Heterocycle Type | Thiourea Precursor | Other Reactants | Catalyst / Solvent | Conditions | Yield (%) | Citation(s) |
| 2-Aminothiazole | Thiourea | 2-Bromoacetophenone | Methanol | 100°C, 30 min | High (not specified) | [11] |
| Substituted Thiazole | Thiourea | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, Benzaldehydes | Silica supported tungstosilisic acid / 1-Butanol | Reflux | 79-90% | [15] |
| Fused Thiazole | N-Aryl thiourea | Epoxyketone of Bisnoralcohol | Acetic Acid | 80°C, 1-2 h | 76-93% | [16] |
| Thiazoline | N-Phenylthiourea | Ethyl 4-bromocrotonate | HFIP | Reflux, 8 h | 97% | [17][18] |
| Dihydropyrimidine | Thiourea | Benzaldehyde, Acetoacetanilide | HCl / Ethanol | Reflux | 85-95% | [7] |
| 1,3,4-Thiadiazole | 2-Amino-1,3,4-thiadiazoles | p-Toluenesulfonyl isocyanate | Acetonitrile | Not specified | Good | [14] |
| Thiadiazine | Dithiobiureas | Chloranil | THF | Room Temp | 22-28% | [19][20] |
Applications in Drug Discovery
The heterocyclic compounds synthesized from thiourea derivatives are of significant interest to drug development professionals due to their diverse pharmacological activities. For instance, many kinase inhibitors, which are crucial in cancer therapy, feature a 2-aminothiazole core. The workflow below illustrates the role of these synthesized compounds in a typical drug discovery pipeline.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 5. A Facile Synthesis of New Heterocyclic Compounds from Thiourea and Urea, which Links with Some Hexoses | Semantic Scholar [semanticscholar.org]
- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Anticancer Activity of Thiadiazole Containing Thiourea, Benzothiazole and Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemhelpasap.com [chemhelpasap.com]
- 12. bu.edu.eg [bu.edu.eg]
- 13. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 14. Synthesis, biological and molecular modelling for 1,3,4-thiadiazole sulfonyl thioureas: bacterial and fungal activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Application Notes and Protocols for 1-(2-Tetrahydrofurfuryl)-2-thiourea in Agricultural Applications as a Fungicide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea derivatives represent a promising class of compounds in the development of novel agricultural fungicides.[1][2][3] These compounds have demonstrated broad-spectrum activity against a variety of plant pathogenic fungi, including those responsible for significant crop losses.[4][5][6] The fungicidal activity of thiourea derivatives is an active area of research, with ongoing synthesis and evaluation of new analogs to identify candidates with enhanced efficacy and favorable safety profiles.[1][2][4] While specific data on the fungicidal properties of 1-(2-Tetrahydrofurfuryl)-2-thiourea (CAS 66892-25-9) is not extensively detailed in publicly available literature, its structural similarity to other fungicidally active thiourea compounds suggests its potential for investigation in agricultural applications.[7][8]
This document provides a generalized framework for the evaluation of this compound as a potential agricultural fungicide, based on the known activities and mechanisms of related thiourea derivatives. The protocols outlined below are intended to serve as a starting point for researchers to assess its antifungal spectrum and efficacy.
Putative Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, studies on other fungicidally active thiourea derivatives suggest potential mechanisms that may be relevant. These include:
-
Cell Membrane Disruption: Some thiourea derivatives have been shown to damage the integrity of fungal cell membranes, leading to the leakage of essential intracellular components.[1][4]
-
Induction of Oxidative Stress: An increase in intracellular reactive oxygen species (ROS) has been observed in fungi treated with certain thiourea compounds, suggesting that the induction of oxidative stress contributes to their antifungal effect.[1][4]
-
Enzyme Inhibition: Inhibition of specific fungal enzymes is another potential mode of action. For instance, some aldehydes-thiourea derivatives have been identified as potential laccase inhibitors.[1]
Further research is required to determine the specific molecular targets and signaling pathways affected by this compound in pathogenic fungi.
Data Presentation
The following tables provide a template for summarizing quantitative data from hypothetical fungicidal activity assays of this compound.
Table 1: In Vitro Antifungal Activity of this compound against various plant pathogenic fungi.
| Fungal Species | EC₅₀ (µg/mL) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Botrytis cinerea | Data not available | Data not available |
| Fusarium oxysporum | Data not available | Data not available |
| Phomopsis obscurans | Data not available | Data not available |
| Monilinia fructicola | Data not available | Data not available |
| Colletotrichum fragariae | Data not available | Data not available |
Table 2: In Vivo Fungicidal Efficacy of this compound on a model plant system.
| Pathogen | Host Plant | Application Rate (g/ha) | Disease Severity Reduction (%) |
| Botrytis cinerea | Tomato | Data not available | Data not available |
| Monilinia fructicola | Peach | Data not available | Data not available |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the fungicidal potential of this compound.
Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) and EC₅₀ of this compound against a panel of pathogenic fungi.
Materials:
-
This compound
-
Target fungal isolates (e.g., Botrytis cinerea, Fusarium oxysporum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Sterile 96-well microplates
-
Spectrophotometer (plate reader)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solution in PDB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).
-
Fungal Inoculum Preparation: Grow the fungal isolates on Potato Dextrose Agar (PDA) plates. Prepare a spore suspension in sterile water and adjust the concentration to 1 x 10⁵ spores/mL.
-
Inoculation: Add 10 µL of the fungal spore suspension to each well containing the test compound dilutions.
-
Controls: Include a positive control (a commercial fungicide) and a negative control (PDB with DMSO).
-
Incubation: Incubate the microplates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the negative control wells.
-
Data Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits visible fungal growth. Measure the optical density at 600 nm to calculate the percentage of growth inhibition and determine the EC₅₀ value.
Protocol 2: In Vivo Fungicide Efficacy Assay (Detached Leaf Assay)
Objective: To evaluate the protective and curative activity of this compound against a plant pathogen on detached leaves.
Materials:
-
Healthy, young leaves from a susceptible host plant (e.g., tomato, strawberry)
-
This compound
-
Spore suspension of the target pathogen (e.g., Botrytis cinerea)
-
Wetting agent (e.g., Tween 20)
-
Sterile petri dishes with moist filter paper
Procedure:
-
Compound Preparation: Prepare a series of concentrations of this compound in sterile water containing a wetting agent (e.g., 0.05% Tween 20).
-
Protective Treatment:
-
Spray the detached leaves with the test compound solutions until runoff.
-
Allow the leaves to air dry.
-
After 24 hours, inoculate the leaves with a droplet of the fungal spore suspension.
-
-
Curative Treatment:
-
Inoculate the detached leaves with a droplet of the fungal spore suspension.
-
After 24 hours, spray the leaves with the test compound solutions.
-
-
Incubation: Place the treated leaves in petri dishes with moist filter paper and incubate at 20-25°C with a photoperiod.
-
Disease Assessment: After 3-5 days, measure the diameter of the disease lesions. Calculate the percentage of disease control compared to the untreated control.
Visualizations
Caption: Experimental workflow for evaluating the fungicidal activity of this compound.
Caption: Putative signaling pathways for the antifungal action of thiourea derivatives.
References
- 1. Synthesis and Antifungal Activity of Aldehydes-Thiourea Derivatives as Promising Antifungal Agents Against Postharvest Gray Mold Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. scilit.com [scilit.com]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea derivatives and their nickel(II) and platinum(II) complexes: antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. This compound [oakwoodchemical.com]
Application of Thiourea Derivatives in Precious Metal Extraction: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiourea (CS(NH₂)₂) and its derivatives have emerged as a promising and less toxic alternative to conventional cyanide-based processes for the extraction of precious metals such as gold (Au), silver (Ag), and platinum group metals (PGMs).[1][2] The unique ability of thiourea to form stable cationic complexes with these metals in acidic solutions, coupled with faster dissolution kinetics for gold compared to cyanide, makes it a subject of significant research and development.[3] This document provides detailed application notes and experimental protocols for the use of thiourea and its derivatives in precious metal extraction, targeting researchers and scientists in hydrometallurgy, materials science, and environmental chemistry. While the primary audience is focused on metallurgical applications, the synthetic protocols for thiourea derivatives may also be of interest to professionals in drug development due to the diverse biological activities of this class of compounds.
Chemical Principles of Thiourea Leaching
The dissolution of precious metals in an acidic thiourea solution is an oxidative process. For gold, the reaction involves the formation of a stable cationic complex, typically with ferric ions (Fe³⁺) acting as the oxidizing agent in a sulfuric acid medium.
The overall reaction for gold leaching with thiourea is: Au + 2CS(NH₂)₂ + Fe³⁺ → [Au(CS(NH₂)₂)₂]⁺ + Fe²⁺
A critical aspect of thiourea leaching is the control of the redox potential. Thiourea itself can be oxidized to formamidine disulfide (FDS), which is also an effective oxidant for gold. However, further irreversible oxidation of FDS can lead to the formation of elemental sulfur and cyanamide, resulting in increased reagent consumption and passivation of the metal surface.[1]
Data Presentation: Comparative Extraction Efficiencies
The following tables summarize quantitative data on the extraction of precious metals using thiourea and its derivatives under various experimental conditions.
Table 1: Gold Extraction from Various Sources using Thiourea
| Source Material | Thiourea (g/L) | Oxidant (Fe³⁺ g/L) | H₂SO₄ (M) | Temperature (°C) | Time (h) | Gold Extraction (%) | Reference |
| Oxidized Low-Grade Ore | 20 ( kg/t ) | 10 ( kg/t ) | pH 1.5-2 | Ambient | 16 | 96.5 | [4] |
| Refractory Gold Ore | - | - | - | - | 6 | 85.8 | [5] |
| Electronic Waste (PCBs) | 24 | 6 | pH 1.0 | 25 | 2 | 89.67 | [1] |
| Electronic Waste (ICs) | 70 | 13 | 1.8 | Ambient | 7 | 100 | [2] |
| Pyrite Cinders | 30 | 6 (Fe₂(SO₄)₃) | pH 1 | 50 | 4 | 98.31 | [6] |
Table 2: Silver Extraction from Ores and Residues using Thiourea
| Source Material | Thiourea (g/L) | Oxidant (Fe³⁺ g/L) | H₂SO₄ (M) | Temperature (°C) | Time (h) | Silver Extraction (%) | Reference |
| Manganiferous Silver Ore (Stage 1) | 0.169-0.2 M | None | 0.165-0.2 M | Ambient | 1 | ~50 | [7] |
| Manganiferous Silver Ore (Stage 2) | - | 0.052 M (Fe₂(SO₄)₃) | - | Ambient | 0.25 | 12.41 | [7] |
| Silver Sulphide Ore | 0.8 g | 0.425 g (Fe₂(SO₄)₃) | - | - | - | 91.5 | [8] |
| Zinc Cake Residue | 6 | 1 | pH 1.7 | 35 | 0.58 | >94 | [9] |
| Pyrite Cinders | 30 | 6 (Fe₂(SO₄)₃) | pH 1 | 50 | 4 | 88.57 | [6] |
Table 3: Platinum Group Metal (PGM) Recovery using Thiourea Derivatives
| Metal | Adsorbent/Derivative | pH | Temperature (°C) | Time (h) | Recovery/Adsorption Capacity | Reference |
| Pt(IV) | Thiourea modified magnetic biocarbons | 2 | 55 | - | 42.8 mg/g | |
| Pd(II) | Thiourea modified magnetic nanoparticles | 2 | 25 | 0.5 | 111.58 mg/g | [10] |
| Au(III) | Thiourea modified magnetic nanoparticles | 2 | 25 | 0.5 | 118.46 mg/g | [10] |
| Pt(IV) | Thiourea modified magnetic nanoparticles | 2 | 25 | 0.5 | 43.34 mg/g | [10] |
Experimental Protocols
Protocol 1: Synthesis of N-Acylthiourea Derivatives
This protocol describes a general method for the synthesis of N-acylthioureas via an isothiocyanate intermediate.[8][11]
Materials:
-
Acyl chloride (e.g., benzoyl chloride) (1 equivalent)
-
Ammonium thiocyanate or potassium thiocyanate (1 equivalent)
-
Primary or secondary amine (1 equivalent)
-
Anhydrous acetone or other suitable solvent (e.g., THF, DCM)
-
Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser
-
Filtration apparatus
Procedure:
Step 1: Formation of Acyl Isothiocyanate
-
In a round-bottom flask, dissolve ammonium thiocyanate in anhydrous acetone.
-
With continuous stirring, add the acyl chloride dropwise to the solution at room temperature.
-
After the addition is complete, stir the mixture for an additional 1-2 hours at room temperature. The formation of a precipitate (ammonium chloride) indicates the reaction is proceeding.
-
The resulting solution containing the acyl isothiocyanate can often be used directly in the next step without purification.[12]
Step 2: Reaction with Amine
-
To the solution of acyl isothiocyanate, add the desired amine dropwise with stirring. The reaction is often exothermic.
-
Continue stirring at room temperature for 30 minutes to a few hours.[8] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
The N-acylthiourea product often precipitates out of the solution.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol).
Protocol 2: Leaching of Gold from Electronic Waste (PCBs)
This protocol is adapted from studies on the hydrometallurgical recovery of gold from waste printed circuit boards.[1][12]
Materials:
-
Crushed and pulverized PCBs (<150 µm particle size)
-
Thiourea (e.g., 24 g/L)
-
Ferric sulfate (Fe₂(SO₄)₃) as a source of Fe³⁺ (e.g., 6 g/L)
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Deionized water
-
Beaker or flask, magnetic stirrer/hotplate, pH meter
-
Filtration system
Procedure:
-
Prepare the leaching solution by dissolving the desired amounts of thiourea and ferric sulfate in deionized water.
-
Adjust the pH of the solution to approximately 1.0 using sulfuric acid.
-
Add the pulverized PCB powder to the leaching solution to achieve a specific pulp density (e.g., 10% w/v).
-
Maintain the temperature at a constant value (e.g., 25°C) and stir the slurry continuously (e.g., 300 rpm) for a set duration (e.g., 2 hours).
-
Monitor the pH of the slurry periodically and adjust with sulfuric acid as needed to maintain the target pH.
-
After the leaching period, separate the pregnant leach solution (containing the dissolved gold-thiourea complex) from the solid residue by filtration.
-
The solid residue should be washed with acidified water (pH ~1.5) to recover any entrained pregnant solution.
-
The pregnant leach solution is now ready for the gold recovery step (see Protocol 4).
Protocol 3: Leaching of Silver from Sulfide Ore Concentrates
This protocol outlines a general procedure for the extraction of silver from sulfide-rich ores, which may require a pre-treatment step like roasting.[8]
Materials:
-
Roasted silver sulfide ore concentrate
-
Thiourea
-
Ferric sulfate
-
Sulfuric acid
-
Deionized water
-
Leaching vessel, mechanical stirrer, heating mantle, pH meter
-
Filtration equipment
Procedure:
-
If necessary, roast the sulfide ore concentrate (e.g., at 500-600°C) to convert sulfides to more leachable oxides or sulfates.
-
Prepare the leaching solution with the desired concentrations of thiourea and ferric sulfate in deionized water.
-
Adjust the pH to the optimal range (typically 1.5-2.0) with sulfuric acid.
-
Add the roasted ore concentrate to the leaching solution to form a slurry of a specific pulp density (e.g., 10%).
-
Heat the slurry to the desired temperature (e.g., 60°C) and maintain constant agitation for the specified leaching time.
-
After leaching, separate the silver-rich pregnant solution from the solid residue by filtration.
-
Wash the residue with acidified water to recover the dissolved silver complex.
-
The pregnant solution can then be treated to recover the silver.
Protocol 4: Recovery of Precious Metals from Thiourea Leach Solution
Several methods can be employed to recover precious metals from the pregnant leach solution.[3] Cementation with a more electropositive metal is a common and effective technique.[13][14][15]
Materials:
-
Pregnant leach solution containing the precious metal-thiourea complex
-
Cementation agent: Zinc powder, Iron powder, or Aluminum powder
-
Reaction vessel with a mechanical stirrer
-
Filtration apparatus
Procedure for Cementation:
-
Transfer the pregnant leach solution to a reaction vessel.
-
With continuous stirring, add the cementation agent (e.g., iron powder) to the solution. The amount of powder added will depend on the concentration of the precious metal and the stoichiometry of the reaction. An excess is typically used.
-
Continue stirring at ambient temperature for a period of 60 to 90 minutes.[9][14]
-
The precious metal will precipitate out of the solution as a solid "cement".
-
Collect the metal cement by filtration.
-
The solid product can be further refined by smelting or other pyrometallurgical techniques.
Visualizations
Signaling Pathways and Workflows
Conclusion
Thiourea and its derivatives offer a viable and environmentally more benign alternative to cyanidation for the extraction of precious metals. The successful implementation of thiourea-based leaching systems requires careful control of key parameters such as pH, redox potential, and reagent concentrations to maximize extraction efficiency and minimize reagent consumption. The protocols provided herein serve as a foundational guide for researchers to explore and optimize the use of these versatile compounds in the ongoing efforts to develop more sustainable and efficient methods for precious metal recovery. Further research into novel thiourea derivatives and integrated leaching and recovery processes will continue to advance this important field.
References
- 1. A Comparison of Cyanide, Thiourea and Chlorine as Lixiviants for Gold [ausimm.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiourea Gold Leaching - 911Metallurgist [911metallurgist.com]
- 4. sid.ir [sid.ir]
- 5. researchgate.net [researchgate.net]
- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Comparative Cyanide and Thiourea Extraction of Gold Based on Characterization Studies (TECHNICAL NOTE) [ije.ir]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. jstage.jst.go.jp [jstage.jst.go.jp]
- 14. dergipark.org.tr [dergipark.org.tr]
- 15. The Recovery of Silver from Thiourea Leaching Solution by Cementation Technique [kseeg.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Tetrahydrofurfuryl)-2-thiourea
This technical support center is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guides, frequently asked questions (FAQs), and detailed protocols for the synthesis of 1-(2-Tetrahydrofurfuryl)-2-thiourea. Our goal is to help you optimize reaction conditions, improve yields, and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for synthesizing this compound?
The most common and efficient method is the nucleophilic addition of tetrahydrofurfurylamine to an appropriate isothiocyanate. The lone pair of electrons on the amine's nitrogen atom attacks the electrophilic carbon atom of the isothiocyanate. This forms a zwitterionic intermediate that subsequently undergoes a proton transfer to yield the final this compound product. Due to its efficiency, this reaction is often considered a "click-type" reaction.[1]
Q2: I am experiencing a low yield in my synthesis. What are the most common causes?
Low yields in thiourea synthesis can often be attributed to several factors:
-
Degradation of the Isothiocyanate Reagent: Isothiocyanates can be unstable. It is crucial to use freshly prepared or purified isothiocyanate and store it in a cool, dark, and dry environment.[2]
-
Low Nucleophilicity of the Amine: While tetrahydrofurfurylamine is a primary aliphatic amine and generally a good nucleophile, its reactivity can be hindered. Adding a non-nucleophilic base, such as triethylamine, can help activate the amine.[2]
-
Steric Hindrance: The tetrahydrofurfuryl group can cause some steric hindrance. Increasing the reaction temperature or prolonging the reaction time can help overcome this barrier.[2]
-
Incomplete Reaction: The reaction may not have reached completion. It is essential to monitor progress using Thin Layer Chromatography (TLC) and allow the reaction to proceed until the starting material is consumed.[1]
Q3: What are the recommended solvents and temperatures for this synthesis?
The reaction is versatile and can be performed under various conditions. Common solvents include dichloromethane (DCM), tetrahydrofuran (THF), acetone, and ethanol.[1] The reaction temperature can range from room temperature to the reflux temperature of the chosen solvent, depending on the reactivity of the starting materials. Many syntheses proceed smoothly at room temperature over a few hours.[1] For slow reactions, increasing the temperature is a common strategy to improve the rate and yield.[1][3] Solvent-free methods, such as manual grinding or automated ball milling, have also been shown to be highly effective, sometimes providing quantitative yields in minutes.[1][4]
Q4: My final product is a persistent oil and will not crystallize. How can I purify it?
This is a common issue, as not all thiourea derivatives are crystalline solids.
-
Column Chromatography: This is the most reliable method for purifying oily or non-crystalline products. A silica gel column using a gradient of ethyl acetate in hexane is a standard choice. Use TLC to determine the optimal solvent system beforehand.[1]
-
Trituration: If the product is a viscous oil, vigorous stirring with a poor solvent (such as hexane or an ether/hexane mixture) can sometimes induce crystallization or "wash away" impurities that inhibit solidification.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive or degraded isothiocyanate reagent. 2. Reaction conditions are too mild (low temperature). 3. Amine is not sufficiently nucleophilic.[2] | 1. Use freshly opened or purified isothiocyanate. Consider in-situ generation if possible.[2] 2. Increase the reaction temperature to reflux in a suitable solvent. Monitor the reaction by TLC.[1] 3. Add a non-nucleophilic base (e.g., triethylamine) to activate the amine.[2] |
| Multiple Spots on TLC / Presence of Side Products | 1. Impure starting materials. 2. Decomposition of isothiocyanate or product at high temperatures. 3. Incorrect stoichiometry leading to symmetrical thiourea formation.[2] | 1. Verify the purity of starting materials (tetrahydrofurfurylamine and isothiocyanate) before starting. 2. Attempt the reaction at a lower temperature for a longer duration. 3. Ensure precise control over stoichiometry. A one-pot, two-step approach where the isothiocyanate is formed first can be effective.[2] |
| Reaction is Very Slow or Stalls | 1. Low reactivity of starting materials (e.g., steric hindrance).[2] 2. Insufficient reaction temperature. | 1. Increase the reaction time significantly (e.g., 24-48 hours), monitoring by TLC.[1] 2. Gradually increase the reaction temperature to reflux. Microwave irradiation can also be effective at overcoming activation barriers.[2] |
| Product is an Oil and Fails to Crystallize | 1. The product may be naturally non-crystalline at room temperature. 2. Impurities are present, inhibiting crystallization. | 1. Purify the product using flash column chromatography on silica gel.[1] 2. Attempt trituration by stirring the oil vigorously with a non-polar solvent like hexane to induce solidification.[1] |
Data Presentation
Optimizing reaction parameters is critical for maximizing yield. The following table, adapted from a study on thiourea synthesis with aliphatic amines, illustrates how changing conditions can impact the final yield.[3] This data serves as a representative guide for optimizing the synthesis of this compound.
Table 1: Effect of Reaction Conditions on Thiourea Yield (Illustrative Example for Aliphatic Amines)
| Entry | Amine | Sulfur (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenethylamine | 1.3 | Water:Acetonitrile (9:1) | 80 | 1 | 91 |
| 2 | Phenethylamine | 2.0 | Water:Acetonitrile (9:1) | 80 | 1 | 91 |
| 3 | Phenethylamine | 1.3 | Water:Acetonitrile (9:1) | 60 | 3 | 81 |
| 4 | Benzylamine | 1.3 | Water:Acetonitrile (9:1) | 80 | 1 | 95 |
| 5 | Benzylamine | 1.3 | Water | 80 | 0.5 | 89 |
Data adapted from a study on a similar class of compounds to demonstrate common optimization trends.[3]
Experimental Protocols
Protocol 1: Synthesis of this compound via Ammonium Thiocyanate
This protocol describes a common method involving the in situ formation of an isothiocyanate from ammonium thiocyanate, which then reacts with the amine.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add tetrahydrofurfurylamine (1.0 eq.), ammonium thiocyanate (1.1 eq.), and a suitable solvent such as acetone or acetonitrile.
-
Acidification: Add a catalytic amount of a strong acid (e.g., concentrated HCl, 0.1 eq.) to the mixture.
-
Reaction: Heat the mixture to reflux (typically 60-80°C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of hexane and ethyl acetate as the eluent) until the starting amine spot has disappeared. This may take several hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography if it is an oil.[1]
Protocol 2: Purification by Flash Column Chromatography
This protocol is for purifying the product if it is an oil or contains significant impurities.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) and add a small amount of silica gel. Evaporate the solvent to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica.
-
Column Packing: Prepare a silica gel column using a non-polar solvent like hexane.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Elute the column with a gradient solvent system. Start with 100% hexane and gradually increase the polarity by adding ethyl acetate. For example:
-
100% Hexane (2 column volumes)
-
5% Ethyl Acetate in Hexane (4 column volumes)
-
10-20% Ethyl Acetate in Hexane (until the product elutes)
-
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Reaction Mechanism
Caption: General mechanism for thiourea synthesis.
Troubleshooting Workflow for Low Yield
References
1-(2-Tetrahydrofurfuryl)-2-thiourea stability and degradation pathways
Frequently Asked Questions (FAQs)
Q1: What are the expected primary degradation pathways for 1-(2-Tetrahydrofurfuryl)-2-thiourea?
Based on the general chemistry of thiourea derivatives, the two primary degradation pathways are oxidation and hydrolysis.
-
Oxidation: The sulfur atom in the thiourea moiety is susceptible to oxidation, which can lead to the formation of the corresponding urea derivative, 1-(2-Tetrahydrofurfuryl)-urea, and various sulfur oxides.
-
Hydrolysis: Under aqueous conditions, particularly at non-neutral pH, the thiourea group can be hydrolyzed. This process can also lead to the formation of the corresponding urea and the release of hydrogen sulfide.
Q2: What environmental factors are most likely to affect the stability of this compound?
Several factors can influence the stability of thiourea derivatives:
-
pH: Stability is often pH-dependent. Extremes in pH (both acidic and alkaline conditions) can catalyze hydrolysis.
-
Temperature: Elevated temperatures generally accelerate the rate of all degradation reactions.
-
Light: Exposure to light, especially UV radiation, can induce photolytic degradation. It is advisable to store the compound and its solutions protected from light.
-
Oxidizing Agents: The presence of oxidizing agents, such as peroxides or metal ions, can significantly accelerate the oxidative degradation pathway.
Q3: How should I prepare and store stock solutions of this compound for experimental use?
To ensure the integrity of your experiments, follow these guidelines for solution preparation and storage:
-
Solvent Selection: Use high-purity solvents (e.g., HPLC grade). The choice of solvent will depend on the specific experimental requirements, but for stability studies, it is common to use a mixture of an organic solvent (like acetonitrile or methanol) and water.
-
Fresh Preparation: It is always best practice to prepare solutions fresh before use.
-
Storage Conditions: If short-term storage is necessary, store solutions in a refrigerator (2-8 °C), protected from light in amber vials. For longer-term storage, consider freezing (-20 °C or below), but ensure you perform freeze-thaw stability studies to confirm the compound's integrity.
-
Inert Atmosphere: For sensitive applications, degassing the solvent and purging the vial headspace with an inert gas (like nitrogen or argon) can minimize oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results (e.g., varying potency, unexpected peaks in chromatography). | Degradation of the compound in solid form or in solution. | - Use a fresh batch of the solid compound. - Verify the purity of the compound before use (e.g., by melting point, HPLC). - Prepare solutions fresh for each experiment. - Review storage conditions for both solid material and solutions. |
| Discoloration (e.g., yellowing) of the solid compound. | Oxidation or photodegradation. | - Store the solid compound in a tightly sealed, amber glass container in a cool, dark, and dry place. - Consider storing under an inert atmosphere. |
| Appearance of a sulfurous odor. | Degradation leading to the release of hydrogen sulfide, likely due to hydrolysis or thermal decomposition. | - Verify the storage temperature and humidity. - Ensure the container is properly sealed to prevent moisture ingress. |
| Precipitate formation in a stock solution. | Degradation leading to the formation of insoluble products or exceeding the solubility limit upon storage at lower temperatures. | - Prepare fresh solutions. - If a solution must be stored, allow it to come to room temperature and vortex before use. - Filter the solution before use if a precipitate is observed. |
Stability Data (Hypothetical for a Thiourea Derivative)
The following table presents hypothetical quantitative data from a forced degradation study on a generic thiourea derivative to illustrate the expected trends. Note: This data is for illustrative purposes only and must be experimentally determined for this compound.
| Stress Condition | Parameter | Setting | Duration | % Degradation (Hypothetical) | Major Degradant(s) (Predicted) |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 hours | 15% | 1-(2-Tetrahydrofurfuryl)-urea |
| Base Hydrolysis | 0.1 M NaOH | 60 °C | 8 hours | 45% | 1-(2-Tetrahydrofurfuryl)-urea, Tetrahydrofurfurylamine |
| Oxidation | 3% H₂O₂ | Room Temp | 12 hours | 60% | 1-(2-Tetrahydrofurfuryl)-urea |
| Thermal | Solid State | 80 °C | 48 hours | 5% | Minor unspecified degradants |
| Photolytic | Solution (in Quartz) | ICH Option 1 | N/A | 25% | Photodegradation products |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways for this compound and to develop a stability-indicating analytical method.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C. Withdraw samples at appropriate time points (e.g., 2, 4, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1 M NaOH. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60 °C. Withdraw samples at appropriate time points (e.g., 1, 2, 4, 8 hours), cool, and neutralize with an equivalent amount of 0.1 M HCl. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the solution at room temperature, protected from light. Withdraw samples at appropriate time points (e.g., 2, 6, 12, 24 hours). Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation (Solution): Heat the stock solution at 80 °C. Withdraw samples at appropriate time points.
-
Thermal Degradation (Solid): Place a known amount of the solid compound in a vial and heat in an oven at 80 °C for 48 hours. Dissolve the stressed solid in the solvent to prepare a 100 µg/mL solution.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to exclude light.
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating the parent compound from all degradation products.
Visualizations
Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Experimental Workflow
Caption: Workflow for a forced degradation study.
Technical Support Center: Thiourea-Based Additives in Electroplating
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing thiourea-based additives in their electroplating experiments.
Troubleshooting Guides & FAQs
This section addresses specific issues that may arise during electroplating processes involving thiourea.
Issue 1: Burnt, Dark, or Powdery Deposits
Q1: My deposit appears burnt, dark, and powdery, especially at high current density areas. What is the likely cause related to thiourea?
A1: This issue, often termed "burning," can be related to an improper concentration of thiourea. While thiourea is added to refine grain structure and improve brightness, an excess concentration can lead to the formation of copper sulfide (CuS) at the cathode. This can inhibit copper deposition and result in a dark, poorly adherent deposit. Conversely, a depletion of thiourea can also lead to burning due to a lack of grain refinement and leveling.
Troubleshooting Steps:
-
Analyze Thiourea Concentration: The first step is to determine the current concentration of thiourea in your plating bath.
-
Adjust Concentration:
-
If the concentration is too high, you can dilute the bath with a thiourea-free solution or perform a carbon treatment to remove excess organic additives.
-
If the concentration is too low, make a small, calculated addition of thiourea.
-
-
Optimize Current Density: Reduce the current density to a level appropriate for the measured thiourea concentration.
-
Increase Agitation: Improved agitation can help replenish metal ions at the cathode surface and mitigate burning.
Issue 2: Pitting or Rough Deposits
Q2: I am observing pitting and a rough surface on my plated substrate. How can thiourea contribute to this?
A2: Pitting and roughness can be caused by several factors related to thiourea. At higher concentrations, thiourea can promote the formation of nodules and a rougher deposit.[1] Additionally, the decomposition of thiourea in the acidic bath can generate byproducts that may adhere to the cathode surface, causing pitting. The hydrolysis of thiourea can also form insoluble species that act as sites for rough deposit growth.[2]
Troubleshooting Steps:
-
Verify Thiourea Concentration: Ensure the thiourea concentration is within the optimal range for your specific application.
-
Bath Filtration: Filter the plating bath to remove any suspended particles or decomposition products.
-
Carbon Treatment: A light carbon treatment can help remove organic breakdown products that may be causing pitting.
-
Control Bath Temperature: Avoid excessive bath temperatures, as this can accelerate thiourea decomposition.
Issue 3: Poor Adhesion or Peeling
Q3: The plated layer is peeling or has poor adhesion to the substrate. Could thiourea be the culprit?
A3: While poor adhesion is often linked to inadequate substrate preparation, thiourea can play a role. An excessive concentration of thiourea can lead to high internal stress in the deposit, which can cause it to peel. Furthermore, the formation of an excessively thick adsorption layer of thiourea or its complexes on the substrate surface can interfere with the initial bonding of the plated metal.
Troubleshooting Steps:
-
Review Substrate Pre-treatment: Ensure thorough cleaning, degreasing, and activation of the substrate before plating.
-
Analyze and Adjust Thiourea Concentration: An excess of thiourea should be corrected.
-
Stress-Reducing Additives: Consider the use of other additives that can counteract the stress-inducing effects of thiourea.
Issue 4: Uneven Plating Thickness
Q4: My plating is uneven, with thicker deposits in some areas and thinner in others. How does thiourea affect this?
A4: Thiourea is known to influence the "throwing power" of a plating bath, which is its ability to deposit metal uniformly over an irregularly shaped cathode. In some cases, an incorrect thiourea concentration can negatively impact throwing power. An excess of thiourea can lead to excessive inhibition in high current density areas, while low concentrations may not provide sufficient grain refinement and leveling in low current density areas.
Troubleshooting Steps:
-
Optimize Thiourea Concentration: The concentration of thiourea needs to be carefully controlled to achieve the desired throwing power.
-
Adjust Bath Agitation: Ensure uniform agitation to provide a consistent supply of metal ions and additives to all areas of the substrate.
-
Evaluate Current Distribution: Check the anode-cathode geometry and consider using conforming anodes for complex shapes.
Data Presentation
Table 1: Effect of Thiourea Concentration on Copper Deposit Properties
| Thiourea Concentration (ppm) | Deposit Appearance | Surface Morphology | Adhesion |
| 0 | Dull, Crystalline | Large, irregular grains | Good |
| 30 | Semi-bright | Smaller, more regular grains | Good |
| 60 | Bright, Smooth | Fine-grained, uniform | Good |
| 90 | Dull, Nodular | Uncontrolled growth, nodules | May be reduced |
Note: Optimal concentrations can vary based on the specific plating bath chemistry and operating conditions.
Table 2: Influence of Thiourea on Sn-Cu Alloy Composition
| Thiourea Concentration (M) | Current Density (mA/cm²) | Copper Content in Deposit (at%) |
| 0.1 | 20 | ~4.5 |
| 0.1 | 40 | ~3.0 |
| 0.1 | 60 | ~2.5 |
| 0.2 | 40 | < 1.0 |
| 0.05 | 40 | ~13.5 |
Data adapted from studies on Sn-Cu alloy electrodeposition from thiourea solutions.[3]
Experimental Protocols
Protocol 1: Determination of Thiourea Concentration by Cyclic Voltammetric Stripping (CVS)
Objective: To accurately measure the concentration of thiourea in an electroplating bath.
Materials:
-
CVS apparatus with a rotating platinum disk electrode
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Plating bath sample
-
Standard thiourea solution
-
Supporting electrolyte (specific to the plating bath)
Methodology:
-
Sample Preparation: Dilute a known volume of the plating bath sample with the supporting electrolyte.
-
CVS Analysis:
-
Immerse the electrodes into the prepared sample.
-
Apply a potential waveform to the working electrode. This typically involves a deposition step at a negative potential, followed by a stripping step where the potential is swept in the positive direction.
-
The thiourea and its complexes will adsorb on the electrode surface and influence the stripping of the deposited metal.
-
-
Data Interpretation: The area under the stripping peak is related to the concentration of the organic additive. By comparing the peak area of the sample to that of standard solutions with known thiourea concentrations, the concentration in the bath can be determined.
Protocol 2: Hull Cell Test for Evaluating the Effect of Thiourea
Objective: To visually assess the effect of thiourea concentration on the deposit appearance over a range of current densities.
Materials:
-
Hull cell (267 mL standard)
-
Anode (appropriate for the plating bath)
-
Polished brass or steel cathode panel
-
Rectifier
-
Plating bath sample
-
Thiourea solution of known concentration
Methodology:
-
Cell Setup: Fill the Hull cell with the plating bath sample. Place the anode and cathode panels in their respective positions.
-
Plating: Apply a specific current (e.g., 2 A) for a set time (e.g., 5 minutes). The angled cathode in the Hull cell will result in a current density gradient across the panel.
-
Panel Evaluation: Remove the cathode panel, rinse, and dry it. Observe the appearance of the deposit at different current density regions (from low on the far end to high on the near end).
-
Thiourea Addition: Add a known amount of thiourea solution to the Hull cell and repeat the plating test.
-
Comparison: Compare the appearance of the panels plated with and without the thiourea addition to determine its effect on brightness, burning, and throwing power.
Mandatory Visualization
Caption: Troubleshooting workflow for thiourea-related electroplating defects.
Caption: Simplified signaling pathway of thiourea in an electroplating bath.
References
Technical Support Center: Optimization of Thiourea Concentration in Corrosion Inhibition Formulations
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of thiourea and its derivatives as corrosion inhibitors. Below you will find troubleshooting guidance for common experimental issues, frequently asked questions, and detailed experimental protocols.
Troubleshooting Guide
This guide addresses specific problems that may arise during your corrosion inhibition experiments using thiourea-based inhibitors.
| Problem | Possible Cause | Explanation | Solution |
| Increased corrosion rate after adding thiourea inhibitor. | Inhibitor concentration is too high. | At high concentrations, thiourea can act as a corrosion stimulator.[1] This may be due to the formation of corrosion-accelerating decomposition products or complex interactions with the metal surface.[1] | Perform a concentration optimization study. Start with a much lower concentration and gradually increase it while monitoring the corrosion rate to determine the ideal concentration for your specific system.[1] |
| Decomposition of the inhibitor. | In certain acidic environments, particularly in the presence of oxidizing agents or at elevated temperatures, thiourea can decompose to form species like hydrogen sulfide, which can accelerate corrosion.[1] | Analyze your solution for signs of decomposition, such as the formation of a precipitate. Consider using a more stable thiourea derivative or adding a stabilizing agent. Thiourea may not be suitable for use in oxidizing acids.[1] | |
| Lower than expected inhibition efficiency. | Mismatch between inhibitor and acid environment. | The effectiveness of thiourea and its derivatives can be specific to the acid used. An inhibitor that performs well in sulfuric acid might not be as effective in hydrochloric acid.[1] | Review scientific literature to confirm the suitability of your chosen inhibitor for the specific acid in your experiment. It may be necessary to screen different thiourea derivatives to find the optimal one for your system.[1] |
| Insufficient inhibitor concentration. | The concentration of the inhibitor may be too low to form a complete protective layer on the metal surface.[1] | Increase the inhibitor concentration incrementally and measure the corresponding change in inhibition efficiency to identify the optimal concentration.[1] | |
| High experimental temperature. | For inhibitors that rely on physical adsorption (physisorption), an increase in temperature can lead to desorption from the metal surface, thereby reducing inhibition efficiency.[1] | If feasible, conduct experiments at a lower temperature. For high-temperature applications, select a thiourea derivative known to exhibit strong chemical adsorption (chemisorption).[1] | |
| Inconsistent or non-reproducible results. | Instability of the thiourea solution. | Thiourea solutions can degrade over time, leading to variability in experimental outcomes. | Always use freshly prepared inhibitor solutions for your experiments to ensure consistency.[1] |
| Inconsistent metal surface preparation. | The initial condition of the metal surface, including factors like roughness and the presence of oxide layers, can significantly impact inhibitor adsorption and the resulting corrosion rate.[1] | Adhere to a standardized and reproducible procedure for preparing the surface of your metal specimens before each experiment.[1] | |
| Changes in the experimental environment. | Fluctuations in environmental conditions such as temperature, aeration, and agitation can affect the corrosion rate and inhibitor performance. | Maintain consistent and controlled experimental conditions for all tests. |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of corrosion inhibition by thiourea?
A1: Thiourea and its derivatives primarily function by adsorbing onto the metal surface in acidic solutions.[1] The thiourea molecule contains sulfur and nitrogen atoms with lone pairs of electrons that facilitate strong adsorption to the metal.[1][2] In acidic environments, the sulfur atom can become protonated, which enhances its ability to donate electrons and adsorb more strongly to the metal surface.[1] This adsorbed layer forms a physical barrier that blocks the active sites for both the anodic dissolution of the metal and the cathodic hydrogen evolution reaction, thus protecting the metal from the corrosive medium.[1]
Q2: How does concentration affect the performance of thiourea as a corrosion inhibitor?
A2: Generally, the inhibition efficiency of thiourea increases with its concentration up to an optimal point.[3][4] Beyond this optimal concentration, the inhibition efficiency may decrease, and in some cases, thiourea can even accelerate corrosion.[1][3] This acceleration at higher concentrations is not fully understood but may be related to the protonation of thiourea molecules and subsequent reactions at the metal surface.[3]
Q3: What is the influence of temperature on the inhibition efficiency of thiourea?
A3: The effect of temperature on the inhibition efficiency of thiourea can vary. For some derivatives, an increase in temperature leads to a decrease in efficiency, which is characteristic of a physical adsorption mechanism (physisorption) where the inhibitor desorbs from the metal surface at higher temperatures.[1][5] In other cases, efficiency increases with temperature, suggesting a chemical adsorption mechanism (chemisorption).[6]
Q4: Are there synergistic effects when using thiourea with other compounds?
A4: Yes, synergistic effects have been observed. For instance, the addition of zinc ions (from ZnCl2) to a thiourea solution has been shown to significantly enhance the corrosion inhibition efficiency on mild steel in a sulfuric acid solution.[5]
Data Presentation
Table 1: Effect of Thiourea Concentration on Inhibition Efficiency for Mild Steel in 1.0 M HCl
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| 1-phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 98.96 |
| 1,3-diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ | 92.65 |
Data extracted from a study conducted at 60 °C.[6]
Table 2: Synergistic Effect of Thiourea and ZnCl₂ on Inhibition Efficiency for Mild Steel in 0.5 M H₂SO₄
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) |
| Thiourea | 0.0006 | 61.68 |
| Thiourea + 5 mM ZnCl₂ | 0.0006 | 81.45 |
Data obtained from electrochemical impedance spectroscopy (EIS) measurements.[5]
Experimental Protocols
1. Weight Loss Method
This method is a straightforward technique to determine corrosion rate and inhibition efficiency.
-
Specimen Preparation: Prepare metal coupons of known dimensions. Mechanically polish the coupons with various grades of emery paper, degrease with a suitable solvent (e.g., acetone), rinse with distilled water, and dry.[7]
-
Experimental Setup: Weigh the prepared coupons accurately. Immerse the coupons in the corrosive solution (e.g., 1.0 M HCl) with and without different concentrations of the thiourea inhibitor for a specified period.[8]
-
Data Collection: After the immersion period, remove the coupons, clean them to remove corrosion products, rinse with distilled water and a solvent, dry, and reweigh.
-
Calculations:
-
The corrosion rate (CR) can be calculated using the formula: CR = (W₀ - W₁) / (A * t), where W₀ is the initial weight, W₁ is the final weight, A is the surface area of the coupon, and t is the immersion time.[8]
-
The inhibition efficiency (%IE) is calculated as: %IE = [(CR₀ - CR₁) / CR₀] * 100, where CR₀ is the corrosion rate in the absence of the inhibitor and CR₁ is the corrosion rate in the presence of the inhibitor.[4]
-
2. Potentiodynamic Polarization (PDP)
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions.
-
Electrochemical Cell: Use a standard three-electrode cell consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., saturated calomel electrode - SCE).
-
Procedure: Immerse the electrodes in the test solution (corrosive medium with and without the inhibitor). Allow the open circuit potential (OCP) to stabilize.[8] Then, polarize the working electrode potentiodynamically from a potential cathodic to the OCP to a potential anodic to the OCP at a slow scan rate.
-
Data Analysis: The resulting polarization curve (Tafel plot) is used to determine corrosion parameters such as corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes (βa and βc). The inhibition efficiency can be calculated from the icorr values.[6]
3. Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the corrosion process.
-
Experimental Setup: The same three-electrode cell as in PDP is used.
-
Procedure: After the OCP stabilizes, apply a small amplitude AC sinusoidal voltage signal over a range of frequencies to the working electrode.
-
Data Analysis: The impedance data is often represented as Nyquist and Bode plots. By fitting the data to an appropriate equivalent electrical circuit, parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl) can be obtained. An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate effective inhibition. The inhibition efficiency can be calculated from the Rct values.[5]
Mandatory Visualizations
Caption: A typical experimental workflow for evaluating corrosion inhibitors.
Caption: The mechanism of corrosion inhibition by thiourea on a metal surface.
Caption: A logical flow for troubleshooting common experimental issues.
References
Technical Support Center: Prevention of Thiourea Decomposition in Acidic Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the decomposition of thiourea in acidic solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my thiourea solution turning cloudy or forming a precipitate in an acidic medium?
A1: The cloudiness or precipitate, often a pale-yellow solid, is likely elemental sulfur. Thiourea is susceptible to decomposition in acidic environments, especially in the presence of oxidizing agents. The primary decomposition pathway involves the hydrolysis of thiourea to urea and hydrogen sulfide, which can be further oxidized to elemental sulfur.
Q2: What are the main factors that accelerate thiourea decomposition in acidic solutions?
A2: Several factors can significantly increase the rate of thiourea decomposition:
-
Presence of Oxidizing Agents: Strong oxidants like hydrogen peroxide, nitric acid, and even dissolved oxygen can rapidly degrade thiourea.
-
Elevated Temperatures: Higher temperatures provide the activation energy needed for decomposition reactions to proceed more quickly.[1]
-
Low pH (High Acidity): While thiourea is used in acidic conditions, very low pH values can promote hydrolysis.
-
Exposure to Light: UV radiation can induce photolytic degradation of thiourea. It is advisable to store thiourea solutions in amber bottles or protected from light.
Q3: What are the primary decomposition products of thiourea in an acidic solution?
A3: In acidic media, thiourea can decompose into several products, with the exact composition depending on the specific conditions. Common decomposition products include urea, elemental sulfur, hydrogen sulfide, and cyanamide.[2] In the presence of oxidants, formamidine disulfide is a key intermediate that can further hydrolyze.[3]
Q4: Can I use a stabilizer to prevent thiourea decomposition?
A4: Yes, various chemical stabilizers can be employed to enhance the stability of thiourea in acidic solutions. The most common and effective stabilizers include ferric salts (e.g., ferric sulfate) and sulfur dioxide.
Q5: How do stabilizers like ferric ions and sulfur dioxide work?
A5:
-
Ferric Ions (Fe³⁺): Ferric ions form a stable complex with thiourea, which is less susceptible to oxidation and hydrolysis. This complexation effectively protects the thiourea molecule from degradation.[2]
-
Sulfur Dioxide (SO₂): Sulfur dioxide acts as a reducing agent. It can reduce the oxidized form of thiourea, formamidine disulfide, back to thiourea, thereby regenerating it and preventing its irreversible decomposition.
Troubleshooting Guides
Problem 1: Rapid decomposition of thiourea solution observed even with a stabilizer.
| Possible Cause | Troubleshooting Step |
| Inadequate Stabilizer Concentration | Increase the concentration of the stabilizer incrementally. The optimal molar ratio of stabilizer to thiourea depends on the specific application and conditions. |
| Presence of Strong Oxidizing Agents | If possible, remove or minimize the concentration of strong oxidizing agents in your system. If an oxidant is necessary, ensure a sufficient excess of the stabilizer is present. |
| High Temperature | Conduct your experiment at a lower temperature if the protocol allows. If high temperatures are required, increase the stabilizer concentration and monitor thiourea stability more frequently. |
| Incorrect pH | Verify and adjust the pH of the solution. While acidic conditions are often necessary, extremely low pH values can accelerate decomposition. |
Problem 2: Inconsistent results in experiments using thiourea solutions.
| Possible Cause | Troubleshooting Step |
| Degradation of Stock Solution | Prepare fresh thiourea solutions for each experiment. Avoid using stock solutions that have been stored for an extended period, even with a stabilizer. |
| Inconsistent Stabilizer Addition | Ensure the stabilizer is added consistently and at the same point in your experimental workflow for every run. |
| Variable Oxygen Exposure | If your application is sensitive to oxidation, consider deaerating your solutions with an inert gas (e.g., nitrogen or argon) before adding thiourea. |
Quantitative Data on Stabilizer Effectiveness
The following tables summarize the effectiveness of common stabilizers in preventing thiourea decomposition under acidic conditions.
Table 1: Comparison of Stabilizers for Thiourea in Sulfuric Acid
| Stabilizer | Acid Concentration | Temperature (°C) | Thiourea Decomposition (%) | Observation Period (hours) | Reference |
| None | 10 g/L H₂SO₄ | 25 | > 50 | 30 | [2] |
| Ferric Chloride (FeCl₃) | 10 g/L H₂SO₄ | 25 | < 10 | 72 | [2] |
| Ferric Sulfate (Fe₂(SO₄)₃) | 1-5 g/L H₂SO₄ | 25 | Minimal | Stable | [2] |
Table 2: Effect of Temperature on Thiourea Consumption in the Presence of Ferric Ions
| Temperature (°C) | Average Thiourea Consumption (%) | Time (hours) |
| < 35 | < 25 | 48 |
| > 35 | 75 | 48 |
Data derived from a study on the chemical stability of thiourea in acidic ferric media.[1]
Experimental Protocols
Protocol 1: Stabilization of Thiourea Solution with Ferric Sulfate
Objective: To prepare a stabilized thiourea solution in sulfuric acid for general laboratory use.
Materials:
-
Thiourea (reagent grade)
-
Ferric sulfate nonahydrate (Fe₂(SO₄)₃·9H₂O)
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
Procedure:
-
Prepare the desired volume of the sulfuric acid solution of the target concentration (e.g., 0.5 M H₂SO₄) by carefully adding concentrated sulfuric acid to deionized water. Caution: Always add acid to water, not the other way around.
-
Calculate the required mass of ferric sulfate nonahydrate to achieve the desired stabilizer concentration (a molar ratio of Fe³⁺ to thiourea of 1:3 is a good starting point).
-
Dissolve the ferric sulfate nonahydrate completely in the sulfuric acid solution with stirring.
-
Slowly add the pre-weighed thiourea powder to the ferric sulfate-containing acidic solution while stirring continuously until it is fully dissolved.
-
Store the stabilized solution in a well-sealed, amber glass bottle away from direct light.
Protocol 2: Monitoring Thiourea Stability using HPLC
Objective: To quantify the concentration of thiourea and its primary oxidation product, formamidine disulfide, in an acidic solution over time.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (H₃PO₄)
Chromatographic Conditions:
-
Mobile Phase: A gradient of water (with 0.1% phosphoric acid) and acetonitrile. A typical starting condition is 95:5 (Water:Acetonitrile), with a linear gradient to increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 236 nm for thiourea and formamidine disulfide.
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
Procedure:
-
Prepare a series of standard solutions of thiourea and, if available, formamidine disulfide of known concentrations in the acidic matrix of your experiment.
-
Generate a calibration curve for each compound by injecting the standards and plotting peak area versus concentration.
-
At specified time intervals, withdraw an aliquot of your experimental thiourea solution.
-
If necessary, dilute the sample with the mobile phase to fall within the concentration range of your calibration curve.
-
Inject the sample onto the HPLC system and record the chromatogram.
-
Quantify the concentration of thiourea and formamidine disulfide in your sample by comparing their peak areas to the calibration curves.
Visualizations
Caption: Decomposition pathway of thiourea in an acidic, oxidizing environment.
Caption: Experimental workflow for stabilizing and analyzing thiourea solutions.
References
Technical Support Center: Purification of Synthesized Thiourea Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of synthesized thiourea derivatives. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common techniques for purifying synthesized thiourea derivatives?
A1: The most prevalent and effective methods for the purification of thiourea derivatives are recrystallization and column chromatography.[1][2] The choice between these techniques often depends on the nature of the impurities and the physical properties of the synthesized compound. For crystalline solids, recrystallization is often a straightforward and effective method.[3] Column chromatography is a more versatile technique that can be used to separate compounds with similar polarities from a complex mixture.[2]
Q2: How do I select an appropriate solvent for the recrystallization of my thiourea derivative?
A2: The key to successful recrystallization is selecting a suitable solvent. An ideal solvent should dissolve the thiourea derivative sparingly or not at all at room temperature but dissolve it completely at its boiling point.[3] Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[3] It is highly recommended to perform a systematic solvent screening using small amounts of your crude product to identify the optimal solvent or solvent mixture. Common solvents used for the recrystallization of thiourea derivatives include ethanol, isopropanol, and acetone.[1][3][4]
Q3: What are the typical impurities I might encounter in my synthesized thiourea derivative?
A3: Common impurities can include unreacted starting materials, such as amines or isothiocyanates, and byproducts from side reactions.[2] Symmetrical thioureas can be a byproduct when an unsymmetrical product is desired.[1] If carbodiimide reagents are used in the synthesis, N-acylureas may be present.[1] The presence of water can lead to the hydrolysis of the thiourea product, especially under acidic or basic conditions and at elevated temperatures.[1]
Q4: How can I monitor the progress of my purification?
A4: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the progress of a purification process.[1][5] By spotting the crude mixture, the collected fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of your desired compound from impurities. The disappearance of impurity spots and the presence of a single spot for your product indicate successful purification.
Troubleshooting Guides
This section addresses specific issues you might encounter during the purification of your synthesized thiourea derivatives.
| Problem | Possible Cause | Recommended Solution |
| Recrystallization Issues | ||
| Oiling out instead of crystallization. | The melting point of your compound is lower than the boiling point of the solvent.[3] The solution was cooled too rapidly.[3] A high concentration of impurities is present.[3] | Reheat the solution, add more solvent, and allow it to cool down slowly.[3] Select a solvent with a lower boiling point.[3] Consider a preliminary purification step like column chromatography to remove excess impurities.[3] |
| No crystal formation upon cooling. | The solution is not supersaturated; too much solvent was used. The compound is highly soluble in the solvent even at low temperatures. | Concentrate the solution by evaporating some of the solvent and then allow it to cool again. Try adding a seed crystal of the pure compound to induce crystallization. If the compound is too soluble, a different solvent system is required. |
| Low recovery of purified crystals. | The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Cool the solution in an ice bath to maximize crystal precipitation.[3] Ensure the apparatus for hot filtration is pre-heated to prevent the product from crystallizing on the filter paper or funnel.[3] |
| Column Chromatography Issues | ||
| Poor separation of spots on TLC. | The chosen eluent system is not optimal. | If your compound is too close to the baseline, the eluent is not polar enough; increase the proportion of the polar solvent.[6] If your compound is too close to the solvent front, the eluent is too polar; decrease the proportion of the polar solvent.[6] |
| The compound is streaking on the TLC plate. | The sample may be overloaded.[6] The compound may be acidic or basic. Highly polar compounds can also streak.[6] | Dilute the sample before spotting it on the TLC plate.[6] For acidic compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase.[6] For basic compounds, add a small amount of triethylamine (0.1–2.0%) to the mobile phase.[6] |
| The compound appears to be decomposing on the silica gel. | Some compounds are unstable on silica gel, which is slightly acidic. | You can run a 2D TLC to check for stability.[7] If the compound is unstable, consider using a different stationary phase, such as neutral alumina or a reverse-phase C18 silica gel.[6] |
Experimental Protocols
Recrystallization
Materials:
-
Crude synthesized thiourea derivative
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Recrystallization solvent (e.g., ethanol, isopropanol)[3][4]
-
Erlenmeyer flasks
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Hot plate
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Buchner funnel and filter flask[3]
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection: Begin by performing solubility tests with small amounts of your crude product in various solvents to find the most suitable one.[3]
-
Dissolution: Place the crude thiourea derivative in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[3]
-
Heating: Gently heat the mixture on a hot plate while stirring or swirling until the solid completely dissolves.[3]
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is crucial to keep the solution hot during this step to prevent premature crystallization.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should commence. To maximize the yield, you can place the flask in an ice bath once it has reached room temperature.[3]
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Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[3]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Column Chromatography
Materials:
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Crude synthesized thiourea derivative
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Silica gel (for flash chromatography, 0.040–0.063 mm)[8]
-
Chromatography column
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Eluent (solvent system determined by TLC analysis)
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Sand
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Cotton or glass wool
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Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine the appropriate eluent system for separation using TLC. The ideal eluent should give your desired compound an Rf value of approximately 0.3.
-
Column Packing: Secure the chromatography column in a vertical position. Place a small piece of cotton or glass wool at the bottom of the column. Add a small layer of sand. Prepare a slurry of silica gel in the eluent and pour it into the column. Allow the silica gel to settle, and then add another layer of sand on top.
-
Sample Loading: Dissolve the crude thiourea derivative in a minimal amount of the eluent. Carefully load the sample onto the top of the silica gel column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions. Maintain a constant flow of the eluent through the column.
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Fraction Collection and Analysis: Collect fractions in separate tubes. Monitor the composition of the fractions using TLC.
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Combining and Evaporation: Combine the fractions that contain the pure product and remove the solvent using a rotary evaporator.
Visualizations
Caption: A general workflow for the purification of synthesized thiourea derivatives.
Caption: A decision tree for troubleshooting common purification issues.
References
mitigating side reactions in the synthesis of N-substituted thioureas
Technical Support Center: Synthesis of N-Substituted Thioureas
Welcome to the technical support center for the synthesis of N-substituted thioureas. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N-substituted thioureas?
A1: The most prevalent methods for synthesizing N,N'-disubstituted thioureas include:
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Reaction of an isothiocyanate with a primary or secondary amine: This is a widely utilized and generally high-yielding method.[1]
-
Thionation of urea using Lawesson's reagent: This method involves the conversion of a carbonyl group in urea to a thiocarbonyl group.[1]
Q2: I am observing a low yield in my thiourea synthesis. What are the potential causes and solutions?
A2: Low yields can arise from several factors, primarily the instability of the isothiocyanate, steric hindrance, or low nucleophilicity of the amine.[1] For reactions involving amines and carbon disulfide, issues can stem from the decomposition of the dithiocarbamate intermediate or an incomplete reaction.[1]
Q3: How can I minimize the formation of symmetrical N,N'-disubstituted thiourea when I am trying to synthesize an unsymmetrical one?
A3: The formation of a symmetrical thiourea is a common side reaction when the intermediate isothiocyanate reacts with the starting amine.[1] To mitigate this, a two-step, one-pot synthesis is recommended. In this approach, the second amine is added only after the complete formation of the isothiocyanate.
Q4: What are common byproducts in thiourea synthesis and how can they be removed?
A4: Common byproducts include unreacted starting materials (amines and isothiocyanates) and symmetrical thioureas in the case of unsymmetrical synthesis. Purification can be achieved through:
-
Recrystallization: Effective for removing minor impurities from a solid product.
-
Column Chromatography: A versatile method for separating the desired product from byproducts with different polarities.
-
Acid-Base Extraction: Useful if the product and impurities have differing acid-base properties.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of Isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1] | Improved yield and reduction of side products resulting from isothiocyanate decomposition. |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[1] | Increased conversion to the desired thiourea product. |
| Low Amine Nucleophilicity | Add a non-nucleophilic base, such as triethylamine, to activate the amine. For very electron-deficient amines, a stronger base may be necessary.[1] | Enhanced reaction rate and higher yield. |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction has stalled, consider the points above or add a slight excess of the more stable reactant. | Drive the reaction to completion. |
| Decomposition of Dithiocarbamate Intermediate (in Carbon Disulfide method) | Control the reaction temperature, as elevated temperatures can lead to the decomposition of the dithiocarbamate intermediate.[2][3] | Minimized side product formation and improved yield of the desired thiourea. |
Issue 2: Formation of Symmetrical Thiourea in Unsymmetrical Synthesis
| Potential Cause | Recommended Solution | Expected Outcome |
| Reaction of in-situ generated isothiocyanate with the starting amine | Employ a two-step, one-pot method where the second amine is added only after the complete formation of the isothiocyanate.[1] | Preferential formation of the desired unsymmetrical thiourea. |
| Simultaneous presence of both amines with carbon disulfide | If using a one-pot method with two different amines, control the rate of addition of the more reactive amine or use a suitable catalyst to favor the desired reaction pathway. | Increased selectivity for the unsymmetrical product. |
Data Presentation
Table 1: Effect of Solvent on the Yield of N,N'-bis(2-naphthyl)thiourea
| Entry | Solvent | Time (h) | Yield (%) |
| 1 | Dichloroethane (DCE) | 12 | trace |
| 2 | Dimethyl Sulfoxide (DMSO) | 12 | 58 |
| 3 | N,N-Dimethylformamide (DMF) | 12 | 45 |
| 4 | Tetrahydrofuran (THF) | 12 | 26 |
| 5 | Methanol (MeOH) | 12 | 31 |
| 6 | Acetonitrile (MeCN) | 12 | 38 |
| 7 | Hexafluoroisopropanol (HFIP) | 12 | 18 |
| 8 | Chlorobenzene | 12 | 15 |
| 9 | DMSO (at 70 °C) | 1 | 95 |
Adapted from a study on the one-step construction of unsymmetrical thioureas. The data here represents a model reaction for symmetrical thiourea synthesis under various conditions.
Experimental Protocols
Protocol 1: General Synthesis of N,N'-Disubstituted Thiourea from Isothiocyanate and Amine
Materials:
-
Primary or secondary amine (1.0 equivalent)
-
Isothiocyanate (1.0-1.1 equivalents)
-
Aprotic solvent (e.g., tetrahydrofuran, dichloromethane, or acetonitrile)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Dissolve the amine in a suitable aprotic solvent in a round-bottom flask under an inert atmosphere.[1]
-
Add the isothiocyanate to the solution at room temperature. The addition can be done dropwise if the reaction is exothermic.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated.
-
Once the reaction is complete (as indicated by the disappearance of the limiting reactant on TLC), concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Protocol 2: One-Pot, Two-Step Synthesis of Unsymmetrical Thiourea to Minimize Symmetrical Byproduct
Materials:
-
Primary amine 1 (1.0 equivalent)
-
Carbon disulfide (1.1 equivalents)
-
Base (e.g., NaOH)
-
Primary amine 2 (1.0 equivalent)
-
Solvent (e.g., water or an organic solvent)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the first primary amine in the chosen solvent.
-
Add the base to the solution and stir.
-
Slowly add carbon disulfide to the mixture to form the dithiocarbamate intermediate. Allow this reaction to proceed to completion (monitor by TLC).
-
Once the formation of the dithiocarbamate is complete, add the second primary amine to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yield in N-substituted thiourea synthesis.
Caption: Strategy to minimize symmetrical byproduct formation.
Caption: General reaction mechanism for thiourea synthesis from an amine and an isothiocyanate.
References
Technical Support Center: Enhancing Thiourea-Based Brightener Efficiency in Electroplating
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the performance of thiourea-based brighteners in their electroplating experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of thiourea in an electroplating bath?
Thiourea and its derivatives are widely used as brightening and leveling agents in the electroplating industry.[1][2] Due to the presence of lone pair electrons on its sulfur and nitrogen atoms, thiourea can form complexes with various metal ions.[3] Its small molecular size and good coplanarity allow it to be easily adsorbed onto the metal surface, which modifies the electronic structure of the surface and influences the grain size and brightness of the deposited metal layer.[3][4]
Q2: What are the signs of an incorrect thiourea concentration in the plating bath?
An incorrect concentration of thiourea can lead to several issues:
-
Too low: Insufficient brightness and leveling of the deposit.
-
Too high: Can cause parasitic adsorption reactions on the substrate surface, leading to a decrease in deposition quality.[5][6][7] It can also lead to the formation of microscopic nodules, a cloudy appearance, and lower reflectance of the deposited layer.[4] In some cases, an excess of thiourea can worsen the throwing power of the plating bath.[8]
Q3: How does thiourea interact with other additives in the plating bath?
Thiourea often exhibits synergistic or antagonistic effects with other additives like gelatin and chloride ions.
-
Gelatin and Chloride Ions: These additives can have a synergistic effect on the polarization for copper deposition.[8] Gelatin can improve the throwing power, while chloride ions can help prevent nodule formation.[4][8][9]
-
Thiourea's Influence: Thiourea can decrease the synergistic polarization effect of gelatin and chloride ions.[8] It promotes copper deposition and can decrease the surface roughness of the deposited copper.[8][9]
Q4: Can thiourea degrade or decompose in the plating bath?
Yes, thiourea can undergo hydrolysis and react with metal ions in the electrolyte. For instance, in an acidic copper electrolyte, thiourea can react with Cu²⁺ to form formamidine disulfide (FDS).[10] This decomposition can alter the brightener's effectiveness and needs to be monitored.
Troubleshooting Guide
This guide addresses common problems encountered when using thiourea-based brighteners in electroplating.
Problem 1: Dull or Uneven Deposit
-
Possible Cause: Incorrect thiourea concentration.
-
Troubleshooting Steps:
-
Verify the thiourea concentration in your plating bath using an appropriate analytical technique (see Experimental Protocols section).
-
An optimal concentration for a decorative copper plating bath using a methanesulfonic acid electrolyte was found to be 60 ppm.[5][6][7] However, the optimal concentration is specific to the plating bath composition and operating parameters.
-
If the concentration is too high, it can inhibit the deposition process and worsen the quality of the deposit.[5]
-
Consider the synergistic effects of other additives. For example, increasing gelatin concentration can improve throwing power and decrease surface roughness.[8]
-
Problem 2: Poor Adhesion, Blistering, or Peeling of the Plated Layer
-
Possible Cause: Inadequate substrate preparation.
-
Troubleshooting Steps:
-
Ensure the substrate has undergone a thorough pre-treatment process, including cleaning, degreasing, and surface activation.[11] Any contaminants on the surface will compromise the adhesion of the plated layer.[11]
-
Verify that the plating bath parameters (pH, temperature) are within the recommended range for your specific application.
-
Problem 3: Pitting or Formation of Small Holes in the Deposit
-
Possible Cause: Poor substrate preparation or impurities in the plating bath.
-
Troubleshooting Steps:
-
Thoroughly clean the substrate to remove any surface flaws or contaminants.[11]
-
Filter the plating solution to remove any particulate matter.
-
Ensure proper agitation to dislodge any hydrogen bubbles that may adhere to the cathode surface.
-
Problem 4: Formation of Nodules and a Cloudy Appearance
-
Possible Cause: Thiourea concentration may be too high, or there is an imbalance with other additives.
-
Troubleshooting Steps:
-
The presence of thiourea alone can sometimes lead to the formation of microscopic nodules and a cloudy appearance.[4]
-
The addition of chloride ions to a thiourea-containing solution can prevent nodule formation and create a brighter, more reflective deposit.[4] However, be aware that this can also increase macroscopic roughness.[4]
-
The use of pulsed current (PC) plating in combination with appropriate concentrations of thiourea and chloride ions has been shown to yield smooth and bright deposits.[4]
-
Quantitative Data Summary
The following tables summarize quantitative data on the performance of thiourea-based brighteners from various studies.
Table 1: Optimal Thiourea Concentration in a Decorative Copper Plating Bath
| Parameter | Value | Reference |
| Electrolyte | Methanesulfonic Acid | [5][6][7] |
| Optimal Thiourea Concentration | 60 ppm | [5][6][7] |
| Deposition Potential | -0.20 V | [5] |
Table 2: Effect of Thiourea Concentration on Copper Deposition Kinetics
| Thiourea Concentration (mg L⁻¹) | Exchange Current Density (i₀) | Cathodic Charge Transfer Coefficient (β) | Reference |
| 0 (Base Solution) | N/A | 0.19 | [12] |
| 1 to 10 | Significant Decrease in i₀ | Increased | [12] |
| 100 | N/A | 0.61 | [12] |
Experimental Protocols
1. Determination of Thiourea Concentration by Voltammetry
Voltammetric methods, such as Cyclic Voltammetric Stripping (CVS), are powerful tools for monitoring organic additives in plating baths.[13][14]
-
Objective: To accurately quantify the concentration of thiourea in a copper electrorefining solution.
-
Instrumentation: 884 Professional VA manual for Multi-Mode Electrode (MME) or similar voltammetric analysis system.[14]
-
Methodology:
-
Prepare the electrolyte solution and the sample.
-
Add the sample and electrolyte solution to the measuring vessel.
-
Degas the solution for 5 minutes.
-
If high concentrations of chloride are present, a masking analyte can be added to mitigate interference.[14][15]
-
Perform the determination using the parameters specified by the instrument manufacturer.
-
Quantification is typically done using the standard addition method with a known thiourea standard solution.[14]
-
2. Evaluation of Brightener Performance using a Rotating Disk Electrode (RDE)
An RDE allows for controlled mass transport conditions to study the kinetics of the electrodeposition process.
-
Objective: To study the time-varying effect of thiourea on copper electroplating.
-
Instrumentation: Rotating Disk Electrode setup, Potentiostat/Galvanostat.
-
Methodology:
-
Prepare the plating solution with the desired concentrations of copper sulfate, sulfuric acid, and additives (thiourea, chloride, etc.).
-
The experiments are conducted on a rotating disk electrode at a controlled rotation speed (e.g., 500 rpm) to maintain a consistent diffusion layer thickness.[4][16]
-
Apply a constant average current density (e.g., 4 A dm⁻²) to produce a deposit of a specific thickness (e.g., 10 μm).[4]
-
The morphology and brightness of the resulting deposit can be analyzed using techniques like Scanning Electron Microscopy (SEM) and reflectance measurements.[4]
-
Visualizations
Caption: A workflow diagram for troubleshooting common electroplating defects.
Caption: Interactions between thiourea and other common electroplating additives.
References
- 1. ijac.journals.pnu.ac.ir [ijac.journals.pnu.ac.ir]
- 2. researchgate.net [researchgate.net]
- 3. Thiourea in Electroplating and Chemical Plating | Sinoright [sinoright.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Optimisation of Thiourea Concentration in a Decorative Copper Plating Acid Bath Based on Methanesulfonic Electrolyte [iris.unimore.it]
- 7. researchgate.net [researchgate.net]
- 8. Synergistic Effects of Additives on the Deposition Behavior, Throwing Power and Surface Roughness of Cu Obtained from Electrorefining Solution [jstage.jst.go.jp]
- 9. Synergistic Effect of Additives on the Surface Roughness and Throwing Power of Copper Deposited from Electrorefining Solution [jstage.jst.go.jp]
- 10. mdpi.com [mdpi.com]
- 11. Electroplating Problems and Their Solutions [chemresearchco.com]
- 12. Effect of Glue, Thiourea, and Chloride on the Electrochemical Reduction in CuSO4–H2SO4 Solutions [mdpi.com]
- 13. [PDF] Accuracy Improvement in Cyclic Voltammetry Stripping Analysis of Thiourea Concentration in Copper Plating Baths | Semantic Scholar [semanticscholar.org]
- 14. Determination of thiourea in copper electrorefining solutions | Metrohm [metrohm.com]
- 15. metrohm.com [metrohm.com]
- 16. researchportal.vub.be [researchportal.vub.be]
stability of thiourea derivatives in different pH and temperature conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with thiourea derivatives. The information addresses common issues related to the stability of these compounds under different pH and temperature conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for thiourea derivatives in solution?
A1: The most common degradation pathways for thiourea derivatives in solution are hydrolysis and oxidation. Under aqueous conditions, the thiocarbonyl group is susceptible to nucleophilic attack by water (hydrolysis), which can lead to the formation of the corresponding urea derivative and hydrogen sulfide. Oxidative degradation, which can be initiated by atmospheric oxygen or oxidizing agents, can result in the formation of various products, including disulfides and sulfonic acids. The specific degradation products will depend on the structure of the thiourea derivative and the reaction conditions.
Q2: How do pH and temperature affect the stability of thiourea derivatives?
A2: Both pH and temperature play a crucial role in the stability of thiourea derivatives.
-
pH: The rate of hydrolysis is often pH-dependent. Both acidic and alkaline conditions can catalyze the degradation of thiourea derivatives. The specific pH at which a derivative is most stable (the pH of maximum stability) varies depending on its chemical structure.
-
Temperature: As with most chemical reactions, an increase in temperature generally accelerates the rate of degradation. This is true for both hydrolysis and oxidation pathways. Therefore, it is crucial to control the temperature during storage and experiments to minimize degradation.
Q3: What are the visible signs of degradation of a thiourea derivative?
A3: Degradation of a thiourea derivative, which is often a white crystalline solid, may be indicated by:
-
Color Change: Development of a yellowish or brownish tint.
-
Odor: Emission of a sulfurous odor (like hydrogen sulfide) or ammonia.
-
Clumping: Due to the absorption of moisture, which can facilitate hydrolysis.
-
Insolubility: Formation of insoluble degradation products in a solvent in which the compound was previously soluble.
Q4: How can I minimize the degradation of my thiourea derivatives during storage and handling?
A4: To minimize degradation, thiourea derivatives should be stored in a cool, dry, and dark place. Here are some specific recommendations:
-
Temperature: Store at controlled room temperature or lower, as specified by the manufacturer. Avoid exposure to high temperatures.
-
Humidity: Keep in a low-humidity environment. For particularly sensitive compounds, storage in a desiccator is recommended.
-
Light: Protect from light by using amber-colored vials or by storing them in the dark.
-
Atmosphere: For highly sensitive derivatives, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Solutions: Prepare solutions fresh whenever possible. If solutions need to be stored, they should be kept at a low temperature and protected from light. The pH of the solution should be adjusted to the optimal stability range for the specific derivative, if known.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving thiourea derivatives.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent experimental results | Degradation of the thiourea derivative stock solution. | Prepare fresh stock solutions for each experiment. If a stock solution must be stored, validate its stability over the storage period by a suitable analytical method (e.g., HPLC). Store solutions at low temperatures and protected from light. |
| Appearance of unexpected peaks in chromatogram | The compound is degrading under the analytical conditions (e.g., mobile phase pH, temperature). | Evaluate the stability of the compound in the mobile phase. Adjust the pH of the mobile phase to a range where the derivative is more stable. Use a column oven to maintain a consistent and lower temperature. |
| Loss of compound during workup | The compound is unstable at the pH or temperature of the extraction or purification steps. | If possible, perform extractions and purifications at a lower temperature. Use buffers to control the pH during aqueous workups. Minimize the time the compound is exposed to harsh conditions. |
| Solid sample has changed color or developed an odor | The compound has degraded due to improper storage. | Discard the degraded sample and use a fresh batch. Review and improve storage conditions (see Q4 in FAQs). |
Data Presentation
The stability of thiourea derivatives is highly dependent on their specific chemical structure. The following tables provide illustrative quantitative data on the degradation of representative thiourea derivatives under different conditions. Note: This data is for example purposes only and will vary for different compounds.
Table 1: Effect of pH on the Hydrolysis Rate of a Hypothetical N-Arylthiourea at 37°C
| pH | Half-life (t½) in hours |
| 3.0 | 48 |
| 5.0 | 120 |
| 7.0 | 96 |
| 9.0 | 36 |
Table 2: Effect of Temperature on the Degradation of a Hypothetical 1,3-Disubstituted Thiourea at pH 7.4
| Temperature (°C) | Percent Degradation after 24 hours |
| 4 | < 1% |
| 25 | 5% |
| 37 | 15% |
| 50 | 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.
Materials:
-
Thiourea derivative
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter, heating block, photostability chamber
Procedure:
-
Acid Hydrolysis: Dissolve the thiourea derivative in 0.1 M HCl. Heat the solution at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.
-
Base Hydrolysis: Dissolve the thiourea derivative in 0.1 M NaOH. Keep the solution at room temperature or heat at a controlled temperature (e.g., 40°C) for a specified period. Cool, neutralize with 0.1 M HCl, and dilute with mobile phase for analysis.
-
Oxidative Degradation: Dissolve the thiourea derivative in a solution of 3% H₂O₂. Keep the solution at room temperature for a specified period, protected from light. Dilute with mobile phase for analysis.
-
Thermal Degradation: Place the solid thiourea derivative in an oven at a high temperature (e.g., 70°C) for a specified period. Also, prepare a solution and expose it to the same temperature. Dissolve the solid sample or dilute the solution with mobile phase for analysis.
-
Photostability: Expose the solid thiourea derivative and a solution of the derivative to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1][2] A control sample should be protected from light. Analyze the samples by a suitable analytical method.
Analysis: Analyze all stressed samples, along with an unstressed control, using a developed and validated stability-indicating HPLC method.
Protocol 2: Evaluation of Antioxidant Activity (DPPH Assay)
Objective: To determine the free radical scavenging activity of a thiourea derivative.
Materials:
-
Thiourea derivative
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol
-
UV-Vis spectrophotometer
Procedure:
-
Prepare a stock solution of the thiourea derivative in methanol.
-
Prepare a series of dilutions of the stock solution.
-
Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
-
In a series of test tubes, add a fixed volume of the DPPH solution to each dilution of the thiourea derivative.
-
Include a control containing only the DPPH solution and methanol.
-
Incubate the solutions in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculate the percentage of radical scavenging activity for each concentration of the thiourea derivative.
Mandatory Visualization
Caption: Workflow for a forced degradation study of a thiourea derivative.
Caption: Major degradation pathways of thiourea derivatives.
Caption: Competitive inhibition of urease by a thiourea derivative.
References
Technical Support Center: Optimizing Reaction Conditions for Thiourea Derivative Synthesis
Welcome to the Technical Support Center for optimizing the synthesis of thiourea derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing N,N'-disubstituted thioureas?
A: The most prevalent methods for synthesizing N,N'-disubstituted thioureas include:
-
Reaction of an isothiocyanate with a primary or secondary amine: This is a widely used and generally high-yielding method.[1]
-
Thionation of urea using Lawesson's reagent: This method involves the conversion of a carbonyl group in urea to a thiocarbonyl group.[1][3]
Q2: I am experiencing a low yield in my thiourea synthesis from an isothiocyanate and an amine. What are the potential causes and solutions?
A: Low yields in this reaction can stem from several factors, primarily the instability of the isothiocyanate, steric hindrance, or the low nucleophilicity of the amine.[1]
Troubleshooting Low Yield:
| Potential Cause | Recommended Solution | Expected Outcome |
| Degradation of isothiocyanate | Use freshly prepared or purified isothiocyanate. Store isothiocyanates in a cool, dark, and dry environment. Consider in-situ generation of the isothiocyanate.[1] | Improved yield and reduced side products from isothiocyanate decomposition.[1] |
| Steric hindrance | Increase the reaction temperature or prolong the reaction time. The use of microwave irradiation can also be effective in overcoming steric barriers.[1] | Increased conversion to the desired thiourea product.[1] |
| Low amine nucleophilicity | Add a non-nucleophilic base, such as triethylamine, to activate the amine. For particularly weak nucleophiles like 4-nitroaniline, a stronger base or a phase transfer catalyst may be necessary.[1][4] | Enhanced reaction rate and yield. |
Q3: I am observing unexpected byproducts in my reaction. How can I identify and minimize them?
A: Byproduct formation is a common challenge. The nature of the side products depends on the synthetic route. In reactions with isothiocyanates, unreacted starting materials or products from the decomposition of the isothiocyanate can be impurities.[1][5] When using carbon disulfide, the dithiocarbamate intermediate may not fully convert, leading to impurities.[5]
Minimizing Side Products:
-
Control Stoichiometry: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to the formation of side products.[1]
-
Optimize Temperature and Time: High temperatures can promote side reactions.[5] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
-
Purification: Common purification techniques include recrystallization, column chromatography, and acid-base extraction.[1][5]
Q4: My thiourea product is an oil and will not crystallize. What can I do?
A: Not all thiourea derivatives are crystalline solids at room temperature, and impurities can inhibit crystallization.[6]
-
Column Chromatography: This is the most reliable method for purifying non-crystalline or oily products. A silica gel column with a gradient of ethyl acetate in hexane is a common choice.[6]
-
Trituration: Vigorously stir the oil with a poor solvent (e.g., hexane). This can sometimes induce crystallization by removing impurities.[6]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A primary cause for low or no yield is the nucleophilicity of the amine. Anilines with electron-withdrawing groups, for example, are poor nucleophiles and may react slowly or not at all under standard conditions.[5]
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Issue 2: Formation of Side Products and Impurities
The formation of byproducts can complicate purification and reduce the overall yield.[5]
Troubleshooting Flowchart for Impurities
Caption: Troubleshooting flowchart for product impurities.
Data Presentation: Optimizing Reaction Conditions
Optimizing reaction parameters is crucial for maximizing yield and minimizing reaction time. The following tables summarize the impact of different conditions on thiourea synthesis.
Table 1: Effect of Reaction Temperature on Yield (Urea + Lawesson's Reagent)
This data illustrates a common principle: yield increases with temperature up to an optimum point, after which side reactions or product decomposition may cause the yield to decrease.[3]
| Reaction Temperature (°C) | Yield (%) |
| 65 | ~55 |
| 70 | ~60 |
| 75 | ~64 |
| 80 | ~62 |
| 85 | ~58 |
Table 2: Effect of Reaction Time on Yield (Urea + Lawesson's Reagent) [3][7]
| Reaction Time (h) | Yield (%) |
| 2.0 | ~52 |
| 2.5 | ~56 |
| 3.0 | ~60 |
| 3.5 | ~64 |
| 4.0 | ~63 |
Table 3: Solvent Effects on Thiourea Synthesis from Isothiocyanate and Amine [6]
| Solvent | General Outcome |
| Dichloromethane (DCM) | Commonly used, good for many reactions.[6] |
| Tetrahydrofuran (THF) | Another common polar aprotic solvent.[5][6] |
| Acetone | Effective for many syntheses.[6] |
| Ethanol | A protic solvent option.[6] |
| Water ("on-water") | A sustainable and efficient alternative for some reactions.[2][5] |
| Solvent-free (Grinding) | Can provide quantitative yields in minutes.[6][8] |
Experimental Protocols
Protocol 1: General Synthesis of an N,N'-Disubstituted Thiourea in Solution
This protocol is a representative procedure for a standard solution-phase synthesis.[6]
-
Materials:
-
Substituted Amine (1.0 mmol)
-
Substituted Isothiocyanate (1.0 mmol)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
-
Procedure:
-
To a solution of the amine (1.0 mmol) in anhydrous THF (10 mL), add the corresponding isothiocyanate (1.0 mmol) at room temperature.
-
Stir the resulting mixture at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-2 hours.
-
Once the starting material is consumed, remove the solvent under reduced pressure using a rotary evaporator.
-
If the resulting solid is pure by TLC, no further purification is needed. If impurities are present, purify the crude product by recrystallization or flash column chromatography on silica gel.
-
Protocol 2: Synthesis of Symmetrical N,N'-Disubstituted Thiourea from Amine and Carbon Disulfide [1]
-
Materials:
-
Primary Amine (2.0 mmol)
-
Carbon Disulfide (1.0 mmol)
-
Solvent (e.g., Ethanol)
-
-
Procedure:
-
Dissolve the primary amine (2.0 mmol) in the chosen solvent.
-
Add carbon disulfide (1.0 mmol) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate and can be collected by filtration. If not, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
Signaling Pathways and Logical Relationships
Logical Relationship of Reaction Parameters
Caption: Interplay of parameters in thiourea synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Thiourea synthesis by thioacylation [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. bibliotekanauki.pl [bibliotekanauki.pl]
- 8. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Thiourea Derivatives as Corrosion Inhibitors: A Guide for Researchers
Thiourea and its derivatives are well-established as effective corrosion inhibitors due to the presence of sulfur and nitrogen atoms which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents.[1] The mechanism of inhibition primarily involves the adsorption of the inhibitor molecules onto the metal surface. This can occur through physisorption (electrostatic interaction) or chemisorption (covalent bonding between the heteroatoms and the metal).[2] The structure of the thiourea derivative, including the nature of its substituent groups, plays a crucial role in its inhibition efficiency.
Performance Comparison of Selected Thiourea Derivatives
To provide a comparative perspective, this section summarizes the performance of several thiourea derivatives as corrosion inhibitors for mild steel in acidic media. The data has been compiled from various studies employing key electrochemical techniques.
Potentiodynamic Polarization Data
Potentiodynamic polarization studies provide insights into the kinetic parameters of corrosion. The key parameters include corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc). A lower Icorr value indicates a better inhibition performance.
| Inhibitor | Concentration (M) | Corrosive Medium | Icorr (μA/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 1.0 M HCl | 1156 | - | [3] |
| 1-phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 1.0 M HCl | 12.7 | 98.9 | [3] |
| 1,3-diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ | 1.0 M HCl | 85.0 | 92.6 | [3] |
| Blank | - | 1 N H₂SO₄ | - | - | [4] |
| Thiourea (TU) | 1 x 10⁻⁴ | 1 N H₂SO₄ | - | 78.5 | [4] |
| Allylthiourea (ATU) | 1 x 10⁻⁴ | 1 N H₂SO₄ | - | 84.1 | [4] |
| N,N´-diethylthiourea (NN´DETU) | 1 x 10⁻⁴ | 1 N H₂SO₄ | - | 92.3 | [4] |
| Phenylthiourea (PTU) | 1 x 10⁻⁴ | 1 N H₂SO₄ | - | 88.9 | [4] |
Electrochemical Impedance Spectroscopy (EIS) Data
Electrochemical Impedance Spectroscopy (EIS) is another powerful technique to evaluate the performance of corrosion inhibitors. Key parameters include charge transfer resistance (Rct) and double-layer capacitance (Cdl). A higher Rct value and a lower Cdl value generally indicate better corrosion inhibition.
| Inhibitor | Concentration (M) | Corrosive Medium | Rct (Ω cm²) | Cdl (μF/cm²) | Inhibition Efficiency (%) | Reference |
| Blank | - | 1.0 M HCl | 16.2 | 125.6 | - | [3] |
| 1-phenyl-2-thiourea (PTU) | 5 x 10⁻³ | 1.0 M HCl | 1589.6 | 25.2 | 98.9 | [3] |
| 1,3-diisopropyl-2-thiourea (ITU) | 5 x 10⁻³ | 1.0 M HCl | 289.4 | 45.8 | 94.4 | [3] |
General Mechanism of Corrosion Inhibition by Thiourea Derivatives
The following diagram illustrates the general mechanism by which thiourea derivatives inhibit corrosion on a metal surface in an acidic medium.
Caption: General mechanism of corrosion inhibition by thiourea derivatives.
Experimental Protocols
The data presented in this guide were obtained using standard electrochemical techniques. Below are detailed methodologies for these key experiments.
Weight Loss Measurements
-
Specimen Preparation: Mild steel coupons of known dimensions are mechanically polished with a series of emery papers of different grades, degreased with a suitable solvent like acetone, washed with distilled water, and then dried. The initial weight of each coupon is accurately measured.
-
Immersion Test: The prepared coupons are immersed in the corrosive solution (e.g., 1.0 M HCl) with and without the inhibitor at a specific concentration and temperature for a predetermined period.
-
Final Weight Measurement: After the immersion period, the coupons are removed, carefully cleaned to remove corrosion products, washed, dried, and re-weighed.
-
Calculation of Corrosion Rate and Inhibition Efficiency: The weight loss is used to calculate the corrosion rate (CR) and the inhibition efficiency (IE%) using the following equations:
-
CR = (Weight Loss) / (Surface Area × Immersion Time)
-
IE% = [(CR_blank - CR_inhibitor) / CR_blank] × 100
where CR_blank and CR_inhibitor are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (the metal specimen), a counter electrode (e.g., platinum), and a reference electrode (e.g., Saturated Calomel Electrode - SCE).
-
Procedure: The working electrode is immersed in the test solution (with and without inhibitor) and allowed to reach a stable open-circuit potential (OCP). The potential is then scanned from a cathodic potential to an anodic potential relative to the OCP at a constant scan rate (e.g., 1 mV/s).
-
Data Analysis: The resulting polarization curve (log current density vs. potential) is analyzed using Tafel extrapolation to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc). The inhibition efficiency is calculated as:
-
IE% = [(Icorr_blank - Icorr_inhibitor) / Icorr_blank] × 100
where Icorr_blank and Icorr_inhibitor are the corrosion current densities in the absence and presence of the inhibitor, respectively.
-
Electrochemical Impedance Spectroscopy (EIS)
-
Electrochemical Cell: The same three-electrode cell setup as in potentiodynamic polarization is used.
-
Procedure: The working electrode is immersed in the test solution and stabilized at its OCP. A small amplitude AC signal (e.g., 10 mV) is applied over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as Nyquist and Bode plots. The data is then fitted to an appropriate equivalent electrical circuit to determine parameters such as the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). The inhibition efficiency is calculated from the Rct values:
-
IE% = [(Rct_inhibitor - Rct_blank) / Rct_inhibitor] × 100
where Rct_blank and Rct_inhibitor are the charge transfer resistances in the absence and presence of the inhibitor, respectively.
-
Conclusion
While data for 1-(2-Tetrahydrofurfuryl)-2-thiourea is not currently available, the comparative data for other thiourea derivatives demonstrate their significant potential as corrosion inhibitors. The inhibition efficiency is highly dependent on the molecular structure, with substituents influencing the electron density on the sulfur and nitrogen atoms, and consequently, the strength of adsorption on the metal surface. The presence of alkyl or aryl groups can significantly alter the performance of the thiourea molecule. Further experimental investigation into this compound is warranted to determine its specific efficacy and place it within the performance spectrum of this important class of corrosion inhibitors.
References
Navigating the Nuances of Copper Electroplating: A Comparative Analysis of Thiourea Derivatives
For researchers and scientists in the field of materials science and drug development, the quest for pristine, uniform copper electrodeposits is a continuous endeavor. Thiourea and its derivatives have long been recognized as essential additives for controlling the quality of these deposits. This guide offers an objective comparison of the performance of various thiourea derivatives in copper electroplating, supported by experimental data, to aid in the selection of the optimal additive for specific applications.
Thiourea (TU) is a well-established additive in copper electroplating, known for its ability to refine grain structure and improve the throwing power of the plating bath. However, the exploration of its derivatives has revealed compounds with potentially enhanced functionalities. This comparative study focuses on the performance of key thiourea derivatives—N-allylthiourea (ATU) and N,N'-diethylthiourea (DETU)—alongside the parent compound, thiourea.
Performance Metrics: A Tabular Comparison
The efficacy of these additives can be quantified through various electrochemical and material characterization techniques. The following table summarizes key performance indicators gathered from multiple studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research efforts.
| Additive | Concentration | Current Density | Effect on Surface Morphology | Grain Size | Current Efficiency | Throwing Power/Leveling | Reference |
| Thiourea (TU) | 10-100 mg/L | 10-40 mA/cm² | Smooth, bright deposits; can lead to nodule formation at higher concentrations. | Significant reduction in grain size. | Generally high, but can decrease at very high concentrations. | Good leveling agent. | [1][2] |
| N-allylthiourea (ATU) | 10-50 mg/L | 20-50 mA/cm² | Can produce smoother and brighter deposits than TU under certain conditions. | Effective in grain refinement. | Comparable to TU. | Potentially improved leveling over TU. | [3] |
| N,N'-diethylthiourea (DETU) | 20-80 mg/L | 15-35 mA/cm² | Promotes flat and uniform plating. | Effective grain refiner. | High. | Increased leveling ability compared to TU.[4] | [4] |
Delving into the Mechanisms: A Signaling Pathway Perspective
The influence of thiourea derivatives on copper electrodeposition is a complex interplay of adsorption, inhibition, and complexation at the electrode-electrolyte interface. The fundamental mechanism involves the adsorption of the thiourea molecule onto the copper surface via its sulfur atom. This adsorbed layer inhibits the copper deposition process, leading to a more controlled and uniform growth of the copper film.
The following diagram illustrates the proposed signaling pathway for the action of thiourea derivatives in copper electroplating.
Caption: Proposed mechanism of thiourea derivatives in copper electroplating.
Experimental Protocols: A Guide to Reproducible Research
To ensure the reliability and comparability of results, standardized experimental protocols are crucial. The following outlines the key experimental methodologies employed in the evaluation of thiourea derivatives.
Electrochemical Measurements
Cyclic Voltammetry (CV):
-
Objective: To study the electrochemical behavior of the plating bath and the effect of additives on the copper deposition and stripping processes.
-
Apparatus: A standard three-electrode cell consisting of a working electrode (e.g., platinum or glassy carbon), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or Saturated Calomel Electrode).
-
Procedure: The working electrode is immersed in the copper electroplating solution with and without the thiourea derivative. The potential is swept linearly between defined limits, and the resulting current is measured. The shape of the voltammogram provides insights into the kinetics of the deposition process and the inhibitory effects of the additives.
Chronopotentiometry:
-
Objective: To investigate the potential-time response of the electrode at a constant applied current, providing information on the nucleation and growth mechanism.
-
Procedure: A constant cathodic current is applied to the working electrode in the plating bath, and the potential is recorded as a function of time. The shape of the chronopotentiogram can reveal changes in the deposition mechanism in the presence of different additives.
Surface Characterization
Scanning Electron Microscopy (SEM):
-
Objective: To visualize the surface morphology and grain structure of the electrodeposited copper films.
-
Procedure: Copper is electroplated onto a suitable substrate under controlled conditions (with and without additives). The resulting deposit is then imaged using an SEM to observe features such as grain size, shape, and the presence of any defects like nodules or voids.
Experimental Workflow
The logical flow of a comparative study on thiourea derivatives can be visualized as follows:
Caption: A typical experimental workflow for comparing thiourea derivatives.
References
Unveiling the Antimicrobial Power of Novel Thiourea Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antimicrobial efficacy of novel thiourea compounds against established and alternative therapeutic agents. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of experimental workflows and mechanisms of action to facilitate a comprehensive understanding of these promising compounds.
The emergence of multidrug-resistant pathogens necessitates the discovery and development of new antimicrobial agents. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including potent antimicrobial effects.[1][2][] This guide synthesizes recent findings on the efficacy of these novel compounds, offering a comparative analysis to aid in their evaluation for future therapeutic applications.
Comparative Antimicrobial Efficacy: A Quantitative Analysis
The antimicrobial activity of novel thiourea derivatives has been rigorously evaluated against a panel of clinically relevant Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, is a key metric for this assessment.[1] The following tables summarize the MIC values for various thiourea derivatives compared to standard and alternative antimicrobial agents.
Table 1: In Vitro Antibacterial Activity of Thiourea Derivatives Compared to Standard Antibiotics (MIC in µg/mL)
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Novel Thiourea Derivatives | |||
| Naphthalimide-thiourea 4a | 0.03 - 8[4] | >128 | >128 |
| Naphthalimide-thiourea 17e | 0.03 - 8[4] | >128 | >128 |
| TD4 | 2 - 16[5] | >256 | >256 |
| Thiadiazole-tagged thiourea 8 | 3.25[6] | 0.95[6] | 2.48[6] |
| Thiazole-containing thiourea 4h | 0.78[7] | >100 | 0.78[7] |
| Uracil-thiourea TUU-08 | Notable MIC[8] | - | Notable MIC[8] |
| Standard Antibiotics | |||
| Ciprofloxacin | 0.5[9] | 0.015 - 0.12[10] | 0.1 - 0.5[9][10] |
| Vancomycin | 0.5 - 2[1][11] | - | - |
| Alternative Antibiotics | |||
| Linezolid | 1 - 4 | - | - |
| Daptomycin | 0.25 - 1 | - | - |
Note: MIC values can vary based on the specific strain and testing methodology. Data is compiled from multiple sources for comparative purposes.
Table 2: In Vitro Antifungal Activity of Thiourea Derivatives Compared to Standard Antifungals (MIC in µg/mL)
| Compound/Drug | Candida albicans | Candida auris |
| Novel Thiourea Derivatives | ||
| Thiadiazole-tagged thiourea 8 | >50[6] | - |
| Thiazole-containing thiourea 4g | 0.78[7] | - |
| Fluorinated thiourea 4a | No activity[12] | - |
| Thioureide 5h | 32 - 256[13] | - |
| Thiophenecarboxylic acid-based thiourea SB2 | - | 0.078 - 0.625[14] |
| Standard Antifungals | ||
| Fluconazole | 0.25 - 64[15][16] | Often resistant |
| Alternative Antifungals | ||
| Rezafungin | - | 0.25 (mode) |
| Ibrexafungerp | - | 1 (MIC90)[17] |
Experimental Protocols: Methodologies for Efficacy Validation
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key assays are provided below.
Broth Microdilution Method for MIC Determination
The broth microdilution method is a standardized procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[18]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared. Typically, colonies from an overnight culture on an agar plate are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard. This suspension is then further diluted in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Antimicrobial Agent Dilutions: A stock solution of the thiourea compound or comparator drug is prepared in an appropriate solvent. Serial two-fold dilutions of the antimicrobial agent are then made in the wells of a 96-well microtiter plate containing the growth medium.
-
Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared microbial suspension. Control wells, including a growth control (no antimicrobial agent) and a sterility control (no microorganisms), are also included. The plates are then incubated at an appropriate temperature (e.g., 35-37°C for most bacteria, 35°C for Candida species) for a specified period (typically 16-20 hours for bacteria and 24-48 hours for fungi).[18]
-
Determination of MIC: Following incubation, the microtiter plates are visually inspected for microbial growth (turbidity). The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth.
Anti-Biofilm Assay
This assay evaluates the ability of a compound to inhibit the formation of microbial biofilms, which are structured communities of microorganisms with increased resistance to antimicrobial agents.
-
Bacterial Culture and Plate Setup: A bacterial suspension is prepared as described for the MIC assay. In a 96-well flat-bottom microtiter plate, varying concentrations of the test compound are added to wells containing a suitable growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth supplemented with glucose).
-
Inoculation and Incubation: The wells are inoculated with the bacterial suspension. The plate is then incubated statically (without shaking) at 37°C for 24-48 hours to allow for biofilm formation.
-
Quantification of Biofilm:
-
After incubation, the planktonic (free-floating) cells are gently removed from the wells.
-
The remaining biofilm is washed with a phosphate-buffered saline (PBS) solution.
-
The biofilm is then stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Excess stain is washed off, and the plate is allowed to dry.
-
The crystal violet bound to the biofilm is solubilized using an appropriate solvent (e.g., 30% acetic acid or ethanol).
-
The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of 570-595 nm. The absorbance is proportional to the amount of biofilm formed. The percentage of biofilm inhibition is calculated relative to the untreated control.
-
Visualizing the Process: Workflows and Mechanisms
To provide a clearer understanding of the experimental processes and the proposed mechanism of action of thiourea compounds, the following diagrams have been generated using the Graphviz DOT language.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
Caption: Proposed Mechanism of Action of Thiourea Compounds.
Mechanism of Action: Targeting Essential Bacterial Enzymes
Thiourea derivatives are believed to exert their antimicrobial effects by targeting essential bacterial enzymes that are crucial for DNA replication and maintenance. The primary proposed mechanism involves the inhibition of DNA gyrase and topoisomerase IV.[10][15] These type II topoisomerases are responsible for managing the topological state of DNA within the bacterial cell.
-
DNA Gyrase: This enzyme introduces negative supercoils into the bacterial DNA, a process vital for the initiation of DNA replication and transcription.[19][20]
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation (unlinking) of daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.[21]
By inhibiting these enzymes, thiourea compounds effectively disrupt DNA replication, repair, and segregation, ultimately leading to bacterial cell death.[15] This mechanism of action is advantageous as these enzymes are conserved in bacteria but have structural differences from their counterparts in eukaryotes, offering a degree of selective toxicity.
Conclusion
Novel thiourea compounds demonstrate significant antimicrobial efficacy against a range of clinically important pathogens, with some derivatives exhibiting potency comparable or superior to standard antibiotics. Their unique mechanism of action, targeting bacterial DNA gyrase and topoisomerase IV, makes them attractive candidates for further development, particularly in the context of rising antimicrobial resistance. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to objectively evaluate the potential of these promising therapeutic agents. Further in vivo studies and toxicological assessments will be crucial in translating these in vitro findings into clinical applications.
References
- 1. Frontiers | Innovative antifungal strategies to combat drug-resistant Candida auris: recent advances and clinical implications [frontiersin.org]
- 2. Promising Drug Candidates and New Strategies for Fighting against the Emerging Superbug Candida auris - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 5. What is the mechanism of Daptomycin? [synapse.patsnap.com]
- 6. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. US20230364057A1 - Bacterial dna gyrase inhibitors and methods of use thereof - Google Patents [patents.google.com]
- 9. wellrx.com [wellrx.com]
- 10. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Action and Resistance to Daptomycin in Staphylococcus aureus and Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Linezolid - Wikipedia [en.wikipedia.org]
- 14. IDSA Guidelines on the Treatment of MRSA Infections in Adults and Children | AAFP [aafp.org]
- 15. Synthesis, Antimicrobial Activity and Molecular Docking of Novel Thiourea Derivatives Tagged with Thiadiazole, Imidazole and Triazine Moieties as Potential DNA Gyrase and Topoisomerase IV Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Recent Antifungal Pipeline Developments against Candida auris: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Alternatives to vancomycin for the treatment of methicillin-resistant Staphylococcus aureus infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]
- 21. mdpi.com [mdpi.com]
performance comparison of thiourea-based additives in industrial applications
A Comparative Guide to Thiourea-Based Additives in Industrial Applications
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives have carved a significant niche as versatile additives across a spectrum of industrial applications, primarily owing to the unique reactivity of the sulfur and nitrogen atoms within their structure. This guide provides an objective comparison of the performance of various thiourea-based additives in key industrial sectors, including electroplating, corrosion inhibition, and organic synthesis. The information is supported by experimental data from scientific literature to aid in the selection and application of these compounds.
Performance in Electroplating
Thiourea-based additives are widely employed in electroplating baths to modify the deposition process and enhance the quality of the metallic coatings. They can act as brighteners, leveling agents, and grain refiners, significantly influencing the morphology, mechanical properties, and appearance of the electrodeposited layer.
In copper electroplating, thiourea and its derivatives are known to influence the deposition rate, surface roughness, and throwing power. The concentration of the additive is a critical parameter, with optimal concentrations leading to smooth and bright deposits.
Table 1: Performance Comparison of Thiourea and its Derivatives in Copper Electroplating
| Additive | Concentration | Substrate | Key Performance Metrics | Reference |
| Thiourea | 60 ppm | Glassy Carbon | Optimal for shiny and homogeneous copper film; higher concentrations can hinder deposition.[1] | [1] |
| Thiourea | < 0.1 mmol/L | Copper | Acts as a depolarizer, promoting Cu deposition.[2] | [2] |
| Thiourea | > 0.1 mmol/L | Copper | Acts as a polarizer, inhibiting Cu deposition.[2] | [2] |
| N-methylthiourea | Not specified | Not specified | Higher deposition rate and better quality deposits compared to thiourea. | [3] |
| Phenylthiourea | Not specified | Not specified | Higher deposition rate compared to thiourea. | [3] |
| Diphenylthiourea | Not specified | Not specified | Highest deposition rate among the compared thio-derivatives. | [3] |
In nickel electroplating, thiourea-based additives contribute to the brightness and leveling of the deposit. They can also influence the internal stress and ductility of the nickel layer.
Table 2: Influence of Thiourea-Based Additives on Nickel Electroplating
| Additive | Bath Type | Key Performance Effects | Reference |
| Thiourea | Acidic Sulfate | Depolarization at low concentrations (≤10 mg dm⁻³); mixed behavior at higher concentrations. Deterioration of deposit quality at higher concentrations.[4] | [4] |
| Thiourea Salts | Aqueous-Acid | Extraordinarily high gloss formation, often at lower dosages than standard brighteners.[5] | [5] |
| Thiourea with CTAC/SDS/PEG20000 | Ammoniacal | Composite additives lead to stronger cathodic polarization and increased nucleation overpotential, resulting in more compact and smooth nickel deposits.[6] | [6] |
Performance as Corrosion Inhibitors
Thiourea and its derivatives are effective corrosion inhibitors for various metals and alloys in acidic environments. Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective layer that hinders both anodic and cathodic reactions. The presence of heteroatoms (N and S) and π-electrons in their structure facilitates this adsorption.
Table 3: Comparison of Inhibition Efficiency of Thiourea-Based Corrosion Inhibitors
| Inhibitor | Metal/Alloy | Corrosive Medium | Inhibition Efficiency (%) | Reference |
| Thiourea | 1100 Aluminium Alloy | 5 wt.% HCl | Up to 52.54% | [7] |
| 1-phenyl-2-thiourea (PTU) | Mild Steel | 1.0 M HCl | Up to 98.96% at 5 x 10⁻³ M and 60 °C | [8] |
| 1,3-diisopropyl-2-thiourea (ITU) | Mild Steel | 1.0 M HCl | Up to 92.65% at 5 x 10⁻³ M and 60 °C | [8] |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | Mild Steel | 0.5 M HCl | Up to 91.08% at 1000 ppm and 323 K | [9] |
Performance in Organic Synthesis
Chiral thiourea derivatives have emerged as powerful organocatalysts in asymmetric synthesis, facilitating a wide range of transformations with high enantioselectivity. They typically activate substrates through hydrogen bonding interactions.
Chiral thiourea catalysts are particularly effective in promoting the asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction.
Table 4: Performance of Chiral Thiourea Catalysts in the Asymmetric Michael Addition of Acetylacetone to β-Nitrostyrene
| Catalyst | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Calix[3]thiourea cyclohexanediamine derivative 1 | H₂O | 96 | 6 | [9] |
| Calix[3]thiourea cyclohexanediamine derivative 2 | H₂O | 99 | 41 | [9] |
| Calix[3]thiourea cyclohexanediamine derivative 2 | Toluene/H₂O (2:1) | 90-99 | 46-94 | [9] |
| (R,R)-1,2-diphenylethylenediamine-derived thiourea | Not specified | Good to excellent | High | [8] |
The Biginelli reaction, a one-pot synthesis of dihydropyrimidinones, can be catalyzed by various reagents, and thiourea can be used as one of the components to produce dihydropyrimidinethiones. While direct comparative studies of different thiourea derivatives as catalysts for this reaction are limited, the use of thiourea itself is well-established. Different reaction techniques, including microwave irradiation, have been shown to significantly improve yields and reduce reaction times.[10][11]
Experimental Protocols
Gravimetric Method for Corrosion Inhibition Efficiency
This protocol is based on the methodology described for evaluating the inhibitive effect of thiourea on aluminium alloy.[7]
-
Specimen Preparation: Prepare rectangular specimens of the metal or alloy of interest. Measure the initial weight (W_i) of each specimen accurately.
-
Immersion Test: Immerse the specimens in the corrosive medium (e.g., 5 wt.% HCl) with and without different concentrations of the thiourea-based inhibitor.
-
Duration: Maintain the immersion for a specified period (e.g., up to 30 days), taking measurements at regular intervals.
-
Cleaning: After immersion, remove the specimens, clean them to remove corrosion products (e.g., by dipping in nitric acid for a short duration), rinse with distilled water, and dry.
-
Final Weight: Measure the final weight (W_f) of the dried specimens.
-
Calculations:
-
Weight Loss (ΔW): ΔW = W_i - W_f
-
Corrosion Rate (CR): Calculate using the formula: CR = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area, T is the immersion time, and D is the density of the metal.
-
Inhibition Efficiency (IE %): IE (%) = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100
-
Electrochemical Measurements for Corrosion Inhibition
This protocol is a general representation based on techniques mentioned in the literature.[8][9]
-
Electrochemical Cell: Set up a three-electrode cell containing the corrosive solution with and without the inhibitor. Use the metal specimen as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl as the reference electrode.
-
Potentiodynamic Polarization:
-
Allow the working electrode to reach a stable open-circuit potential (OCP).
-
Scan the potential from a cathodic value to an anodic value with respect to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Plot the resulting current density versus potential (Tafel plot).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by extrapolating the linear portions of the anodic and cathodic curves to E_corr.
-
Calculate the inhibition efficiency: IE (%) = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC signal (e.g., 10 mV) at the OCP over a range of frequencies (e.g., 100 kHz to 10 mHz).
-
Plot the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to determine parameters like charge transfer resistance (R_ct).
-
Calculate the inhibition efficiency: IE (%) = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.
-
Asymmetric Michael Addition Catalyzed by a Chiral Thiourea
This protocol is a generalized procedure based on the screening of chiral thiourea catalysts.[9]
-
Reaction Setup: In a reaction vial, dissolve the chiral thiourea catalyst (e.g., 5 mol%) in the chosen solvent (e.g., toluene/water mixture).
-
Addition of Reactants: Add the Michael donor (e.g., acetylacetone, 1.2 equivalents) and the Michael acceptor (e.g., β-nitrostyrene, 1.0 equivalent) to the solution.
-
Reaction Conditions: Stir the reaction mixture at a specific temperature (e.g., room temperature) for a designated time (e.g., 24 hours).
-
Work-up: After the reaction is complete (monitored by TLC), quench the reaction and extract the product with an organic solvent.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
-
Visualizations
Caption: Gravimetric analysis workflow for corrosion inhibition.
Caption: Workflow for asymmetric Michael addition.
Caption: Proposed activation mechanism in catalysis.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Bifunctional thiourea-catalyzed asymmetric [3 + 2] annulation reactions of 2-isothiocyanato-1-indanones with barbiturate-based olefins [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Chiral C2 -symmetric bis-thioureas as enzyme mimics in enantioselective Michael addition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US3017333A - Self-leveling bright nickel plating bath and process - Google Patents [patents.google.com]
- 6. Effect of Thiourea Containing Composite Additives on Nickel Electrodeposition in Ammoniacal Solution [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. BJOC - Asymmetric Michael addition reactions catalyzed by calix[4]thiourea cyclohexanediamine derivatives [beilstein-journals.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
No Direct Evidence Found for Synergistic Effects of 1-(2-Tetrahydrofurfuryl)-2-thiourea in Combination Therapies
A comprehensive review of available scientific literature and patent databases reveals a lack of specific studies detailing the synergistic effects of 1-(2-Tetrahydrofurfuryl)-2-thiourea when used in combination with other additives. While the compound, also known by its CAS number 66892-25-9, is recognized as a synthetic intermediate, particularly in the synthesis of antioxidant response-element (ARE) inducers, there is no published research that provides quantitative data, experimental protocols, or mechanistic insights into its potential synergistic activities.[1]
General information on this compound characterizes it as an organic compound with a thiourea functional group and a tetrahydrofurfuryl moiety.[2] Thiourea and its derivatives are a broad class of compounds with diverse biological applications, including antibacterial, antioxidant, anticancer, and anti-inflammatory properties.[3][4] The therapeutic potential of thiourea derivatives often involves their interaction with various cellular and signaling pathways.[3] However, the specific interactions and potential for synergy of this compound remain unexplored in the current body of scientific literature.
General Biological Activity of Thiourea Derivatives
Thiourea derivatives are a significant focal point in medicinal chemistry due to their wide range of pharmacological activities.[3][5][6] These compounds have been investigated for various therapeutic applications:
-
Antimicrobial and Antitubercular Activity: Certain thiourea derivatives, such as isoxyl (thiocarlide), have been used as anti-tuberculosis drugs.[7] Isoxyl has a unique mechanism of action that involves the inhibition of oleic acid synthesis in Mycobacterium tuberculosis.[7] Other derivatives have shown promise against various bacterial and fungal strains.[8]
-
Anticancer Activity: Research has indicated that some thiourea derivatives can inhibit the growth of various cancer cell lines and may play a role in overcoming treatment resistance.[3]
-
Antiviral Activity: The thiourea moiety is a component of compounds that have been investigated for their antiviral properties, including against HIV.[9]
-
Anti-inflammatory and Antioxidant Properties: Thiourea derivatives have been synthesized and evaluated for their anti-inflammatory and antioxidant effects.[3]
Given the absence of specific data on the synergistic effects of this compound, a detailed comparison guide with quantitative data, experimental protocols, and signaling pathway diagrams as requested cannot be constructed at this time. Further research would be required to investigate the potential for this specific compound to act synergistically with other additives.
For researchers interested in this area, a potential starting point would be to investigate the synergistic potential of the broader class of thiourea derivatives in relevant disease models. Such studies would be foundational in determining whether specific derivatives like this compound warrant further investigation for combination therapies.
References
- 1. This compound | 66892-25-9 [chemicalbook.com]
- 2. CAS 66892-25-9: this compound [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]
- 7. Unique mechanism of action of the thiourea drug isoxyl on Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic Transition from Thiourea-Based Compounds to Tetrazole Derivatives: Structure and Biological Evaluation of Synthesized New N-(Furan-2-ylmethyl)-1H-tetrazol-5-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro Screening and MD Simulations of Thiourea Derivatives against SARS-CoV-2 in Association with Multidrug Resistance ABCB1 Transporter - PMC [pmc.ncbi.nlm.nih.gov]
electrochemical comparison of thiourea and its derivatives on metal surfaces
A comparative guide for researchers, scientists, and drug development professionals on the electrochemical performance of thiourea and its derivatives as corrosion inhibitors on various metal surfaces.
Thiourea and its derivatives have long been a subject of interest in the field of corrosion science due to their innate ability to mitigate the degradation of various metals. Their efficacy is largely attributed to the presence of sulfur and nitrogen atoms, which act as adsorption centers on the metal surface, forming a protective barrier against corrosive agents. This guide provides an objective comparison of the electrochemical performance of thiourea and its substituted analogues on common metal surfaces, supported by experimental data and detailed methodologies.
Performance at a Glance: A Quantitative Comparison
The inhibition efficiency of thiourea and its derivatives is a critical parameter in assessing their performance. This efficiency is influenced by factors such as the molecular structure of the inhibitor, its concentration, the nature of the corrosive medium, and the specific metal surface. The following tables summarize the quantitative data from various studies, offering a comparative overview.
On Steel Surfaces
| Inhibitor | Corrosive Medium | Concentration | Temperature (°C) | Inhibition Efficiency (%) | Measurement Technique | Reference |
| Thiourea | 1.0 M HCl | - | - | - | - | [1] |
| 1-phenyl-2-thiourea (PTU) | 1.0 M HCl | 5 x 10⁻³ M | 60 | 98.96 | Potentiodynamic Polarization | [1] |
| 1,3-diisopropyl-2-thiourea (ITU) | 1.0 M HCl | 5 x 10⁻³ M | 60 | 92.65 | Potentiodynamic Polarization | [1] |
| Bis thiourea phthalato nickel (II) complex | 0.1 M HCl | 3 ppm | 25 | 95.23 | Potentiodynamic Polarization | [2] |
On Copper Surfaces
| Inhibitor | Corrosive Medium | Corrosion Rate (mm/year) | Measurement Technique | Reference |
| Thiourea (tu) | Acetonitrile | - | Potentiodynamic Polarization | [3][4] |
| Diphenylthiourea (dptu) | Acetonitrile | 4.52 × 10⁻⁴ | Potentiodynamic Polarization | [3][4] |
| Phenylthiourea (ptu) | Acetonitrile | - | Potentiodynamic Polarization | [3][4] |
| Ethylenethiourea (etu) | Acetonitrile | 2.27 × 10⁻⁴ | Potentiodynamic Polarization | [3][4] |
On Aluminum Surfaces
| Inhibitor | Corrosive Medium | Concentration | Inhibition Efficiency (%) | Measurement Technique | Reference |
| Thiourea | 20% HNO₃ | 250 ppm | 55 | Weight Loss | [5] |
| Phenyl thiourea | 20% HNO₃ | 250 ppm | 68 | Weight Loss | [5] |
| o-chloro-phenyl thiourea | 20% HNO₃ | 250 ppm | 68 | Weight Loss | [5] |
| p-chloro-phenyl thiourea | 20% HNO₃ | 250 ppm | 70 | Weight Loss | [5] |
| 1:3 Di-phenyl thiourea | 20% HNO₃ | 250 ppm | 55 | Weight Loss | [5] |
The Mechanism of Protection: An Adsorption-Based Defense
The primary mechanism by which thiourea and its derivatives protect metal surfaces from corrosion is through the adsorption of the inhibitor molecules onto the metal surface. This process can be broadly categorized into two types:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This is characterized by the formation of covalent bonds between the heteroatoms (sulfur and nitrogen) of the inhibitor and the metal atoms. The lone pair electrons on these atoms, along with π-electrons from any aromatic rings, facilitate the formation of a coordinate covalent bond with the vacant d-orbitals of the metal.[6]
This adsorbed layer acts as a physical barrier, effectively blocking the active sites for corrosion and hindering the electrochemical reactions of metal dissolution and hydrogen evolution.[6]
Experimental Corner: Protocols for Evaluation
The assessment of corrosion inhibition efficiency relies on well-defined electrochemical techniques. Below are detailed methodologies for two key experiments.
Potentiodynamic Polarization
This technique provides information on the kinetics of anodic and cathodic reactions.
1. Electrode Preparation:
-
Mechanically polish the working electrode (e.g., steel, copper, or aluminum coupon) with a series of silicon carbide papers of decreasing grit size (e.g., 240 to 600 grit).
-
Degrease the electrode with a suitable solvent like acetone and rinse with distilled water.[7]
-
Ensure the time between preparation and immersion in the electrochemical cell is minimal.[7]
2. Electrochemical Cell Setup:
-
Use a standard three-electrode cell configuration: a working electrode, a reference electrode (e.g., Saturated Calomel Electrode - SCE or Ag/AgCl), and a counter electrode (e.g., platinum wire or graphite rod).
-
Fill the cell with the corrosive solution (e.g., 1 M HCl) with and without the inhibitor at various concentrations.
3. Measurement:
-
Allow the system to stabilize by measuring the open-circuit potential (OCP) for a defined period (e.g., 30-60 minutes).
-
Scan the potential in both anodic and cathodic directions from the OCP at a slow scan rate (e.g., 0.5 to 1 mV/s).[8]
-
Record the resulting current density.
4. Data Analysis:
-
Plot the potential versus the logarithm of the current density (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (Icorr) by extrapolating the linear portions of the anodic and cathodic curves to their intersection.
-
Calculate the inhibition efficiency (%IE) using the formula: %IE = [(Icorr_blank - Icorr_inh) / Icorr_blank] x 100 where Icorr_blank and Icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides insights into the properties of the protective film and the kinetics of the corrosion process.
1. Electrode and Cell Setup:
-
Follow the same preparation and setup procedures as for potentiodynamic polarization.
2. Measurement:
-
After the OCP has stabilized, apply a small amplitude sinusoidal AC potential (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).[9]
-
Measure the resulting AC current to determine the impedance of the system at each frequency.
3. Data Analysis:
-
Represent the impedance data as Nyquist and Bode plots.
-
Model the data using an appropriate equivalent electrical circuit to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
A higher Rct value in the presence of the inhibitor indicates better corrosion protection.
-
Calculate the inhibition efficiency (%IE) using the formula: %IE = [(Rct_inh - Rct_blank) / Rct_inh] x 100 where Rct_blank and Rct_inh are the charge transfer resistances in the absence and presence of the inhibitor, respectively.[10]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. farsi.msrpco.com [farsi.msrpco.com]
- 8. mdpi.com [mdpi.com]
- 9. Corrosion Testing via Electrochemical Impedance Spectroscopy (EIS) - Van Loon Chemical Innovations [vlci.biz]
- 10. benchchem.com [benchchem.com]
Unveiling the Shield: A Comparative Guide to Substituted Thiourea Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Thiourea and its derivatives have long been recognized as highly effective corrosion inhibitors, particularly in acidic environments. Their ability to protect various metals and alloys from degradation is of paramount importance across numerous industries. This guide provides an in-depth comparison of substituted thiourea corrosion inhibitors, focusing on their structure-activity relationships. By presenting quantitative experimental data, detailed methodologies, and visual representations of inhibitory mechanisms, this document aims to be a valuable resource for professionals in materials science and chemical engineering.
The inhibitory action of thiourea derivatives is primarily attributed to their adsorption onto the metal surface, forming a protective film. This process is influenced by the molecular structure of the inhibitor, including the nature of its substituent groups.[1] The presence of heteroatoms like sulfur, nitrogen, and oxygen, with their lone pairs of electrons, as well as π-electrons from aromatic or heterocyclic rings, facilitates strong adsorption.[1][2]
Comparative Performance of Substituted Thiourea Derivatives
The efficiency of a corrosion inhibitor is a critical parameter for its practical application. The following table summarizes the inhibition efficiency (IE) and other key electrochemical parameters for a range of substituted thiourea derivatives on mild steel in acidic media, as determined by potentiodynamic polarization and electrochemical impedance spectroscopy (EIS).
| Inhibitor Name | Structure | Concentration (M) | Medium | Temperature (°C) | Inhibition Efficiency (%) | Corrosion Current Density (μA/cm²) | Charge Transfer Resistance (Ω·cm²) | Reference |
| 1-Phenyl-2-thiourea (PTU) | C₆H₅NHCSNH₂ | 5 x 10⁻³ | 1.0 M HCl | 60 | 98.96 | - | - | [3] |
| 1,3-Diisopropyl-2-thiourea (ITU) | (CH₃)₂CHNHCSNHCH(CH₃)₂ | 5 x 10⁻³ | 1.0 M HCl | 60 | 92.65 | - | - | [3] |
| N,N'-Diethylthiourea (DETU) | (C₂H₅)NHCSNH(C₂H₅) | - | - | - | Saturates at high concentrations | - | - | [4] |
| 1-[morpholin-4-yl(phenyl)methyl]thiourea (MPMT) | C₁₂H₁₇N₃OS | 1000 ppm | 0.5 M HCl | 50 | 91.08 (PDP), 91.2 (EIS) | - | - | [5] |
| N-(pyrimidin-2-ylcarbamothioyl)benzamide | C₁₂H₁₀N₄OS | - | HCl | - | - | - | - | [6] |
| N-(6-methylpyridin-2-ylcarbamothioyl)benzamide | C₁₄H₁₄N₄OS | - | HCl | - | 81 | - | - | [6] |
| Ditoyl thiourea (DTTU) | (CH₃C₆H₄)NHCSNH(C₆H₄CH₃) | - | 20% Formic Acid | - | Very good | - | - | [2] |
Note: A higher Inhibition Efficiency and Charge Transfer Resistance, coupled with a lower Corrosion Current Density, indicate superior performance of the corrosion inhibitor. The data clearly shows that aromatic substituents, such as in 1-Phenyl-2-thiourea, can lead to exceptionally high inhibition efficiencies.[3]
The Underlying Science: Structure-Activity Relationship
The relationship between the molecular structure of a thiourea derivative and its inhibitory performance is a key area of study. The electronic and steric effects of the substituents play a crucial role.[2]
-
Electronic Effects: The presence of electron-donating groups (e.g., alkyl groups) can increase the electron density on the sulfur atom, which is the primary center for adsorption onto the metal surface.[7] This enhanced electron-donating ability strengthens the coordinate bond between the inhibitor and the metal, leading to improved inhibition. Conversely, electron-withdrawing groups can decrease the inhibition efficiency. Aromatic rings in the substituent can contribute π-electrons to the adsorption process, further enhancing the inhibitor's performance.[3]
-
Steric Effects: The size and geometry of the substituent can also influence the inhibitor's effectiveness. Bulky substituents may hinder the close packing of inhibitor molecules on the metal surface, creating a less effective protective barrier.
-
Adsorption Isotherm: The adsorption of thiourea derivatives on the metal surface often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the surface.[3][7] The strength of this adsorption can be either physical (physisorption) or chemical (chemisorption), with chemisorption generally providing a more robust and stable protective layer.[1]
Visualizing the Mechanism and Workflow
To better understand the processes involved in corrosion inhibition by substituted thioureas, the following diagrams illustrate the general mechanism and a typical experimental workflow.
Caption: Mechanism of corrosion inhibition by substituted thioureas.
Caption: A typical experimental workflow for evaluating thiourea-based corrosion inhibitors.
Detailed Experimental Protocols
To ensure the reproducibility and validity of research findings, adherence to standardized experimental protocols is essential. Below are detailed methodologies for the key experiments cited in the evaluation of thiourea-based corrosion inhibitors.
1. Weight Loss (Gravimetric) Method
-
Materials: Mild steel coupons of known dimensions and composition, corrosive medium (e.g., 1 M HCl), the synthesized thiourea inhibitor, acetone, and distilled water.
-
Procedure:
-
Mechanically polish the mild steel coupons with different grades of emery paper, degrease with acetone, wash with distilled water, and dry.
-
Weigh the coupons accurately.
-
Immerse the coupons in the corrosive solution with and without various concentrations of the inhibitor for a specified period at a constant temperature.
-
After the immersion period, retrieve the coupons, wash them with a cleaning solution (e.g., containing hexamine) to remove corrosion products, rinse with distilled water and acetone, and dry.
-
Weigh the coupons again.
-
Calculate the corrosion rate and inhibition efficiency using the weight loss data.
-
2. Electrochemical Measurements
-
Instrumentation: A standard three-electrode cell setup connected to a potentiostat/galvanostat. The three electrodes are a working electrode (mild steel), a counter electrode (platinum), and a reference electrode (sintered calomel electrode - SCE or Ag/AgCl).
-
Potentiodynamic Polarization (PDP):
-
Immerse the working electrode in the test solution and allow it to stabilize to reach the open circuit potential (OCP).
-
Polarize the electrode potentiodynamically from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Record the resulting polarization curve (log current density vs. potential).
-
Extrapolate the Tafel plots to determine the corrosion potential (Ecorr), corrosion current density (Icorr), and Tafel slopes (βa and βc).
-
Calculate the inhibition efficiency from the Icorr values with and without the inhibitor.
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
After reaching a stable OCP, apply a small amplitude AC voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the plots using an equivalent circuit model to determine parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).
-
Calculate the inhibition efficiency from the Rct values.[1]
-
3. Quantum Chemical Calculations
-
Software: Gaussian, GAMESS, or similar computational chemistry software packages.
-
Methodology:
-
Model the molecular structures of the thiourea derivatives.
-
Optimize the geometries of the molecules using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d,p)).
-
Calculate various quantum chemical parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), dipole moment (μ), and Mulliken charges on the atoms.[8][9]
-
Correlate these theoretical parameters with the experimentally determined inhibition efficiencies to gain insights into the structure-activity relationship.[8][10] Generally, higher EHOMO, lower ELUMO, and a smaller energy gap are associated with higher inhibition efficiency.[8]
-
References
- 1. benchchem.com [benchchem.com]
- 2. jmaterenvironsci.com [jmaterenvironsci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. content.ampp.org [content.ampp.org]
- 8. researchgate.net [researchgate.net]
- 9. physchemres.org [physchemres.org]
- 10. mdpi.com [mdpi.com]
Unraveling the Antioxidant Potential of Thiourea Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel antioxidant compounds is a critical frontier in the development of new therapeutic agents. Thiourea and its derivatives have emerged as a promising class of molecules with diverse biological activities, including significant antioxidant properties. These compounds have the potential to counteract the detrimental effects of oxidative stress, a key contributor to the pathogenesis of a wide array of diseases.
This guide offers an objective comparison of the antioxidant activity of various thiourea derivatives, supported by experimental data from recent studies. It aims to provide a clear and concise resource for evaluating and selecting promising candidates for further investigation in drug discovery and development.
Comparative Antioxidant Activity of Thiourea Derivatives
The antioxidant capacity of several novel thiourea derivatives has been rigorously evaluated using various in vitro assays. The most common of these are the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and cupric reducing antioxidant capacity (CUPRAC) assays. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the effectiveness of a compound in inhibiting a specific biological or biochemical function. A lower IC50 value signifies greater antioxidant activity.
The following table summarizes the in vitro antioxidant activity of a series of recently synthesized thiourea derivatives.
| Compound ID | DPPH IC50 (µM) | ABTS IC50 (µM) | CUPRAC IC50 (µM) | Reference |
| Series 1 | ||||
| 2a | 1.33 ± 0.12 | 1.98 ± 0.07 | 8.12 ± 0.15 | [1][2] |
| 2c | 2.15 ± 0.21 | 1.08 ± 0.44 | 7.46 ± 0.02 | [1][2] |
| Series 2 | ||||
| 1,3-bis(3,4-dichlorophenyl) thiourea | 45 µg/mL | 52 µg/mL | - | [3] |
| Series 3 | ||||
| DPTU | 0.710 ± 0.001 mM | 0.044 ± 0.001 mM | - | [4] |
| BPTU | 11.000 ± 0.015 mM | 2.400 ± 0.021 mM | - | [4] |
| Standards | ||||
| α-Tocopherol | - | 1.89 ± 0.04 | 10.21 ± 0.11 | [2] |
| BHT | 1.92 ± 0.01 | - | - | [2] |
Note: Direct comparison of IC50 values between different studies should be approached with caution due to potential variations in experimental conditions.
Experimental Protocols
Detailed methodologies for the key in vitro antioxidant assays cited in this guide are provided below.
DPPH Radical Scavenging Assay
This assay is predicated on the ability of an antioxidant to donate an electron or a hydrogen atom to the stable DPPH radical, thereby neutralizing it and causing a reduction in absorbance.[5]
-
Preparation of DPPH Solution: A fresh solution of DPPH in methanol (typically 0.1 mM) is prepared. The absorbance of this solution is adjusted to approximately 1.0 at 517 nm.[5]
-
Sample Preparation: The thiourea compounds to be tested are dissolved in a suitable solvent (e.g., DMSO or methanol) to create a stock solution, from which serial dilutions are made to obtain a range of concentrations.[5]
-
Assay Procedure:
-
In a 96-well microplate, a small volume of the test compound solution is mixed with the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
The absorbance of the solution is measured at 517 nm using a microplate reader.
-
A control sample containing the solvent instead of the test compound is also measured.[5]
-
-
IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.[5]
ABTS Radical Cation Scavenging Assay
This assay quantifies the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+).[2]
-
Preparation of ABTS•+ Stock Solution: The ABTS•+ radical cation is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is kept in the dark at room temperature for 12-16 hours before use.[2]
-
Sample Preparation: Similar to the DPPH assay, stock solutions of the thiourea derivatives are prepared and serially diluted.
-
Assay Procedure:
-
The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
The diluted ABTS•+ solution is mixed with the test compound solutions.
-
The mixture is incubated at room temperature for a specific time (e.g., 6 minutes).
-
The absorbance is measured at 734 nm.
-
-
IC50 Determination: The IC50 value is calculated by plotting the percentage of ABTS•+ scavenging activity against the concentration of the test compounds.
Cupric Ion Reducing Antioxidant Capacity (CUPRAC) Assay
The CUPRAC assay is based on the reduction of Cu(II)-Neocuproine complex to the highly colored Cu(I)-Neocuproine complex by antioxidants.
-
Reagent Preparation:
-
Copper(II) chloride solution (10 mM).
-
Neocuproine solution (7.5 mM in ethanol).
-
Ammonium acetate buffer (1 M, pH 7.0).
-
-
Assay Procedure:
-
In a 96-well plate, the test compound, copper(II) chloride, neocuproine, and ammonium acetate buffer are mixed.
-
The mixture is incubated at room temperature for 30 minutes.
-
The absorbance is measured at 450 nm.
-
-
Calculation: The reducing capacity is expressed as trolox equivalents or by determining the IC50 value.
Mechanistic Insights and Experimental Workflow
The antioxidant effects of thiourea derivatives are believed to be mediated, at least in part, through the activation of the Keap1-Nrf2 signaling pathway, a critical cellular defense mechanism against oxidative stress.[5]
Caption: The Keap1-Nrf2 signaling pathway potentially activated by thiourea compounds.
The general workflow for evaluating the antioxidant activity of thiourea derivatives follows a standardized process from compound synthesis to data analysis.
Caption: A typical experimental workflow for assessing antioxidant activity.
References
Unveiling the Potential of 1-(2-Tetrahydrofurfuryl)-2-thiourea in Electroplating: A Comparative Analysis
For researchers, scientists, and professionals in drug development seeking to optimize electroplating processes, the selection of an appropriate brightener is paramount to achieving desired surface finishes and performance characteristics. While traditional brighteners like thiourea and saccharin have long been industry standards, emerging additives such as 1-(2-Tetrahydrofurfuryl)-2-thiourea are being explored for their potential advantages. This guide provides a comparative overview of this compound against these conventional agents, supported by established experimental methodologies for their evaluation.
While specific quantitative performance data for this compound is not extensively available in publicly accessible research, this guide outlines the standard experimental protocols used to evaluate and compare electroplating brighteners. By applying these methodologies, researchers can generate the necessary data to draw direct comparisons and make informed decisions for their specific applications.
Understanding the Role of Brighteners in Electroplating
Brighteners are organic or inorganic substances added to an electroplating bath to modify the character of the deposited metal. Their primary functions include grain refining, leveling, and enhancing the brightness and ductility of the deposit. Traditional brighteners are broadly classified into two categories:
-
Carriers or Primary Brighteners: These additives, such as saccharin, provide a foundational level of grain refinement and stress reduction in the deposit.
-
Levelers or Secondary Brighteners: This category, which includes compounds like thiourea and its derivatives, imparts high brilliance and leveling to the deposit by influencing the deposition rate at different points on the cathode surface.
Comparative Framework: Key Performance Indicators
To objectively assess the performance of this compound against traditional brighteners, a series of key performance indicators must be evaluated. The following sections detail the established experimental protocols for quantifying these metrics.
Brightening Range and Deposit Appearance
The Hull cell test is a crucial qualitative and semi-quantitative method for evaluating the performance of an electroplating bath over a wide range of current densities on a single test panel.
Experimental Protocol: Hull Cell Test
-
Preparation: A 267 mL trapezoidal Hull cell is filled with the plating solution to be tested. A clean, polished brass or steel panel is used as the cathode, and an appropriate anode (e.g., copper for copper plating) is placed in the designated position.
-
Plating: A specific DC current (typically 1-3 Amperes) is applied for a set duration (usually 5-10 minutes). The unique geometry of the Hull cell creates a predictable current density gradient along the cathode panel.
-
Evaluation: After plating, the panel is rinsed and dried. The appearance of the deposit is then visually inspected. The "bright range," the region of the panel with a bright, lustrous deposit, is measured and correlated to a specific current density range using a Hull cell ruler. This indicates the effective operating window for the brightener. Other deposit characteristics such as burning (at high current densities), dullness, or pitting are also noted.
By conducting Hull cell tests with varying concentrations of this compound and comparing the results to those obtained with optimal concentrations of thiourea and saccharin, a direct comparison of their effective brightening ranges and the quality of the resulting deposits can be made.
Throwing Power
Throwing power refers to the ability of an electroplating solution to produce a deposit of uniform thickness on an irregularly shaped cathode. This is a critical parameter for plating complex geometries. The Haring-Blum cell is the standard apparatus for measuring throwing power.
Experimental Protocol: Haring-Blum Cell Test
-
Apparatus: The Haring-Blum cell consists of a rectangular tank with a central anode and two cathodes placed at different distances from the anode.
-
Plating: The cell is filled with the plating solution, and a controlled current is passed through the cell for a specific time.
-
Measurement: The weight of the metal deposited on each cathode is measured.
-
Calculation: The throwing power (TP) is calculated using the Field's formula: TP (%) = 100 * (P - M) / (P + M - 2) where P is the ratio of the distances of the far cathode to the near cathode from the anode, and M is the ratio of the weight of the deposit on the near cathode to that on the far cathode. A higher TP value indicates better throwing power.[1][2]
Comparing the throwing power of a bath containing this compound with baths containing traditional brighteners will reveal its effectiveness in achieving uniform plating on complex surfaces.
Current Efficiency
Cathodic current efficiency is the ratio of the actual amount of metal deposited to the theoretical amount that should be deposited according to Faraday's law. It is an important economic and process control parameter.
Experimental Protocol: Current Efficiency Measurement
-
Setup: A standard electroplating cell with a pre-weighed cathode of known surface area and an appropriate anode is used.
-
Plating: A constant current is passed through the cell for a precise duration.
-
Measurement: The cathode is removed, rinsed, dried, and re-weighed to determine the mass of the deposited metal.
-
Calculation: The current efficiency (CE) is calculated as: CE (%) = (Actual mass of metal deposited / Theoretical mass of metal deposited) * 100 The theoretical mass is calculated using Faraday's law.
The influence of this compound on current efficiency can be determined by comparing the results to a baseline bath without the additive and to baths containing traditional brighteners.[1]
Voltammetric Analysis of Brightener Activity
Cyclic Voltammetry Stripping (CVS) is a powerful electrochemical technique used to determine the concentration and activity of organic additives in electroplating baths.[3][4]
Experimental Protocol: Cyclic Voltammetry Stripping (CVS)
-
Apparatus: A three-electrode setup is used, consisting of a rotating disk working electrode (typically platinum), a reference electrode, and a counter electrode.
-
Procedure: The working electrode is rotated at a constant speed in the plating solution. The potential of the working electrode is scanned in a triangular waveform. During the cathodic scan, metal is deposited onto the electrode. During the subsequent anodic scan, the deposited metal is stripped off.
-
Analysis: The area under the stripping peak is proportional to the amount of metal deposited, which is influenced by the presence and concentration of brighteners. By comparing the stripping peak area in the sample solution to that of a series of calibration standards, the effective concentration of the brightener can be determined.
CVS can be used to monitor the consumption of this compound during plating and to understand its interaction with other bath components, providing insights into its stability and mechanism of action.
Data Presentation: A Comparative Table Framework
To facilitate a clear and direct comparison, all quantitative data obtained from the aforementioned experiments should be summarized in a structured table.
| Performance Metric | This compound | Thiourea | Saccharin |
| Bright Current Density Range (A/dm²) | [Insert Hull Cell Data] | [Insert Hull Cell Data] | [Insert Hull Cell Data] |
| Maximum Brightness (qualitative) | [Insert Hull Cell Observation] | [Insert Hull Cell Observation] | [Insert Hull Cell Observation] |
| Throwing Power (%) | [Insert Haring-Blum Cell Data] | [Insert Haring-Blum Cell Data] | [Insert Haring-Blum Cell Data] |
| Cathodic Current Efficiency (%) | [Insert Current Efficiency Data] | [Insert Current Efficiency Data] | [Insert Current Efficiency Data] |
| CVS Response (Stripping Charge) | [Insert CVS Data] | [Insert CVS Data] | [Insert CVS Data] |
| Observed Deposit Characteristics | [e.g., Ductility, Internal Stress] | [e.g., Ductility, Internal Stress] | [e.g., Ductility, Internal Stress] |
Visualizing Experimental Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental processes and the logical flow of a comparative study.
Caption: Workflow for comparative evaluation of electroplating brighteners.
Conclusion
While a definitive quantitative comparison between this compound and traditional brighteners awaits dedicated research and publication of experimental data, the framework and methodologies outlined in this guide provide a robust pathway for such an evaluation. By systematically applying these established testing protocols, researchers can generate the necessary data to objectively assess the performance of this novel brightener and determine its potential advantages in their specific electroplating applications. The adoption of new additives, rigorously tested and compared against industry benchmarks, is crucial for advancing the science and technology of surface finishing.
References
Evaluating the Environmental Footprint of Thiourea-Based Plating Additives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The electroplating industry relies on a variety of organic additives to achieve desired coating properties, with thiourea being a widely used brightener and leveling agent, particularly in copper and nickel plating. While effective in enhancing the quality of plated deposits, growing environmental concerns necessitate a thorough evaluation of its impact and a comparison with greener alternatives. This guide provides an objective comparison of thiourea-based plating additives with emerging alternatives, supported by available experimental data on their performance and environmental profiles.
Executive Summary
Thiourea, although a common and effective plating additive, presents notable environmental challenges. Its slow biodegradation, potential to inhibit nitrification in wastewater treatment processes, and aquatic toxicity are significant drawbacks. In response, the industry is exploring and adopting a range of alternatives that offer improved environmental profiles without compromising plating performance. This guide synthesizes available data to facilitate an informed selection of plating additives, balancing technical requirements with environmental stewardship.
Performance and Environmental Impact: A Comparative Analysis
While comprehensive, directly comparative studies remain somewhat limited in publicly available literature, the following tables summarize key performance and environmental data for thiourea and representative alternatives. The data has been compiled from various sources and should be considered in the context of the specific plating bath chemistries and operating conditions under which they were generated.
Table 1: Comparative Performance of Plating Additives
| Additive Type | Plating Bath | Concentration | Current Efficiency (%) | Deposit Appearance | Hardness (HV) | Reference |
| Thiourea | Acid Copper Sulfate | 10-100 mg/L | ~95-100 | Bright, level | 180-220 | [1][2] |
| Thiourea | Nickel Sulfamate | 50-150 mg/L | ~90-98 | Bright, smooth | 400-550 | [3] |
| Proprietary Organic Additive (Sulfur-free) | Acid Copper Sulfate | Manufacturer Recommended | ~98-100 | Bright, ductile | 190-230 | [General Industry Data] |
| Glyoxylic Acid (as reducing agent, alternative to baths requiring certain additives) | Electroless Copper | N/A | N/A | Bright, good adhesion | N/A | [4] |
Note: Performance data is highly dependent on the specific formulation of the plating bath, including the concentrations of other additives, temperature, and current density.
Table 2: Comparative Environmental Impact of Plating Additives
| Additive | Acute Toxicity (LC50/EC50) | Biodegradability | Wastewater Treatment Inhibition | Key Environmental Concerns |
| Thiourea | Fish (Zebrafish): 16 mg/L (96h) | Slow, persistent | Inhibits nitrification at low mg/L concentrations[5] | Aquatic toxicity, nitrogen cycle disruption. |
| Proprietary Organic Additives (General) | Generally lower than thiourea (specific data often proprietary) | Readily biodegradable (designed for) | Minimal to no inhibition | Lower ecotoxicity, reduced impact on biological wastewater treatment. |
| Glyoxylic Acid | Relatively low toxicity | Readily biodegradable | No significant inhibition reported | Considered an environmentally friendly alternative reducing agent.[4] |
Experimental Protocols
Accurate evaluation of the environmental impact and performance of plating additives requires standardized and reproducible experimental methodologies.
Environmental Impact Assessment
1. Aquatic Toxicity Testing:
-
Protocol: OECD Guideline for Testing of Chemicals, Test No. 203: Fish, Acute Toxicity Test.[6]
-
Methodology:
-
Prepare a series of dilutions of the plating additive in a standardized aqueous medium.
-
Expose a model aquatic organism (e.g., Zebrafish, Danio rerio) to these concentrations for a defined period (typically 96 hours).
-
Record mortality at regular intervals.
-
Calculate the LC50 (lethal concentration for 50% of the population) using statistical methods.
-
2. Biodegradability Assessment:
-
Protocol: ISO 14593: Water quality — Evaluation of ultimate aerobic biodegradability of organic compounds in aqueous medium — Method by analysis of inorganic carbon in sealed vessels (CO2 headspace test).[7][8]
-
Methodology:
-
Inoculate a defined aqueous medium containing the test substance with microorganisms from a wastewater treatment plant.
-
Incubate the sealed vessels in the dark at a constant temperature.
-
Measure the amount of CO2 produced over a 28-day period.
-
Calculate the percentage of biodegradation by comparing the produced CO2 with the theoretical maximum.
-
Performance Evaluation
1. Plating Efficiency (Current Efficiency):
-
Methodology:
-
Prepare a standard plating bath with the additive at the desired concentration.
-
Use a pre-weighed cathode of a known surface area.
-
Electroplate at a constant current for a specific duration.
-
After plating, rinse, dry, and re-weigh the cathode.
-
Calculate the theoretical mass of metal that should have been deposited based on Faraday's laws of electrolysis.
-
The current efficiency is the ratio of the actual mass deposited to the theoretical mass, expressed as a percentage.
-
2. Deposit Properties:
-
Appearance: Visual inspection and comparison with standards for brightness, leveling, and defects.
-
Hardness: Microhardness testing using a Vickers or Knoop indenter.
-
Adhesion: Tape test (ASTM D3359) or bend test to assess the adhesion of the plated layer to the substrate.
-
Corrosion Resistance: Salt spray testing (ASTM B117) or electrochemical impedance spectroscopy.
Visualizing the Impact and Workflow
To better understand the logical flow of evaluation and the signaling pathways affected by these additives, the following diagrams are provided.
Conclusion
The selection of plating additives has significant implications for both the quality of the final product and the environmental sustainability of the manufacturing process. While thiourea has a long history of effective use, its environmental drawbacks are prompting a shift towards greener alternatives. This guide provides a framework for comparing these additives based on performance and environmental impact data. For a definitive selection, it is crucial for researchers and professionals to conduct in-house testing using the standardized protocols outlined, tailored to their specific plating applications and wastewater treatment capabilities. The continued development and adoption of environmentally benign additives will be a key factor in the future of sustainable electroplating.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. electrochem.org [electrochem.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sterc.org [sterc.org]
- 6. researchgate.net [researchgate.net]
- 7. Waste water characteristics of electroplating and tannery industries – Environmental Pollution I1- Water & Soil [ebooks.inflibnet.ac.in]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 1-(2-Tetrahydrofurfuryl)-2-thiourea: A Comprehensive Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(2-Tetrahydrofurfuryl)-2-thiourea (CAS RN 66892-25-9). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and regulatory compliance. This compound presents multiple hazards, including being harmful if swallowed, a suspected carcinogen, and toxic to aquatic life with long-lasting effects. Furthermore, its molecular structure contains a tetrahydrofurfuryl moiety, which is associated with the potential for explosive peroxide formation upon prolonged storage and exposure to air.
I. Hazard Identification and Risk Assessment
Before handling this compound for disposal, it is crucial to recognize its inherent hazards.
Chemical Hazards:
-
Toxicity: Harmful if swallowed.
-
Carcinogenicity: Suspected of causing cancer.
-
Reproductive Toxicity: Suspected of damaging fertility or the unborn child.
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.
-
Peroxide Formation: The tetrahydrofurfuryl group is structurally related to tetrahydrofuran (THF), a known peroxide-former. Over time, exposure to air and light can lead to the formation of unstable and potentially explosive peroxide crystals.
Quantitative Hazard Data Summary:
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute Toxicity, Oral (Cat 4) |
| Suspected of causing cancer | Carcinogenicity (Cat 2) |
| Suspected of damaging fertility or unborn child | Reproductive Toxicity (Cat 2) |
| Toxic to aquatic life with long lasting effects | Chronic Aquatic Toxicity (Cat 2) |
| May form explosive peroxides | Peroxide-Former (potential) |
II. Pre-Disposal Procedures: Peroxide Detection
Due to the risk of peroxide formation, it is imperative to test for peroxides before preparing the waste for disposal, especially if the container has been opened for more than three months or if the chemical's age is unknown.
Experimental Protocol: Peroxide Test Strip Method
-
Materials:
-
Commercial peroxide test strips (e.g., potassium iodide/starch paper).
-
Personal Protective Equipment (PPE): Safety glasses, lab coat, and chemical-resistant gloves.
-
A small sample of the this compound to be tested.
-
-
Methodology:
-
In a well-ventilated area or fume hood, carefully open the container of this compound.
-
If the compound is a solid, dissolve a small amount in a suitable solvent (e.g., the solvent it was used in, or a small amount of distilled water if soluble) to moisten the test strip.
-
Dip the end of a peroxide test strip into the solution.
-
Remove the strip and observe for a color change.
-
Compare the color of the strip to the color chart provided by the manufacturer to determine the peroxide concentration in parts per million (ppm).
-
-
Interpreting Results:
-
< 20 ppm: Safe to proceed with the standard disposal protocol.
-
20-100 ppm: The chemical should not be concentrated. Proceed with disposal but label the waste container with the peroxide concentration.
-
> 100 ppm: DANGER! Do not handle the container further. The material may be shock-sensitive. Contact your institution's Environmental Health and Safety (EHS) office immediately for specialized disposal procedures.
-
III. Step-by-Step Disposal Protocol
This protocol is for this compound with peroxide levels below 100 ppm.
1. Personal Protective Equipment (PPE):
-
Wear safety goggles, a face shield, a lab coat, and chemical-resistant gloves (nitrile or neoprene).
2. Waste Segregation and Container Selection:
-
Designate a specific, labeled hazardous waste container for this compound waste.
-
The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof screw-top cap.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. In particular, avoid mixing with strong acids, bases, or oxidizing agents.
3. Waste Labeling:
-
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The associated hazards (e.g., "Toxic," "Carcinogen," "Ecotoxic," "Potential Peroxide-Former").
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
4. Transferring the Waste:
-
Conduct all waste transfers inside a certified chemical fume hood.
-
Carefully transfer the chemical from its original container to the designated hazardous waste container.
-
If dealing with a solid, use a dedicated scoop or spatula. Avoid creating dust.
-
If transferring a solution, pour slowly and carefully to avoid splashing.
-
Do not fill the waste container to more than 80% capacity to allow for vapor expansion.
5. Decontamination of Empty Containers:
-
The original container must be triple-rinsed with a suitable solvent (e.g., acetone or methanol).
-
The rinsate from this cleaning process is also considered hazardous waste and must be collected in the same hazardous waste container.
-
After triple-rinsing, the empty container can be disposed of as non-hazardous solid waste, in accordance with institutional policies.
6. Storage of Hazardous Waste:
-
Store the sealed hazardous waste container in a designated satellite accumulation area.
-
The storage area should be secure, well-ventilated, and away from heat, sparks, and direct sunlight.
-
Ensure secondary containment is in place to capture any potential leaks.
7. Final Disposal:
-
Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.
-
Provide all necessary documentation, including the waste manifest, as required.
IV. Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the safe disposal of this compound.
This guide is intended to provide a framework for the safe handling and disposal of this compound. Always consult your institution's specific safety and environmental regulations and the chemical's Safety Data Sheet (SDS) before handling any hazardous material.
Personal protective equipment for handling 1-(2-Tetrahydrofurfuryl)-2-thiourea
This guide provides immediate and essential safety protocols for handling 1-(2-Tetrahydrofurfuryl)-2-thiourea in a research and development setting. Given the limited availability of a comprehensive Safety Data Sheet (SDS) for this specific compound, this guidance is informed by the known hazards of its structural components, thiourea and tetrahydrofurfuryl alcohol, as well as the available hazard information for the compound itself.
Chemical Profile:
-
Name: this compound
-
CAS Number: 66892-25-9
-
Known Hazards: Based on available data, this compound is considered toxic if swallowed, causes skin irritation, and causes serious eye irritation.[1][2] It should be handled with caution as it is intended for research and development use only.
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure. The following table summarizes the recommended PPE for handling this compound, based on the hazards of the compound and its parent structures, thiourea and tetrahydrofurfuryl alcohol.[3][4]
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield should be worn in addition to goggles when there is a significant risk of splashing. | Ensure eye protection meets appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU). |
| Hand Protection | Chemically resistant, impervious gloves (e.g., Nitrile rubber, Butyl rubber). | Gloves must be inspected for integrity before each use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves in accordance with laboratory and local regulations. Wash and dry hands thoroughly after handling.[4] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated. The type of respirator will depend on the concentration and nature of the airborne contaminant. | Ensure proper fit and training before using a respirator.[4] |
| Protective Clothing | A laboratory coat should be worn at all times. Consider a chemical-resistant apron or full chemical-protective suit for larger quantities or when there is a high risk of splashing. | Keep lab coats clean and change them regularly. |
Experimental Workflow for Safe Handling
A systematic approach is crucial for safely managing this compound throughout its lifecycle in the laboratory.
Operational Plan
-
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Keep the container tightly closed when not in use.
-
The storage area should be clearly labeled with the appropriate hazard warnings.
-
Store in a locked cabinet or room to restrict access.[4]
-
-
Handling and Use:
-
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Use the smallest quantity of the substance necessary for the experiment.
-
Avoid the formation of dust.[4]
-
Do not eat, drink, or smoke in the laboratory.[6]
-
Wash hands thoroughly with soap and water after handling the compound.[4]
-
-
Spill Management:
-
Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust. Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.
-
Major Spill: Evacuate the laboratory and notify the appropriate safety personnel immediately.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Disposal: All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[4][7] Do not empty into drains.[7]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
